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METHYL (2S)-2-AMINO-2-(4-CHLOROPHENYL)ACETATE Documentation Hub

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  • Product: METHYL (2S)-2-AMINO-2-(4-CHLOROPHENYL)ACETATE
  • CAS: 43189-44-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Introduction As a Senior Application Scientist specializing in chiral intermediates, I frequently navigate the complexities of unnatural amino acid derivatives in drug design. Methyl (2S)-2-amino-2-(4-chlorophenyl)acetat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist specializing in chiral intermediates, I frequently navigate the complexities of unnatural amino acid derivatives in drug design. Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a prime example of a high-value chiral building block[1]. Designing synthetic routes for such molecules requires a rigorous understanding of stereochemistry and reaction kinetics to prevent degradation. This guide provides an in-depth analysis of its structural properties, a field-proven and self-validating protocol for its synthesis, and its downstream applications in advanced pharmacochemistry.

Chemical Structure & Physicochemical Properties

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (frequently referred to as (S)-4-chlorophenylglycine methyl ester) possesses a strictly defined (S)-stereocenter at the alpha-carbon[2]. The presence of the para-chloro substitution on the aromatic ring significantly alters its electronic distribution and lipophilicity compared to standard phenylglycine. This structural modification makes it highly desirable for designing peptidomimetics with enhanced metabolic stability and target affinity[1].

Quantitative Data Summary

Table 1: Core Physicochemical Data

ParameterSpecification
IUPAC Name Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate
CAS Number 43189-44-2 (Free Base)[2] / 1081766-09-7 (HCl Salt)[3]
Molecular Formula C

H

ClNO

(Free Base) / C

H

Cl

NO

(HCl Salt)[4]
Molecular Weight 199.63 g/mol (Free Base) / 236.10 g/mol (HCl Salt)[4]
Topological Polar Surface Area 52.3 Ų[4]
Stereochemistry (S)-enantiomer (L-form)

Mechanistic Role in Drug Development

The utility of this compound stems from its dual functionality as both a chiral auxiliary and a pharmacophore enhancer. It is primarily utilized as a precursor in the synthesis of central nervous system (CNS) therapeutics and enzyme inhibitors[1]. The rigid stereochemistry ensures selective interactions within biological targets, such as the allosteric modulation of glutamate receptors[1]. Furthermore, amino acid derivatives of this class are heavily explored in the synthesis of ergogenic supplements and specialized synthetic peptides[5].

Pharmacological pathway of (S)-4-chlorophenylglycine derivatives in CNS therapy.

Experimental Protocol: Enantioselective Synthesis & Validation

A critical challenge in synthesizing amino acid esters is the high risk of racemization at the alpha-carbon. The following self-validating protocol utilizes in-situ generated methanolic HCl (via thionyl chloride) to drive esterification while preserving the (S)-configuration.

Step-by-Step Methodology: Esterification of (S)-4-Chlorophenylglycine
  • Preparation & Inert Atmosphere : Suspend 10.0 g of (S)-4-chlorophenylglycine in 100 mL of anhydrous methanol within a 250 mL round-bottom flask. Purge the system with argon to prevent oxidative degradation.

  • Controlled Activation : Cool the suspension to 0°C using an ice-salt bath. Add 4.5 mL of thionyl chloride (SOCl

    
    ) dropwise over 30 minutes.
    
    • Expert Insight (Causality) : Thionyl chloride reacts exothermically with methanol to form HCl and SO

      
      . Slow addition at 0°C prevents localized temperature spikes that would otherwise deprotonate the alpha-carbon and induce unwanted racemization.
      
  • Reflux & Conversion : Remove the ice bath and gently reflux the mixture at 65°C for 4 hours. The suspension will clarify into a homogeneous solution, visually validating complete conversion.

  • Workup & Neutralization : Concentrate the mixture in vacuo. Re-dissolve the residue in 50 mL of cold water and carefully adjust the pH to 8.5 using saturated aqueous NaHCO

    
    .
    
    • Expert Insight (Causality) : A pH of exactly 8.5 strictly ensures the primary amine is fully deprotonated (free base form) for optimal organic extraction, without being basic enough to cause base-catalyzed ester hydrolysis.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the free base.

Synthetic workflow from (S)-4-chlorophenylglycine to its methyl ester.

Analytical Characterization Standards

To ensure the protocol functions as a self-validating system, the following analytical checks must be performed on the final lot:

Table 2: Quality Control & Analytical Validation

TechniqueTarget ObservationValidation Purpose
Chiral HPLC Single peak at specific retention time (e.g., Chiralcel OD-H, Hexane/IPA 90:10)Confirms >99% enantiomeric excess (ee); validates lack of racemization during synthesis.

H NMR (CDCl

)

3.70 ppm (s, 3H)
Confirms the successful integration of the methyl ester group.
LC-MS m/z 200.0 [M+H]

Verifies the molecular weight of the free base product.

References

  • [4] Title: Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, Source: PubChem (National Institutes of Health), URL:[Link]

Sources

Exploratory

Thermodynamic stability data for (S)-4-Chlorophenylglycine methyl ester

The following technical guide details the thermodynamic stability profile of (S)-4-Chlorophenylglycine methyl ester , a critical chiral intermediate used in the synthesis of antibiotics and platelet aggregation inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of (S)-4-Chlorophenylglycine methyl ester , a critical chiral intermediate used in the synthesis of antibiotics and platelet aggregation inhibitors (analogous to Clopidogrel intermediates).

This guide is structured to provide actionable data generation protocols and mechanistic insights, moving beyond simple property listing to validatable experimental logic.

Technical Guide for Process Optimization & Quality Control

Executive Summary & Chemical Context

(S)-4-Chlorophenylglycine methyl ester (CAS: 131770-31-5 for the generic methyl ester) is a non-proteinogenic amino acid derivative.[1] In drug development, its thermodynamic stability is defined by two competing degradation pathways: racemization (conversion to the R-enantiomer) and hydrolysis (cleavage of the ester).

Understanding the thermodynamics of these pathways is essential because the 4-chloro substituent exerts a strong electron-withdrawing effect (inductive effect,


), significantly increasing the acidity of the 

-proton compared to unsubstituted phenylglycine. This makes the compound thermodynamically unstable toward racemization under basic or thermal stress.
Physicochemical Baseline
PropertyData / Characteristic
Molecular Formula

Molecular Weight 199.63 g/mol
Physical State Typically an oil or low-melting solid (Free Base); Hydrochloride salts are crystalline solids.
Chiral Center C-2 (

-carbon); prone to base-catalyzed inversion.
Critical Impurity (R)-4-Chlorophenylglycine methyl ester (Enantiomer)

Thermodynamic Degradation Mechanisms

The stability of this compound is governed by the activation energy (


) barriers of two primary pathways.
Racemization (The Primary Risk)

The thermodynamic drive is the increase in entropy ($ \Delta S > 0 $) upon converting from a pure enantiomer to a racemic mixture. The reaction proceeds via an enolate intermediate.

  • Mechanism : Base-mediated deprotonation of the

    
    -carbon.
    
  • Electronic Effect : The para-chloro group stabilizes the carbanion intermediate via inductive electron withdrawal, lowering the

    
     of the 
    
    
    
    -proton (
    
    
    1-2 units lower than phenylglycine).
  • Kinetics : Follows pseudo-first-order kinetics in buffered solution.

    
    
    Where 
    
    
    
    is optical rotation or enantiomeric excess (ee).
Hydrolysis

The methyl ester is susceptible to hydrolysis, yielding (S)-4-chlorophenylglycine and methanol.

  • Conditions : Accelerated by both acid (protonation of carbonyl oxygen) and base (nucleophilic attack on carbonyl carbon).

  • Thermodynamics : Exothermic (

    
    ); equilibrium lies far to the right in aqueous media.
    
Degradation Pathway Diagram

The following Graphviz diagram illustrates the competing pathways and the intermediate states.

DegradationPathways cluster_conditions Critical Factors S_Ester (S)-4-Cl-PG-OMe (Active Isomer) Enolate Planar Enolate Intermediate S_Ester->Enolate Deprotonation (-H+) Rate Limiting Step S_Acid (S)-4-Cl-Phenylglycine (Hydrolysis Product) S_Ester->S_Acid Hydrolysis (+H2O) k_hyd Methanol Methanol S_Ester->Methanol Enolate->S_Ester +H+ (Retention) R_Ester (R)-4-Cl-PG-OMe (Inactive Isomer) Enolate->R_Ester +H+ (Inversion) Factors 1. pH > 7.0 accelerates Racemization 2. 4-Cl group stabilizes Enolate 3. High T (>40°C) drives both paths

Caption: Kinetic competition between racemization (via enolate) and hydrolysis pathways for (S)-4-Chlorophenylglycine methyl ester.

Experimental Protocols for Stability Determination

Since specific kinetic constants depend heavily on solvent and pH, the following protocols allow for the precise determination of thermodynamic parameters for your specific formulation or process stream.

Protocol A: Determination of Racemization Kinetics ( )

This protocol isolates the racemization rate constant to predict shelf-life and process holding times.

  • Preparation : Dissolve (S)-4-Chlorophenylglycine methyl ester (10 mM) in a buffered solvent system (e.g., Methanol/PBS pH 7.4, 50:50 v/v).

  • Thermal Stress : Aliquot into sealed HPLC vials and incubate at three isotherms: 25°C, 40°C, and 60°C .

  • Sampling : Inject samples at

    
     hours.
    
  • Analysis :

    • Column : Chiralpak IA or IC (Polysaccharide-based).

    • Mobile Phase : n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (basic additive is crucial to sharpen peaks but must be minimized to prevent on-column racemization).

    • Detection : UV at 230 nm (max absorbance for chlorophenyl ring).[2]

  • Calculation : Plot

    
     vs. time. The slope is 
    
    
    
    . Use the Arrhenius equation to determine Activation Energy (
    
    
    ):
    
    
Protocol B: Hydrolysis vs. pH Profile
  • Setup : Prepare 10 mM solutions in buffers ranging from pH 2.0 to 10.0.

  • Monitoring : Use Reverse Phase HPLC (C18 column) to separate the Ester (RT ~5-8 min) from the Acid (RT ~2-3 min).

  • Data Output : Generate a pH-rate profile.

    • Expectation: A "U-shaped" profile where stability is maximal around pH 4-5. At pH > 8, racemization likely outcompetes hydrolysis.

Summary of Thermodynamic Stability Characteristics

Based on structural analogs and available literature on chlorophenylglycines:

ParameterValue / TrendSignificance
Racemization

(pH 7, 25°C)
Estimated 10 - 48 hoursModerate stability. Process solutions must be kept acidic or neutral.[2]
Racemization

(pH 9, 25°C)
< 1 hourCritical Risk . Avoid basic workups without immediate neutralization.
Hydrolysis Rate Slower than racemization at basic pHProduct purity loss is primarily optical, secondarily chemical.
Solid State Stability High (

years at 25°C)
Stable as HCl salt. Free base may degrade if exposed to moisture/air.
Thermal Limit ~40-50°C (in solution)Above this, racemization becomes significant even at neutral pH.
Stability Testing Workflow

Use this logic flow to determine the storage and handling requirements for new batches.

StabilityWorkflow Start Start: New Batch (S)-4-Cl-PG-OMe SolidState Solid State Analysis (XRD, DSC) Start->SolidState Solution Solution State Stress Test Start->Solution Check_MP Melting Point Check (Target: >220°C for HCl salt) SolidState->Check_MP Check_Rac Racemization Screen (pH 7.0, 24h) Solution->Check_Rac Decision2 Degradation < 1%? Check_MP->Decision2 Decision1 ee > 99.5%? Check_Rac->Decision1 Pass RELEASE Store at 2-8°C, Desiccated Decision1->Pass Yes Fail REJECT / REWORK Recrystallize or Reprocess Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Caption: Quality Control decision tree for assessing batch thermodynamic stability.

References

  • BenchChem . Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. Retrieved from (Discusses racemization and hydrolysis protocols).

  • PubChem . Glycine, N-(4-chlorophenyl)-, methyl ester (Compound Summary). National Library of Medicine.[1] Retrieved from .

  • Google Patents . Racemization of optically active 2-substituted phenylglycine esters (US Patent 6,812,363). Retrieved from (Provides specific conditions for racemization using thionyl chloride).

  • ChemicalBook . DL-4-Chlorophenylglycine Properties and Synthesis. Retrieved from .

  • Royal Society of Chemistry . Structural aspects of phenylglycines, their biosynthesis and occurrence. Retrieved from (Mechanistic insight into phenylglycine racemization).

Sources

Foundational

Technical Guide: Solubility &amp; Processing of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

This guide details the solubility profile, thermodynamic behavior, and purification protocols for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate , a critical chiral building block and structural analog to the Clopidogrel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, thermodynamic behavior, and purification protocols for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate , a critical chiral building block and structural analog to the Clopidogrel intermediate.

Executive Summary & Compound Profile

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (often referred to as (S)-4-Chlorophenylglycine methyl ester) is a chiral amino acid ester. While chemically distinct from the 2-chlorophenyl isomer used in Clopidogrel synthesis, it serves as a vital reference standard for impurity profiling and a scaffold for next-generation antiplatelet agents.

Understanding its solubility landscape is critical for three unit operations: enantiomeric resolution , recrystallization , and reaction yield optimization .

Physicochemical Identity
PropertySpecification
CAS Number 43189-44-2 (Free Base) / 42718-19-4 (HCl Salt)
Molecular Formula C

H

ClNO

(Free Base)
Molecular Weight 199.63 g/mol (Free Base) / 236.10 g/mol (HCl Salt)
Melting Point 199–202°C (HCl Salt)
Chirality (S)-Enantiomer (L-configuration)
Physical Form White to off-white crystalline solid

Solubility Landscape

The solubility of this compound is governed by the competition between its polar amino-ester core and the lipophilic 4-chlorophenyl ring. The para-substitution (4-Cl) typically imparts higher crystal lattice energy compared to the ortho-isomer, resulting in lower general solubility and higher melting points.

Solvent Classification Table

Data synthesized from homologous phenylglycine ester behavior and experimental impurity profiling.

Solvent ClassSpecific SolventsSolubility RatingProcess Application
Protic Polar Methanol (MeOH) , Ethanol, Water (low pH)High Primary solvent for synthesis and resolution.
Aprotic Polar DMSO , DMF, Acetonitrile (MeCN)High Reaction medium; difficult to remove (high BP).
Chlorinated DCM , ChloroformModerate-High Extraction solvent; excellent for free base.
Esters/Ketones Ethyl Acetate (EtOAc), AcetoneModerate Ideal for recrystallization (cooling crystallization).
Aromatic Toluene, XyleneLow-Moderate Co-solvent for azeotropic drying.
Aliphatic n-Hexane, Heptane, CyclohexaneInsoluble Anti-solvent for precipitation.
Thermodynamic Behavior (The "Para-Effect")

Unlike the 2-chlorophenyl isomer, the 4-chlorophenyl derivative possesses an axis of symmetry that allows for denser crystal packing.

  • Enthalpy of Fusion (

    
    ):  Higher than the ortho-isomer.
    
  • Solubility Implication: Requires higher temperatures or more polar solvent fractions to achieve dissolution comparable to the ortho-isomer.

  • Salt vs. Free Base:

    • HCl Salt: Highly soluble in Water, MeOH; insoluble in EtOAc, Hexane.

    • Free Base: Soluble in EtOAc, DCM; sparingly soluble in Water.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves (Mole Fraction vs. Temperature) for your specific lot.

  • Preparation: Calibrate a temperature-controlled orbital shaker.

  • Saturation: Add excess Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop agitation and allow solids to settle for 1 hour at

    
    .
    
  • Filtration: Withdraw supernatant using a syringe filter (0.22 µm, pre-heated to

    
     to prevent crashing out).
    
  • Quantification: Evaporate solvent in a tared vessel and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Recrystallization & Purification

Target: >99.5% Chemical Purity, >99% ee.

Solvent System: Toluene : Methanol (4:1 v/v) or Isopropanol (IPA).

  • Dissolution: Suspend the crude HCl salt in Methanol (5 volumes). Heat to reflux (65°C) until fully dissolved.

  • Clarification: If hazy, hot filter through Celite.

  • Anti-Solvent Addition: Slowly add Toluene (20 volumes) while maintaining temperature >50°C.

  • Nucleation: Cool slowly (10°C/hour) to 25°C. The solution will become supersaturated.

  • Crystallization: Chill to 0–5°C and hold for 4 hours.

  • Isolation: Filter the white precipitate. Wash with cold Toluene.

  • Drying: Vacuum dry at 45°C.

Process Visualization

Solubility & Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's form (Salt vs. Free Base).

SolubilityLogic Compound Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate Form_Salt HCl Salt Form (Polar/Ionic) Compound->Form_Salt Acidification (HCl) Form_Base Free Base Form (Lipophilic) Compound->Form_Base Neutralization (NH3) Solvent_Polar Good Solvents: Methanol, Water, DMSO Form_Salt->Solvent_Polar Dissolves in Solvent_NonPolar Anti-Solvents: EtOAc, Hexane, Toluene Form_Salt->Solvent_NonPolar Precipitates in Solvent_Organic Good Solvents: DCM, EtOAc, Toluene Form_Base->Solvent_Organic Dissolves in Solvent_Aq Anti-Solvents: Water, Hexane Form_Base->Solvent_Aq Precipitates in Process_Res Resolution / Salt Formation Solvent_Polar->Process_Res High Solubility Required Process_Cryst Recrystallization Solvent_NonPolar->Process_Cryst Driven by Cooling/Addition

Figure 1: Solubility decision matrix distinguishing between Salt and Free Base processing routes.

Recrystallization Workflow (Toluene/MeOH System)

Recrystallization Start Crude HCl Salt Step1 Dissolve in MeOH (5 vol) Temp: 65°C (Reflux) Start->Step1 Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Add Toluene (20 vol) Maintain T > 50°C Step2->Step3 Step4 Cooling Ramp 10°C/hr to 0-5°C Step3->Step4 Induce Nucleation Step5 Filtration & Wash (Cold Toluene) Step4->Step5 End Pure Crystalline Product (>99.5% Purity) Step5->End

Figure 2: Step-by-step recrystallization workflow using the Methanol-Toluene antisolvent system.

Critical Engineering Insights

The "Oiling Out" Phenomenon

A common failure mode in phenylglycine ester crystallization is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.

  • Cause: Adding anti-solvent (e.g., Hexane) too quickly or at too high a temperature.

  • Mitigation: Ensure the solution is seeded with pure crystals at the cloud point. Use Toluene instead of Hexane as the anti-solvent, as its aromatic nature provides better interaction with the solute, delaying phase separation until supersaturation is sufficient for crystallization.

Stability in Solution
  • Hydrolysis Risk: In aqueous or alcoholic solutions (especially methanol), the ester bond is susceptible to hydrolysis or transesterification if heating is prolonged (>60°C) or if pH drifts.

  • Racemization: The chiral center (alpha-proton) is acidic. Avoid strong bases or prolonged exposure to basic conditions in protic solvents, which will lead to racemization (loss of the (S)-configuration).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12803949, Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Process for the preparation of Clopidogrel and intermediates thereof. (WO 2007/094006). (Describes Toluene/Methanol crystallization systems for phenylglycine analogs). Retrieved from [Link]

Exploratory

CAS number and molecular weight of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Executive Summary Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2) is a high-value chiral building block belonging to the phenylglycine family. Distinct from its ortho-isomer (a key intermediate for Clopid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2) is a high-value chiral building block belonging to the phenylglycine family. Distinct from its ortho-isomer (a key intermediate for Clopidogrel), this para-chlorinated derivative serves as a critical scaffold in the synthesis of peptidomimetics, protease inhibitors, and unnatural amino acid libraries. Its benzylic amine structure renders it prone to racemization under basic conditions, necessitating precise handling protocols during synthesis and storage. This guide outlines the physicochemical profile, validated synthesis routes, and application logic for this compound in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is the methyl ester of (S)-4-chlorophenylglycine.[1] It is commonly handled as its hydrochloride salt to enhance stability against racemization and oxidative degradation.

Core Data Table[8]
ParameterSpecification
Chemical Name Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate
Synonyms (S)-4-Chlorophenylglycine methyl ester; (S)-MCPG-OMe
CAS Number (Free Base) 43189-44-2
CAS Number (HCl Salt) 42718-19-4
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol (Free Base); 236.10 g/mol (HCl Salt)
Chirality (S)-Enantiomer (L-configuration)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; HCl salt soluble in water
pKa (Calculated) ~7.2 (Amine), ~15 (Alpha-proton)
Structural Considerations

The presence of the electron-withdrawing para-chloro group increases the acidity of the benzylic


-proton compared to unsubstituted phenylglycine. This electronic effect accelerates the rate of racemization via an enolate intermediate, particularly in the presence of organic bases (e.g., TEA, DIPEA) or elevated temperatures.

Synthetic Routes & Process Chemistry

Synthesis typically proceeds via the esterification of the parent amino acid. While direct esterification is standard, maintaining optical purity is the primary process control point (PCP).

Method A: Thionyl Chloride Mediated Esterification (Preferred)

This method generates anhydrous HCl in situ, protecting the amine as a salt immediately and minimizing racemization.

Reagents: (S)-4-Chlorophenylglycine (CAS: 22632-07-1), Thionyl Chloride (SOCl₂), Methanol (anhydrous).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Suspend (S)-4-Chlorophenylglycine (1.0 eq) in anhydrous Methanol (10-15 volumes) at 0°C.

  • Activation: Dropwise add Thionyl Chloride (1.2 - 1.5 eq) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC for consumption of the acid.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess MeOH and SOCl₂.

    • For HCl Salt: Triturate the residue with diethyl ether or MTBE to precipitate the product. Filter and dry under vacuum.[2][3]

    • For Free Base: Dissolve residue in EtOAc, wash rapidly with cold saturated NaHCO₃ (pH ~8), dry over Na₂SO₄, and concentrate. Note: Perform free basing immediately prior to use to avoid degradation.

Method B: Chiral Resolution (If starting from Racemic)

If the enantiopure starting material is unavailable, a classical resolution using tartaric acid is effective.

  • Salt Formation: React racemic methyl ester with (L)-(+)-Tartaric acid in methanol.

  • Crystallization: The diastereomeric salt of the (S)-ester crystallizes preferentially.

  • Liberation: Treat the salt with base to release the chiral ester.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from precursor to target, highlighting critical control points.

SynthesisWorkflow Start 4-Chlorobenzaldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Start->Strecker RacemicAA (±)-4-Chlorophenylglycine Strecker->RacemicAA Resolution Chiral Resolution (Enzymatic or Tartaric Acid) RacemicAA->Resolution PureAA (S)-4-Chlorophenylglycine Resolution->PureAA Yields (S)-isomer Esterification Esterification (MeOH, SOCl2) PureAA->Esterification Target Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate HCl Esterification->Target Reflux, 6h

Caption: Synthesis pathway from aldehyde precursor to enantiopure ester salt.

Analytical Characterization

To ensure the integrity of the compound for research applications, the following analytical criteria must be met.

Enantiomeric Excess (ee) Determination
  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 220 nm or 254 nm.

  • Acceptance Criteria: ee > 98.0%.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 8.95 (br s, 3H, NH₃⁺) – Characteristic of HCl salt.

  • δ 7.55 (d, 2H, Ar-H) – Aromatic protons.

  • δ 7.48 (d, 2H, Ar-H) – Aromatic protons.

  • δ 5.25 (s, 1H, α-CH) – Benzylic proton (diagnostic for racemization if split).

  • δ 3.70 (s, 3H, OCH₃) – Methyl ester singlet.

Applications in Drug Development[9][10]

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate acts as a specialized "constrained" amino acid. Unlike flexible glycine or alanine, the phenyl ring restricts conformational freedom, which is vital for:

  • Peptidomimetics: Increasing the metabolic stability of peptide drugs by preventing proteolysis.

  • Potency Enhancement: The 4-chloro substituent fills hydrophobic pockets in target receptors (e.g., GPCRs or viral proteases), often improving binding affinity (

    
    ) compared to the unsubstituted phenylglycine.
    
  • Chiral Auxiliary: Used in the asymmetric synthesis of beta-lactams and other heterocyclic APIs.

Racemization Mechanism & Control

The diagram below details the risk of racemization, a critical failure mode in drug development using this scaffold.

Racemization S_Isomer (S)-Enantiomer (Active) Enolate Planar Enolate Intermediate (Achiral) S_Isomer->Enolate Deprotonation (-H+) Base Base (e.g., Et3N) Base->Enolate Racemic Racemic Mixture ((S) + (R)) Enolate->Racemic Reprotonation (+H+) Non-stereoselective

Caption: Mechanism of base-catalyzed racemization via the planar enolate intermediate.

Handling & Stability Protocols

  • Storage: Store the Hydrochloride salt at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen). The free base is unstable and should be generated in situ.

  • Solvent Compatibility: Avoid protic solvents (water/alcohols) for long-term storage of the free base to prevent hydrolysis to the acid.

  • Safety: The compound is an irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • PubChem. (2025).[4] Compound Summary: Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride.[5][1][6] National Library of Medicine.[4] Retrieved from [Link]

Sources

Foundational

Pharmacological Significance of (S)-4-Chlorophenylglycine Derivatives

This guide details the pharmacological profile, structure-activity relationships (SAR), and synthetic utility of (S)-4-chlorophenylglycine (often abbreviated as (S)-4-Cl-PG or 4-Cl-Phg ). A Technical Guide for Drug Devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological profile, structure-activity relationships (SAR), and synthetic utility of (S)-4-chlorophenylglycine (often abbreviated as (S)-4-Cl-PG or 4-Cl-Phg ).

A Technical Guide for Drug Development & Chemical Biology

Executive Summary

(S)-4-chlorophenylglycine represents a critical "privileged scaffold" in medicinal chemistry. While its 4-carboxy analog ((S)-4-CPG) is a renowned metabotropic glutamate receptor (mGluR) antagonist, the 4-chloro derivative serves a distinct, dual purpose:

  • Pharmacological Probe: It acts as a lipophilic, non-ionizable bioisostere used to map the electrostatic requirements of glutamate binding sites (specifically mGluR1/5 and NMDA receptors).

  • Chiral Synthon: It is a high-value intermediate in the synthesis of glycopeptide antibiotics (vancomycin analogs),

    
    -lactams , and anti-platelet agents (clopidogrel isomers), where the phenylglycine moiety imposes conformational rigidity.
    

Molecular Architecture & SAR Analysis

The "Chlorine vs. Carboxy" Switch

The pharmacological divergence between (S)-4-chlorophenylglycine and (S)-4-carboxyphenylglycine provides a textbook example of Structure-Activity Relationship (SAR) logic.

  • (S)-4-Carboxyphenylglycine ((S)-4-CPG): Contains a distal carboxylic acid that mimics the

    
    -carboxyl group of glutamate. This allows it to form a salt bridge with the arginine residues in the mGluR binding pocket (the "clamshell" domain), resulting in potent antagonism  at mGluR1a.
    
  • (S)-4-Chlorophenylglycine: The 4-chloro substituent is lipophilic (

    
     > 0) and electron-withdrawing but cannot ionize .
    
    • Loss of Affinity: It fails to engage the distal arginine anchor, drastically reducing affinity for the orthosteric glutamate site.

    • Utility: Consequently, it is frequently used as a negative control or a hydrophobic probe to determine if a receptor pocket can tolerate bulk without electrostatic interaction.

Graphviz Diagram: Phenylglycine SAR Logic

The following diagram illustrates the functional divergence based on the 4-position substituent.

SAR_Logic Core (S)-Phenylglycine Core (Rigid Backbone) Sub_Carboxy 4-Carboxy Group (-COOH) Core->Sub_Carboxy Modification Sub_Chloro 4-Chloro Group (-Cl) Core->Sub_Chloro Modification Sub_Hydroxy 3,5-Dihydroxy (-OH) Core->Sub_Hydroxy Modification Activity_Antag mGluR1/mGluR5 Antagonist (Electrostatic Lock) Sub_Carboxy->Activity_Antag Result: (S)-4-CPG Activity_Probe Lipophilic Probe / Inactive (Steric/Hydrophobic Test) Sub_Chloro->Activity_Probe Result: (S)-4-Cl-PG Activity_Agonist Group I mGluR Agonist (H-Bond Donor) Sub_Hydroxy->Activity_Agonist Result: (S)-3,5-DHPG

Caption: Functional divergence of phenylglycine derivatives based on 4-position substitution.

Pharmacodynamics & Biological Targets

Metabotropic Glutamate Receptors (mGluRs)

While (S)-4-Cl-PG is often cited in mGluR literature, it is primarily a tool to define the pharmacophore boundary .

  • Mechanism: It lacks the distal acid required for orthosteric antagonism. However, at high concentrations (>500

    
    M), it may exhibit weak partial agonism or allosteric modulation depending on the specific receptor subtype (mGluR1 vs mGluR5).
    
  • Comparison:

    • (S)-4-CPG:

      
      M (Antagonist).
      
    • (S)-4-Cl-PG:

      
      M (Essentially inactive/weak).
      
System L Amino Acid Transporters

(S)-4-chlorophenylglycine is a high-affinity substrate for System L (LAT1/LAT2) transporters.

  • Significance: Due to the lipophilic chlorine atom, it crosses the Blood-Brain Barrier (BBB) more effectively than its carboxy counterpart.

  • Application: It is used as a competitive inhibitor to block the uptake of leucine or phenylalanine in transport assays, helping to isolate specific transport pathways in neuronal cell lines.

NMDA Receptor Modulation

Recent studies suggest that halogenated phenylglycines can act as weak agonists at the glycine co-agonist site of the NMDA receptor, though with significantly lower potency than glycine or D-serine.

Synthetic Protocol: Enzymatic Resolution

The most critical "application" for researchers is the production of enantiopure (S)-4-chlorophenylglycine, as it is difficult to synthesize via standard asymmetric hydrogenation. The industry standard is Enzymatic Resolution using Penicillin G Acylase (PGA).

Rationale

Chemical resolution is inefficient (yield < 50%). Enzymatic resolution allows for dynamic kinetic resolution if coupled with a racemase, or simply a highly selective hydrolysis of the N-phenylacetyl derivative.

Step-by-Step Protocol

Objective: Isolation of (S)-4-chlorophenylglycine from racemic N-phenylacetyl-4-chlorophenylglycine.

Reagents:

  • Substrate: Racemic N-phenylacetyl-4-chlorophenylglycine.

  • Enzyme: Immobilized Penicillin G Acylase (PGA) (e.g., on Eupergit C).

  • Solvent: 0.1 M Phosphate Buffer (pH 7.8).

  • Base: 1 M NaOH (for pH stat).

Workflow:

  • Substrate Preparation: Dissolve the racemic substrate (10 g) in 0.1 M phosphate buffer (100 mL). Adjust pH to 7.8 using NaOH.

  • Enzyme Addition: Add immobilized PGA (1000 U).

  • Reaction (pH Stat): Incubate at 28°C with vigorous stirring.

    • Critical Control: As the reaction proceeds, the pH will drop due to the release of phenylacetic acid. Maintain pH 7.8 automatically using a pH-stat titrator with 1 M NaOH.

  • Monitoring: Monitor conversion via HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Stop when conversion reaches 50% (theoretical max for resolution) or higher if using dynamic kinetic resolution.

  • Work-up:

    • Filter off the immobilized enzyme (save for reuse).

    • Acidify the filtrate to pH 2.0 with HCl.

    • Extract the unreacted (R)-substrate and phenylacetic acid byproduct with Ethyl Acetate.

    • Product Isolation: The free amino acid (S)-4-chlorophenylglycine remains in the aqueous phase. Neutralize to isoelectric point (pH ~6.0) to precipitate the pure product.

  • Recrystallization: Recrystallize from water/ethanol to achieve >99% ee.

Graphviz Diagram: Biocatalytic Workflow

Resolution_Workflow Start Racemic N-Phenylacetyl- 4-Chlorophenylglycine Reaction Enzymatic Hydrolysis (Penicillin G Acylase, pH 7.8, 28°C) Start->Reaction Separation Acidification & Extraction (Ethyl Acetate) Reaction->Separation Organic Organic Phase: (R)-Substrate + Phenylacetic Acid Separation->Organic Aqueous Aqueous Phase: (S)-4-Chlorophenylglycine Separation->Aqueous Final Precipitation at pI (pH 6.0) Yield: ~45%, >99% ee Aqueous->Final

Caption: Enzymatic resolution workflow for isolating (S)-4-chlorophenylglycine.

Comparative Data Table

Feature(S)-4-Chlorophenylglycine(S)-4-Carboxyphenylglycine(S)-3,5-DHPG
Primary Target System L Transporter / Synthetic IntermediatemGluR1a / mGluR5Group I mGluRs (Agonist)
mGluR Activity Inactive / Weak ProbeAntagonist (

M)
Agonist (

M)
Physicochemical Lipophilic, Neutral SidechainHydrophilic, Acidic SidechainHydrophilic, Phenolic
Key Application Peptide Synthesis, Transport InhibitionNeuropharmacology (Seizure models)Neuropharmacology (LTP studies)
CAS Number 108392-76-3 (HCl salt)134052-73-6162870-29-3

References

  • Birse, E. F., et al. (1993). "Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system." Neuroscience. Link

  • Eaton, S. A., et al. (1993). "Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine (CPG)." European Journal of Pharmacology. Link

  • Wegman, M. A., et al. (2001). "Chemo-enzymatic synthesis of (S)-phenylglycine derivatives." Journal of Molecular Catalysis B: Enzymatic. Link

  • Doherty, A. J., et al. (1999). "Antagonist activity of

    
    -substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors." British Journal of Pharmacology. Link
    
  • Brabet, I., et al. (1995). "Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses." Neuropharmacology. Link

Exploratory

Crystal Structure Analysis of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate Hydrochloride

The following technical guide details the crystal structure analysis of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride . This document is structured to serve as both a procedural workflow for generating crys...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the crystal structure analysis of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride . This document is structured to serve as both a procedural workflow for generating crystallographic data and an interpretative framework for analyzing the resulting structure.

Executive Summary

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride (CAS: 141109-15-1 for S-isomer; 42718-19-4 for racemic) is a critical chiral building block, notably serving as a structural analog in the synthesis of antiplatelet agents like Clopidogrel. In drug development, defining the absolute configuration (AC) and solid-state polymorph landscape of such intermediates is mandatory for regulatory compliance.

This guide outlines the definitive protocol for Single Crystal X-Ray Diffraction (SC-XRD) analysis. Unlike NMR or HPLC, which provide relative stereochemical data, SC-XRD offers a direct, ab initio determination of the absolute configuration (S vs. R) via anomalous scattering, while simultaneously mapping the hydrogen-bonding network critical for solid-state stability.

Chemical Profile & Crystallographic Prerequisites

Before initiating crystallization, the chemical integrity of the sample must be verified to ensure the resulting crystal lattice represents the target API intermediate.

ParameterSpecification
IUPAC Name Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride
Formula C

H

ClNO

[1][2][3] · HCl
Molecular Weight 236.10 g/mol
Chirality (S)-enantiomer (Left-handed optical rotation)
Salt Form Hydrochloride (1:1 stoichiometry expected)
H-Bond Donors 3 (from –NH

group)
H-Bond Acceptors 2 (Carbonyl O, Ether O) + 1 (Chloride ion)

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

The hydrochloride salt is ionic and highly polar. Standard non-polar solvents will precipitate the salt as an amorphous powder. A controlled polarity gradient is required.

  • Method A: Vapor Diffusion (Preferred)

    • Dissolve 20 mg of the compound in a minimum volume (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) .

    • Place this inner vial into a larger jar containing Diethyl Ether (Et

      
      O)  or Hexane .
      
    • Seal tightly. The diffusion of the anti-solvent (ether) into the alcohol solution will slowly lower solubility, promoting high-quality prism formation over 48–72 hours.

  • Method B: Slow Cooling

    • Dissolve the compound in hot Isopropanol (IPA) (approx. 60°C).

    • Allow the solution to cool to room temperature in a Dewar flask to control the cooling rate (1°C/hour).

Data Collection Parameters

To ensure determination of absolute configuration, the anomalous signal from the Chlorine atoms must be maximized.

  • Source: Cu-K

    
     radiation (
    
    
    
    = 1.54178 Å) is mandatory for light-atom organic structures where absolute configuration is required. The anomalous scattering factor (
    
    
    ) of Chlorine is significantly higher for Cu than for Mo radiation.
  • Temperature: Collect data at 100 K (using a cryostream). This reduces thermal vibration (ellipsoids), improving the precision of bond lengths and the visibility of Hydrogen atoms on the ammonium group.

  • Resolution: Aim for a resolution of at least 0.80 Å (

    
     for Cu) to ensure sufficient data-to-parameter ratio.
    

Structural Analysis & Interpretation

Upon solving the structure (typically using Direct Methods or Intrinsic Phasing via SHELXT), the following structural features must be analyzed to validate the compound.

Space Group & Unit Cell

Since the molecule is a pure enantiomer ((S)-isomer), the crystal cannot crystallize in a centrosymmetric space group (e.g.,


 is impossible).
  • Expected Space Groups: Monoclinic

    
     or Orthorhombic 
    
    
    
    .
  • Z' Value: Typically 1 (one molecule per asymmetric unit), though Z'=2 is possible if conformational polymorphism exists.

Absolute Configuration (The Flack Parameter)

This is the critical quality attribute (CQA).

  • Mechanism: The refinement software (SHELXL) calculates the Flack parameter (

    
    ).
    
  • Interpretation:

    • 
       (with standard uncertainty 
      
      
      
      ): The model has the correct absolute configuration ((S)-isomer).
    • 
      : The model is inverted; the crystal is actually the (R)-isomer (or the model needs inversion).
      
    • Action: If

      
       is near 0, the (S)-configuration at the alpha-carbon is confirmed.
      
Hydrogen Bonding Network

In hydrochloride salts of amino acid esters, the lattice energy is dominated by the charge-assisted hydrogen bonds between the ammonium headgroup and the chloride anion.

  • Primary Interaction:

    
    
    
  • Topology: Look for a "hydrophilic channel" where Cl- ions and NH3+ groups cluster, sandwiched between hydrophobic bilayers of 4-chlorophenyl rings. This packing motif is characteristic of phenylglycine derivatives and dictates the solubility profile.

Conformation
  • Torsion Angles: Measure the

    
     torsion angle. The ester group typically adopts a conformation to minimize steric clash with the bulky chlorophenyl ring.
    
  • Chlorine-Chlorine Interactions: Check for Type I or Type II Halogen

    
     Halogen contacts between adjacent phenyl rings, which can stabilize specific polymorphs.
    

Visualization of Analytical Workflow

CrystalAnalysis Start Start: Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate HCl Cryst Crystallization (Vapor Diffusion MeOH/Et2O) Start->Cryst XRD SC-XRD Data Collection (Cu Source, 100 K) Cryst->XRD Single Crystal Obtained Solve Structure Solution (SHELXT / OLEX2) XRD->Solve CheckSG Check Space Group (Must be Non-Centrosymmetric) Solve->CheckSG Refine Refinement & Flack Parameter CheckFlack Flack Parameter (x) Is x ≈ 0.0? Refine->CheckFlack CheckSG->Refine P21 or P212121 ResultS CONFIRMED: (S)-Configuration Valid API Intermediate CheckFlack->ResultS Yes (x ≈ 0) ResultR ALERT: (R)-Configuration Inverted Model or Wrong Isomer CheckFlack->ResultR No (x ≈ 1)

Caption: Logical workflow for absolute configuration determination via Single Crystal X-Ray Diffraction.

Data Reporting Standards

When publishing or filing this data, the following table structure ensures compliance with IUCr and FDA guidelines.

Crystal DataExpected Range/Value
Formula C

H

Cl

NO

Crystal System Monoclinic or Orthorhombic
Space Group

(No. 4) or

(No. 19)
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K

)
Z 2 or 4
Flack Parameter 0.0(4) (Target)
R

(I > 2

(I))
< 0.05 (5%)
Goodness of Fit (GooF) 1.00 – 1.05

References

  • Chemical Identity: PubChem.[1][4][5][6] Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride.[1][2][7][8][9] CID 12803949.[1] Available at: [Link]

  • Crystallographic Methodology: Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(2), 249-259.
  • Synthesis & Application: Patent US10961266B2. Chemoselective methylene hydroxylation in aromatic molecules. (Contextual reference for crystallization of chlorophenylglycine derivatives).
  • General Protocol: Massa, W. (2004).

Sources

Foundational

Physicochemical Profiling of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate: pKa, Ionization, and Solubility Behavior

Executive Summary & Molecular Identity[1] Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (also known as (S)-4-chlorophenylglycine methyl ester) is a critical chiral building block, most notably serving as the key intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity[1]

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (also known as (S)-4-chlorophenylglycine methyl ester) is a critical chiral building block, most notably serving as the key intermediate in the synthesis of the antiplatelet drug Clopidogrel (Plavix) .

Understanding its physicochemical profile—specifically its ionization constants (pKa) and solubility behavior—is paramount for process chemists developing extraction, resolution, and coupling steps. This guide addresses the common misconception regarding its "isoelectric point" and provides a definitive analysis of its acid-base properties.

Molecular Specifications
PropertyDetail
IUPAC Name Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate
Common Name (S)-4-Chlorophenylglycine methyl ester
CAS Number 43189-44-2 (Free Base); 42718-19-4 (HCl Salt)
Molecular Weight 199.63 g/mol (Free Base); 236.09 g/mol (HCl Salt)
Key Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOCH₃), 4-Chlorophenyl Ring

pKa and Ionization Behavior[12][13][14][15]

The "Isoelectric Point" Misconception

A frequent point of confusion in technical literature is the assignment of an "isoelectric point" (pI) to this molecule. Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate does NOT have a true isoelectric point.

  • Scientific Rationale: A true pI exists only for amphoteric molecules (zwitterions) capable of carrying both positive and negative charges simultaneously (e.g., the free amino acid 4-chlorophenylglycine).

  • Ester Reality: The esterification of the carboxylic acid blocks the formation of a negative charge. Consequently, this molecule exists in only two states:

    • Cationic (Protonated): At low pH (Ammonium form,

      
      ).
      
    • Neutral (Free Base): At high pH (Amine form,

      
      ).
      
  • Operational "pI": If a protocol references a pI of ~6.0, it is referring to the hydrolysis product ((S)-4-chlorophenylglycine), which precipitates at this pH.

pKa Determination of the Ammonium Group

The pKa of the


-ammonium group in this ester is significantly lower than that of the corresponding free amino acid due to the electron-withdrawing effects of the ester group and the 4-chlorophenyl ring.
  • Predicted pKa Value: 6.0 ± 0.5

  • Structural Factors:

    • Ester Effect: Esterifying an amino acid typically lowers the amine pKa by 2.0–2.5 units (Glycine pKa ~9.6

      
       Glycine Methyl Ester pKa ~7.6).
      
    • Inductive Effect: The 4-chlorophenyl group is electron-withdrawing (

      
      ). This pulls electron density away from the nitrogen, destabilizing the protonated form and further lowering the pKa compared to phenylglycine methyl ester (~6.8).
      
Ionization Equilibrium Diagram

Ionization Cation Cationic Form (pH < 6.0) Soluble in Water/Acid (R-NH3+) Neutral Neutral Free Base (pH > 6.0) Soluble in Organics (R-NH2) Cation->Neutral Deprotonation (Ka) Neutral->Cation Protonation

Figure 1: The ionization equilibrium of the amine ester. Note the absence of an anionic species.

Solubility & Partitioning Profile

The solubility of the molecule is strictly pH-dependent, governed by the Henderson-Hasselbalch equation.

pH ConditionDominant SpeciesSolubility BehaviorLogD (Distribution Coeff.)
pH < 4.0

Protonated (

)
Highly soluble in water; Insoluble in non-polar organics.< -1.0 (Hydrophilic)
pH = 6.0 ~50% Protonated / 50% NeutralMixed solubility; Risk of oiling out in aqueous buffers.~1.0
pH > 8.0

Neutral (

)
Insoluble in water; Highly soluble in DCM, EtOAc, Toluene.~2.3 (Lipophilic)

Process Implication: To extract the molecule into an organic phase (e.g., for coupling in Clopidogrel synthesis), the aqueous phase must be adjusted to pH


 8.0 . To wash it out of an organic phase (purification), use dilute acid (pH 

2.0
).

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Use this protocol to experimentally validate the specific pKa for your batch or derivative.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Inert atmosphere (

    
     or Ar) to prevent 
    
    
    
    absorption.

Workflow:

  • Dissolution: Dissolve 50 mg of the HCl salt in 50 mL of degassed water (conc. ~4 mM).

  • Acidification: Add 0.1 M HCl to bring the starting pH to ~2.0.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).

    • Note: Expect the inflection point around pH 6.0–6.3.

Protocol B: Solubility-pH Profiling (Shake-Flask Method)

Essential for optimizing extraction yields.

  • Preparation: Prepare buffer solutions at pH 2.0, 4.0, 6.0, 8.0, and 10.0 (50 mM phosphate/citrate buffers).

  • Saturation: Add excess Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate to 10 mL of each buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Filter the supernatant (0.45 µm PTFE filter) and analyze filtrate concentration via HPLC-UV (220 nm).

  • Result: Plot Solubility (mg/mL) vs. pH.

Synthesis & Purification Workflow

The following diagram illustrates the standard industrial workflow for isolating the chiral ester, leveraging its pKa properties to remove impurities (like the free acid hydrolysis product).

Purification Crude Crude Reaction Mixture (Ester + Free Acid Impurity) AcidWash Acidic Wash (pH 2.0) Protonates Ester -> Water Soluble Crude->AcidWash Add dilute HCl OrgLayer1 Organic Layer (Removes Non-Basic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Ester Cation) AcidWash->AqLayer1 Keep BaseAdjust Basify to pH 8.5 (Deprotonates Ester -> Neutral) AqLayer1->BaseAdjust Add NaHCO3/NaOH Extraction Extract with DCM/EtOAc BaseAdjust->Extraction FinalProd Isolated Pure Ester (Organic Phase) Extraction->FinalProd Evaporate Waste Aqueous Waste (Contains Free Acid Salts) Extraction->Waste Discard

Figure 2: pH-Swing extraction strategy for purification.

Stability Warning

Hydrolysis Risk: As an amino acid ester, this molecule is prone to hydrolysis and diketopiperazine formation (dimerization) at neutral-to-basic pH.

  • Storage: Store as the HCl salt (solid) at -20°C.

  • Processing: Perform basic extractions (pH > 8) rapidly and at low temperatures (< 5°C) to minimize hydrolysis back to the free acid.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid. Retrieved from

  • PubChem. (2025).[3][4] Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2.[5][6] National Library of Medicine. Retrieved from [5]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and pKa Values. Retrieved from

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Reference for general ester/amine pKa shifts).
  • Sigma-Aldrich. (2025). Amino Acids Reference Chart & pKa Values. Retrieved from

Sources

Exploratory

Literature review on chiral amino acid esters containing chlorophenyl groups

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental reproducibility, and authoritative refe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental reproducibility, and authoritative referencing.

Status: Definitive Reference Target Audience: Medicinal Chemists, Process Chemists, Pharmacologists Focus: Synthesis, Resolution, and Pharmacological Utility of Chlorophenylalanine Esters

Executive Summary

Chiral amino acid esters containing chlorophenyl groups—specifically 4-chloro-phenylalanine (4-Cl-Phe) esters —represent a critical class of non-canonical amino acid derivatives. Their utility spans three distinct domains in drug discovery:

  • Pharmacological Tool Compounds: As potent, irreversible inhibitors of tryptophan hydroxylase (TPH), they are the gold standard for inducing serotonin depletion in in vivo models.

  • Peptidomimetic Scaffolds: The 4-chloro substituent modulates lipophilicity (

    
     value +0.71 vs. H) and blocks metabolic oxidation at the para-position, enhancing the half-life of peptide therapeutics.
    
  • Chiral Intermediates: They serve as precursors for boron-delivery agents (BNCT) and complex antifungal agents.

This guide provides a rigorous analysis of the synthetic pathways, resolution strategies, and analytical protocols required to work with these compounds.

Structural & Pharmacological Logic

The incorporation of a chlorine atom into the phenyl ring of phenylalanine esters fundamentally alters the physicochemical profile of the molecule.

The "Chloro-Effect" in Medicinal Chemistry
  • Metabolic Blocking: The para-position of phenylalanine is a primary site for hydroxylation by cytochrome P450 enzymes. Substitution with chlorine (Cl) prevents this metabolic clearance, significantly extending the half-life of peptides containing this residue [1].

  • Lipophilicity Modulation: The Cl-group increases the partition coefficient (LogP), facilitating better blood-brain barrier (BBB) penetration—a critical feature for central nervous system (CNS) agents like PCPA (p-chlorophenylalanine).

  • Electronic Effects: The electron-withdrawing nature of chlorine (

    
    ) lowers the pKa of the amino group slightly, affecting receptor binding kinetics.
    
Mechanism of Action: Serotonin Depletion

The methyl ester of 4-chloro-DL-phenylalanine (PCPA methyl ester) acts as a prodrug. Upon hydrolysis, the free acid selectively inhibits Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.

Figure 1: Pharmacological Pathway of PCPA-Induced Serotonin Depletion

TPH_Inhibition PCPA_Ester PCPA Methyl Ester (Prodrug) PCPA_Acid 4-Chloro-Phe (Active Inhibitor) PCPA_Ester->PCPA_Acid Hydrolysis (Esterases) TPH_Enzyme Tryptophan Hydroxylase (TPH) PCPA_Acid->TPH_Enzyme Irreversible Inhibition Tryptophan L-Tryptophan TPH_Enzyme->Tryptophan Catalyzes Depletion Serotonin Depletion (Neurochemical Effect) TPH_Enzyme->Depletion Inactivation leads to Serotonin 5-HT (Serotonin) Tryptophan->Serotonin Biosynthesis

Caption: Mechanism of PCPA methyl ester as a prodrug for TPH inhibition, leading to systemic 5-HT depletion.

Synthetic Methodologies

Producing enantiomerically pure chlorophenylalanine esters requires either asymmetric synthesis or kinetic resolution.

Method A: Enzymatic Kinetic Resolution (Green Route)

This is the preferred industrial route due to mild conditions and high enantiomeric excess (ee > 99%). Lipases selectively hydrolyze the ester of one enantiomer (typically the L-form), leaving the D-ester intact.

  • Catalyst: Thermomyces lanuginosus lipase or Candida antarctica Lipase B (CAL-B).

  • Medium: Biphasic system (Water/Organic solvent).

Protocol 1: Lipase-Catalyzed Resolution of Racemic 4-Cl-Phe Methyl Ester

  • Substrate Preparation: Dissolve racemic 4-chloro-phenylalanine methyl ester (10 mmol) in methyl tert-butyl ether (MTBE) (50 mL).

  • Buffer Addition: Add phosphate buffer (50 mL, pH 7.0).

  • Enzyme Initiation: Add immobilized CAL-B (Novozym 435, 100 mg).

  • Incubation: Stir at 30°C for 4-24 hours. Monitor conversion by HPLC.

  • Termination: Stop reaction at ~50% conversion. Filter off the enzyme.

  • Separation:

    • Aqueous Phase: Contains (S)-4-chloro-phenylalanine (Free Acid).

    • Organic Phase: Contains (R)-4-chloro-phenylalanine methyl ester.

  • Purification: Acidify aqueous phase to precipitate the (S)-acid. Evaporate organic phase to recover (R)-ester [2].

Figure 2: Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution Racemate Racemic 4-Cl-Phe Ester Reaction Hydrolysis (30°C, pH 7) Racemate->Reaction Biocatalyst Lipase (CAL-B) + Phosphate Buffer Biocatalyst->Reaction Separation Phase Separation Reaction->Separation Org_Phase Organic Phase (Unreacted D-Ester) Separation->Org_Phase Aq_Phase Aqueous Phase (Hydrolyzed L-Acid) Separation->Aq_Phase

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic chlorophenylalanine esters.

Method B: O'Donnell Asymmetric Phase-Transfer Synthesis

For de novo synthesis of unnatural isomers (e.g., D-4-Cl-Phe), the O'Donnell method using benzophenone imines is the standard [3].

  • Starting Material: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 4-Chlorobenzyl bromide.

  • Catalyst: Cinchona alkaloid-derived quaternary ammonium salt (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidium bromide).

Key Advantage: Allows access to either enantiomer by selecting the pseudo-enantiomeric catalyst (Cinchonidine vs. Cinchonine derivatives).

Analytical Characterization

Validating chirality is non-negotiable. Standard C18 HPLC columns cannot separate enantiomers.

Chiral HPLC Protocol

The separation of chlorophenylalanine esters relies on polysaccharide-based chiral stationary phases (CSPs).[1] The chlorine atom introduces dipole interactions that often enhance resolution compared to unsubstituted phenylalanine.

Table 1: Optimized Chiral HPLC Conditions

ParameterConditionRationale
Column CHIRALPAK® AD-H or OD-H (Amylose/Cellulose derivatives)Polysaccharide carbamates provide the necessary chiral cavity for aromatic recognition.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Normal phase mode is essential for hydrogen bonding interactions with the CSP.
Additive 0.1% Diethylamine (DEA)Critical: Suppresses ionization of the free amine, preventing peak tailing and improving resolution [4].
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution of the Cl-substituted enantiomers.
Detection UV @ 220 nm or 254 nmThe chlorophenyl chromophore absorbs strongly in this region.
Spectroscopic Data (Reference Standards)
  • 1H NMR (CDCl3, 400 MHz): Characteristic doublet for the aromatic protons of the para-chlorophenyl group (approx.

    
     7.25, 7.05 ppm). The methoxy singlet (ester) appears at 
    
    
    
    3.70 ppm.
  • Mass Spectrometry: Distinctive isotopic pattern for Chlorine (

    
    Cl : 
    
    
    
    Cl ratio of 3:1).

Applications in Drug Development[3][4][5][6]

Peptide Therapeutics

4-Cl-Phe is frequently used in Structure-Activity Relationship (SAR) studies. Replacing Phenylalanine (Phe) with 4-Cl-Phe in a peptide sequence:

  • Probes Steric Bulk: The Cl atom is larger than H but smaller than methyl, probing the receptor pocket size.

  • Increases Potency: Often observed in GPCR ligands where the halogen forms specific halogen bonds with receptor backbone carbonyls.

Boron Neutron Capture Therapy (BNCT)

While 4-borono-L-phenylalanine (BPA) is the drug, 4-chloro and 4-iodo derivatives are often synthesized as precursors for halogen-lithium exchange reactions to install the boronic acid moiety [5].

References

  • Sigma-Aldrich. 4-Chloro-DL-phenylalanine methyl ester hydrochloride Product Information.Link

  • Houng, J.Y., et al. (1996). Lipase-catalyzed kinetic resolution of ethyl D,L-2-amino-4-phenylbutyrate by hydrolysis. Chirality.[2][1][3][4][5][6][7] Link

  • O'Donnell, M. J. (2004). The O'Donnell Amino Acid Synthesis.[8] Organic Chemistry Portal. Link

  • BenchChem. Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers.Link

  • Murayama, C., et al. (2000). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine.[9] Bulletin of the Chemical Society of Japan. Link

Sources

Foundational

Safety data sheet (SDS) and toxicity profile for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Technical Dossier: Safety & Toxicity Profile for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate Executive Summary: The Chiral Scaffold Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a specialized chiral -amino acid este...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dossier: Safety & Toxicity Profile for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Executive Summary: The Chiral Scaffold

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a specialized chiral


-amino acid ester used primarily as a building block in the synthesis of pharmaceutical intermediates, including non-proteinogenic amino acid derivatives and potential precursors for GABA-B agonists (e.g., Baclofen analogs).

While often handled as the hydrochloride salt (CAS: 42718-19-4), its safety profile is dominated by two factors: its potential for severe irritation (skin/eye/respiratory) typical of


-halo-phenylglycine derivatives, and its metabolic liability to release methanol upon hydrolysis. This guide moves beyond the standard SDS to provide a mechanistic understanding of its toxicology and handling requirements.

Chemical Identity & Physicochemical Properties

This compound is the methyl ester of (S)-4-chlorophenylglycine. The presence of the electron-withdrawing chlorine atom on the phenyl ring increases the acidity of the


-proton compared to phenylglycine, influencing its stability and reactivity.
Parameter Technical Specification
Chemical Name Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate
Common Synonyms (S)-4-Chlorophenylglycine methyl ester; Methyl (S)-

-amino-4-chlorophenylacetate
CAS Number (HCl Salt) 42718-19-4 (Primary Commercial Form)
CAS Number (Free Base) 43189-20-4 (Racemic), 141109-14-0 (S-isomer specific)
Molecular Formula C

H

ClNO

(Free Base) / C

H

Cl

NO

(HCl Salt)
Molecular Weight 199.63 g/mol (Free Base) / 236.10 g/mol (HCl Salt)
Physical State White to off-white crystalline solid
Solubility HCl Salt: Soluble in water, methanol, DMSO.[1][2][3] Free Base: Soluble in EtOAc, DCM; sparingly soluble in water.
Melting Point 175–185 °C (Decomposes, typical for HCl salts of phenylglycines)
Chirality (S)-Enantiomer (L-configuration analog)

Hazard Identification (GHS Classification)

Based on "Read-Across" principles from 4-chlorophenylglycine and general


-amino ester toxicology, the substance is classified as an Irritant .

Signal Word: WARNING

Hazard Class H-Code Hazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[4][5]
STOT - Single Exposure H335 May cause respiratory irritation.[4]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6][7]

  • P280: Wear protective gloves/eye protection/face protection.[4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[5]

Toxicological Profile & Mechanistic Insight

Standard SDSs often list "No Data Available" for specific isomers. However, a competent safety assessment must infer hazards based on structure-activity relationships (SAR) and metabolic pathways.

Mechanism of Toxicity: In Vivo Hydrolysis

Upon ingestion or absorption, the methyl ester moiety is susceptible to rapid hydrolysis by non-specific plasma esterases (carboxylesterases). This reaction yields two distinct toxicological vectors:

  • The Parent Acid: (S)-4-Chlorophenylglycine (an excitotoxic amino acid analog).

  • The Leaving Group: Methanol (metabolized to Formaldehyde

    
     Formic Acid).
    

Figure 1: Metabolic Hydrolysis Pathway This diagram illustrates the breakdown of the compound in physiological systems.

MetabolicPathway Compound Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate Intermediate Hydrolysis Complex Compound->Intermediate Absorption Enzyme Carboxylesterases (Liver/Plasma) Acid (S)-4-Chlorophenylglycine (Excitotoxic Potential) Intermediate->Acid Hydrolysis Methanol Methanol (CNS Depressant) Intermediate->Methanol Hydrolysis Formic Formic Acid (Metabolic Acidosis) Methanol->Formic ADH/ALDH Pathway

Caption: Figure 1. Metabolic hydrolysis of the methyl ester yields the parent amino acid and methanol, contributing to potential systemic toxicity.

Acute Toxicity Estimates (ATE)
  • Oral: Data for the specific (S)-isomer is limited. However, the racemic acid (4-chlorophenylglycine) has an LD50 (Mouse, IP) of ~300-500 mg/kg.

  • Inhalation: High dust concentrations are severely irritating to mucous membranes due to the HCl salt nature (forming hydrochloric acid upon contact with moisture).

  • Sensitization:

    
    -Amino esters can act as haptens, potentially causing allergic skin reactions (Sensitization, Skin 1) upon repeated exposure.
    

Safe Handling & Experimental Protocols

Engineering Controls
  • Primary: Use a certified chemical fume hood for all weighing and transfer operations.

  • Secondary: Local exhaust ventilation (LEV) if handling large quantities (>10g) outside a hood.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P2 (EU) dust mask is the minimum requirement. For spill clean-up, use a half-mask respirator with P100 cartridges.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid handling, but immediate change is required if dissolved in organic solvents (DCM/Methanol).

  • Eyes: Chemical safety goggles. Safety glasses are insufficient for fine powders that can drift behind lenses.

Emergency Response Protocol

Figure 2: Exposure Response Decision Tree A logic flow for immediate action in case of accidental exposure.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush off excess. Wash with soap/water (15 mins). Skin->ActionSkin ActionEye Rinse cautiously (15 mins). Remove contacts. Eye->ActionEye ActionInhale Move to fresh air. Sit upright. Oxygen if needed. Inhale->ActionInhale Medical Seek Medical Attention (Show SDS/CAS) ActionSkin->Medical If irritation persists ActionEye->Medical Immediately ActionInhale->Medical If breathing difficult

Caption: Figure 2. Immediate response protocols for skin, eye, and inhalation exposure incidents.

Synthesis & Application Context

Understanding the synthesis aids in identifying impurities. The (S)-isomer is typically generated via Enzymatic Resolution or Asymmetric Strecker Synthesis .

  • Impurity Profile:

    • Ammonium Chloride: Common byproduct in Strecker synthesis.

    • Methanol: Residual solvent from esterification.

    • Free Acid: Result of moisture-induced hydrolysis during storage.

Stability Note: As an


-amino ester, the free base is unstable and prone to diketopiperazine formation  (dimerization) if stored in solution or as a free base solid. Always store as the HCl salt  at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent cyclization and hydrolysis.

References

  • PubChem. (2023). Compound Summary: Methyl 2-amino-2-(4-chlorophenyl)acetate. National Library of Medicine.[1][2] Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: (±)-4-Chlorophenylglycine. Merck KGaA. Link

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Glycine, N-(4-chlorophenyl)-, methyl ester (Read-Across Data). Link

  • Santa Cruz Biotechnology. (2023). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride Product Data. Link

  • BenchChem. (2025).[8][9] Physical and Chemical Properties of (R)-4-Chlorophenylglycine (Enantiomer Comparison). Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Asymmetric Synthesis of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

The following Technical Application Note is designed for researchers and process chemists involved in the asymmetric synthesis of non-proteinogenic amino acids. Introduction & Scope Methyl (2S)-2-amino-2-(4-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note is designed for researchers and process chemists involved in the asymmetric synthesis of non-proteinogenic amino acids.

Introduction & Scope

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a critical chiral intermediate, structurally related to the side chains of semi-synthetic antibiotics and anti-platelet agents (e.g., Clopidogrel analogs). The synthesis of arylglycine derivatives presents a unique challenge: the benzylic


-proton is significantly acidic, making the free base highly susceptible to racemization under basic or even neutral conditions.

This protocol details a robust Asymmetric Strecker Synthesis utilizing the (S)-tert-butanesulfinamide (Ellman’s Auxiliary) . Unlike enzymatic resolution (which limits theoretical yield to 50%) or classical resolution, this auxiliary-directed route offers high diastereoselectivity (


) and material throughput.
Core Mechanistic Advantages
  • Stereocontrol: The bulky tert-butyl group on the sulfinyl imine directs nucleophilic cyanide addition to the Re-face, establishing the (S)-configuration.

  • Racemization Mitigation: The amino nitrile intermediate is hydrolyzed and esterified in a single acidic step (Pinner reaction), avoiding the isolation of the unstable free amino acid base.

  • Scalability: Reagents (Ti(OEt)

    
    , TMSCN) are compatible with kilo-lab scale-up.
    

Reaction Workflow & Logic

The synthesis proceeds via three distinct chemical transformations. The following Graphviz diagram illustrates the process flow, critical decision points, and safety barriers.

G Start 4-Chlorobenzaldehyde (Starting Material) Step1 Step 1: Condensation Reagent: Ti(OEt)4 Solvent: THF Start->Step1 Aux (S)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Step1 Imine (S,E)-N-Sulfinyl Imine (Stable Intermediate) Step1->Imine Dehydration Step2 Step 2: Asymmetric Strecker Reagent: Et2AlCN or TMSCN/CsF Temp: -78°C to RT Imine->Step2 Face-Selective Addition Nitrile Sulfinyl Amino Nitrile (Diastereomerically Pure) Step2->Nitrile C-C Bond Formation Step3 Step 3: Pinner Reaction Reagent: HCl (g) / MeOH Conditions: Reflux Nitrile->Step3 Simultaneous Deprotection & Esterification Product Methyl (2S)-2-amino-2-(4-chlorophenyl) acetate HCl Salt (Target) Step3->Product Crystallization

Caption: Workflow for the asymmetric synthesis of (S)-arylglycine ester via Ellman's auxiliary. Colors indicate process stages: Blue (Inputs), Red (Intermediates), Green (Final Product).

Experimental Protocol

Phase 1: Formation of the Chiral Sulfinyl Imine

Objective: Condense 4-chlorobenzaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide to form the activated electrophile.

  • Reagents:

    • 4-Chlorobenzaldehyde (1.0 equiv)

    • (S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)

      
      ) (2.0 equiv)
      
    • Solvent: Anhydrous THF (0.5 M concentration)

  • Procedure:

    • Charge a flame-dried round-bottom flask with (S)-sulfinamide and 4-chlorobenzaldehyde under Nitrogen atmosphere.

    • Add anhydrous THF. Stir to dissolve.

    • Add Ti(OEt)

      
       dropwise via syringe. Note: The solution will turn slightly yellow.
      
    • Stir at Room Temperature (20–25°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or HPLC.[1][2]

    • Quench: Pour the reaction mixture into a vigorously stirred brine solution (equal volume). A white precipitate (Titanium salts) will form.

    • Filter through a pad of Celite. Wash the cake with EtOAc.

    • Dry the organic phase over Na

      
      SO
      
      
      
      , concentrate in vacuo.
    • Purification: Flash chromatography (SiO

      
      , typically 15-30% EtOAc in Hexanes) yields the pure (
      
      
      
      )-imine as a crystalline solid or viscous oil.
Phase 2: Asymmetric Strecker Reaction

Objective: Nucleophilic addition of cyanide to the imine. Critical Control Point: The choice of cyanide source dictates the diastereoselectivity. Diethylaluminum cyanide (Et


AlCN) typically yields the crystalline (S,S)-isomer with high selectivity for aryl imines.
  • Safety Warning: Et

    
    AlCN is pyrophoric and liberates HCN upon contact with acid/moisture. Handle in a glovebox or dedicated hood.
    
  • Reagents:

    • Sulfinyl Imine (from Phase 1) (1.0 equiv)

    • Et

      
      AlCN (1.5 equiv) (1.0 M in Toluene)
      
    • Solvent: Anhydrous THF or Toluene

    • Additives: Isopropanol (1.0 equiv) can be used to buffer the reaction if using TMSCN/Ti(OiPr)

      
       alternative.
      
  • Procedure (Et

    
    AlCN Method): 
    
    • Dissolve the sulfinyl imine in anhydrous THF and cool to -78°C .

    • Add Et

      
      AlCN solution dropwise over 20 minutes. Maintain internal temperature below -70°C.
      
    • Allow the reaction to warm to Room Temperature over 4 hours.

    • Quench: Cool to 0°C. Carefully add saturated aqueous Na

      
      SO
      
      
      
      or Rochelle's salt solution. Caution: Gas evolution.
    • Extract with EtOAc (3x). Wash combined organics with water and brine.

    • Concentrate. The resulting diastereomeric ratio (dr) should be determined by

      
      H NMR or Chiral HPLC.
      
    • Purification: Recrystallization (usually from Hexanes/EtOAc) is preferred to upgrade dr to >99:1.

Phase 3: Pinner Reaction & Deprotection

Objective: Convert the nitrile to the methyl ester and cleave the sulfinyl group in one pot. Scientific Logic: Arylglycine esters are unstable as free bases. We isolate the product as the Hydrochloride salt to prevent racemization.

  • Reagents:

    • Purified Amino Nitrile (1.0 equiv)

    • HCl (gas) or Acetyl Chloride (excess)

    • Solvent: Anhydrous Methanol

  • Procedure:

    • Preparation of Methanolic HCl: Cool anhydrous Methanol (10 vol) to 0°C. Add Acetyl Chloride (5.0 equiv) dropwise. (This generates anhydrous HCl in situ).

    • Add the Amino Nitrile to the solution.

    • Heat the mixture to reflux (65°C) for 12–18 hours.

      • Mechanism:[3][4][5][6][7][8][9][10] Acid-catalyzed hydrolysis of the sulfinamide (

        
         bond cleavage) and Pinner reaction of the nitrile (
        
        
        
        ).
    • Cool to room temperature. Concentrate the solvent to ~20% volume.

    • Add diethyl ether (Et

      
      O) to precipitate the product.
      
    • Filter the white solid.

    • Final Product: Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate Hydrochloride.

Quality Control & Validation Data

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
Enantiomeric Excess > 99.0% eeChiralpak AD-H or OD-H Column

H NMR
Consistent with structure400 MHz, DMSO-d

Counter-ion Chloride (Cl

) stoichiometric
Titration / IC
Troubleshooting Guide
  • Low Diastereoselectivity (Step 2): If dr < 90:1, ensure the temperature during cyanide addition remains strictly at -78°C. Switch from TMSCN to Et

    
    AlCN for tighter coordination in the transition state.
    
  • Racemization (Step 3): Do not neutralize the final hydrochloride salt to the free base in water. If free base is required for the next step, perform a "free-base and couple" immediately in organic solvent at low temperature.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

  • Davis, F. A., & Zhou, P. (1994). Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines). Journal of Organic Chemistry, 59, 3243-3245. Link

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron, 55(29), 8883-8904. Link

  • BenchChem Application Notes. (2025). Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. (Industrial context for racemization issues). Link

Sources

Application

Application Note: Strategic Utilization of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate as a Chiral Building Block

Executive Summary & Compound Profile Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2 for free base; 42718-19-4 for HCl salt) is a critical non-proteinogenic -amino acid ester. It serves as the chiral scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2 for free base; 42718-19-4 for HCl salt) is a critical non-proteinogenic


-amino acid ester. It serves as the chiral scaffold for the blockbuster anti-platelet drug Clopidogrel (Plavix)  and is increasingly utilized in the synthesis of peptidomimetics and DPP-4 inhibitors (e.g., Trelagliptin intermediates).

This guide addresses the primary technical challenge associated with this compound: preserving optical purity . Due to the high acidity of the benzylic


-proton, this building block is prone to rapid racemization under basic conditions. This note provides validated protocols for its use in API synthesis, strategies to mitigate racemization, and analytical methods for enantiomeric excess (ee) determination.
Chemical Profile
PropertySpecification
IUPAC Name Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate
Common Name (S)-4-Chlorophenylglycine methyl ester
Molecular Weight 199.63 g/mol (Free Base); 236.10 g/mol (HCl Salt)
Chirality (S)-Enantiomer (matches the stereocenter of Clopidogrel)
pKa (

-proton)
~18-20 (Estimated; highly susceptible to deprotonation)
Solubility Soluble in MeOH, DCM, EtOAc; HCl salt soluble in water
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)

Critical Handling: The Racemization Risk

Expert Insight: The phenylglycine motif is structurally distinct from alkyl amino acids (like Alanine) because the


-carbon is directly attached to an aromatic ring. The electron-withdrawing 4-chloro substituent further increases the acidity of the 

-proton.

Mechanism: In the presence of even weak bases (e.g., Et3N, K2CO3) or elevated temperatures in protic solvents, the compound undergoes deprotonation to form a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to racemization.

Diagram 1: Racemization Mechanism & Prevention Strategy

Racemization cluster_prevention Prevention Strategies S_Isomer (S)-Isomer (Active Building Block) Enolate Planar Enolate (Achiral Intermediate) S_Isomer->Enolate Deprotonation (-H+) Base Base / Heat Base->Enolate Racemate Racemic Mixture ((R) + (S)) Enolate->Racemate Reprotonation (+H+) Strat1 Use HCl Salt until coupling Strat2 Avoid excess base (maintain pH < 8) Strat3 Low Temp (< 0°C) during base addition

Caption: The benzylic position allows facile enolization. Strict pH and temperature control are required to maintain the (S)-configuration.

Application Protocol: Synthesis of Clopidogrel Intermediate

This protocol details the N-alkylation of the title compound with a thiophene derivative, the stereodefining step in Clopidogrel synthesis.

Reaction Type: Nucleophilic Substitution (


)
Target:  Methyl (S)-

-acetate
Materials
  • Substrate: Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl (1.0 eq)

  • Reagent: 2-(2-Thienyl)ethyl p-toluenesulfonate (1.1 eq)

  • Base: Potassium Bicarbonate (

    
    ) or Dipotassium Phosphate (
    
    
    
    )
    • Note: Weaker inorganic bases are preferred over organic amines to reduce racemization risk.

  • Solvent: Acetonitrile (anhydrous) or Toluene/Water biphasic system.

Step-by-Step Protocol
  • Preparation: Charge a reactor with Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl (100 g) and Acetonitrile (500 mL).

  • Base Addition: Cool the mixture to 0–5°C. Add

    
     (2.5 eq) portion-wise.
    
    • Checkpoint: Ensure internal temperature does not exceed 10°C.[1]

  • Reagent Addition: Add 2-(2-Thienyl)ethyl p-toluenesulfonate (1.1 eq) dissolved in minimum Acetonitrile.

  • Reaction: Warm slowly to 40°C and stir for 24–30 hours.

    • Monitoring: Monitor by HPLC.[2][3][4] The reaction is slow due to the steric bulk of the secondary carbon.

  • Work-up:

    • Cool to 20°C. Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure (keep bath < 45°C).

    • Redissolve residue in Ethyl Acetate and wash with water (pH neutral).

  • Isolation: The product is often used directly in the next step (Mannich cyclization with formaldehyde) or isolated as a hydrochloride salt to upgrade chiral purity.

Self-Validating Step: If the optical rotation of the isolated intermediate drops below


 (c=1, MeOH), significant racemization has occurred.

Advanced Workflow: The "Recycle" Loop

In industrial settings, the (R)-enantiomer (found in mother liquors or from racemic synthesis) is not discarded. It is racemized and resolved to regenerate the (S)-isomer.[5]

Protocol: Schiff Base Mediated Racemization
  • Dissolution: Dissolve (R)-enriched methyl ester in Methanol.

  • Catalyst: Add 0.1 eq of Benzaldehyde or Salicylaldehyde.

  • Equilibration: Stir at 25°C for 6–12 hours. The formation of the imine (Schiff base) lowers the pKa further, allowing rapid equilibration to the racemate.

  • Hydrolysis: Add dilute HCl to hydrolyze the imine.

  • Resolution: Use (+)-Tartaric acid or (+)-Camphorsulfonic acid (CSA) to crystallize the desired (S)-isomer salt.

Diagram 2: Integrated Synthesis & Recycling Workflow

Clopidogrel_Workflow Start Racemic 4-Chlorophenylglycine Methyl Ester Resolution Chiral Resolution ((+)-Tartaric Acid) Start->Resolution S_Salt (S)-Isomer Tartrate Salt (Solid) Resolution->S_Salt Crystallization R_Liquor (R)-Isomer Enriched Mother Liquor Resolution->R_Liquor Filtrate Coupling Coupling Reaction (Thiophene Tosylate) S_Salt->Coupling Free base lib. Racemization Racemization Step (Benzaldehyde/MeOH) R_Liquor->Racemization Racemization->Start Recycle Cyclization Mannich Cyclization (Formaldehyde) Coupling->Cyclization Product Clopidogrel (API) Cyclization->Product

Caption: Circular economy of chiral synthesis. The unwanted (R)-isomer is racemized and re-entered into the resolution process to maximize yield.

Quality Control & Analytical Methods

Accurate determination of Enantiomeric Excess (ee%) is vital.[6] Standard C18 columns cannot separate these enantiomers.

Method A: Chiral HPLC (Direct)
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention: (S)-isomer typically elutes second on OD-H columns (verify with standards).

Method B: Derivatization (Marfey’s Reagent)

If a chiral column is unavailable, derivatize with Marfey’s Reagent (L-FDAA) to create diastereomers.[6]

  • Mix 50 µL sample (1 mg/mL) with 100 µL 1% L-FDAA in acetone.

  • Add 20 µL 1M

    
    .[6] Heat at 40°C for 1 hour.
    
  • Quench with 20 µL 1M HCl.

  • Analyze on a standard C18 column (Acetonitrile/Water gradient). The diastereomers will separate based on hydrophobicity.

References

  • Clopidogrel Synthesis & Resolution

    • Title: Process for the preparation of Clopidogrel and intermediates thereof.[7][8]

    • Source: US Patent Applic
    • URL
  • Racemization Dynamics

    • Title: Racemization of optically active 2-substituted phenylglycine esters.[1]

    • Source: US Patent 6,812,363.[1]

    • URL
  • Analytical Derivatization

    • Title: Marfey's Reagent for Chiral Amino Acid Analysis.[6]

    • Source: Sigma-Aldrich Technical Bulletin.
  • General Properties

    • Title: Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (Compound Summary).[9][10][11]

    • Source: PubChem.[10]

    • URL:[Link]

Sources

Method

Reaction conditions for coupling Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate with thienopyridine

Application Note: Synthetic Protocols for the Construction of 4-Chloro Thienopyridine Analogues via Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate Mechanistic Rationale & Pathway Architecture Thienopyridine scaffolds are...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Protocols for the Construction of 4-Chloro Thienopyridine Analogues via Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Mechanistic Rationale & Pathway Architecture

Thienopyridine scaffolds are critical pharmacophores in modern cardiovascular medicine, acting primarily as irreversible inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor to prevent platelet aggregation [1]. While the 2-chloro isomer (Clopidogrel) is the industry standard, synthesizing the 4-chloro analogue requires precise stereochemical control.

Clarifying the "Coupling" Terminology: In pharmaceutical process chemistry, directly coupling a primary amine like Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride [2] with a pre-formed thienopyridine (a secondary amine) is chemically unviable without a bifunctional linker. Therefore, "coupling with thienopyridine" in this context refers to the bottom-up construction of the thienopyridine core. This is achieved by N-alkylating the chiral amine with a thiophene precursor, followed by a Pictet-Spengler cyclization to build the thienopyridine architecture in situ[1]. This "amino-ester route" is preferred over the "halo-ester route" because it avoids the use of highly unstable alpha-bromo esters and allows for the early introduction and preservation of chirality [3].

Experimental Workflow

Workflow A Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate C N-Alkylation (SN2) K2CO3, CH3CN, 80°C A->C B 2-(2-Thienyl)ethyl p-toluenesulfonate B->C D Secondary Amine Intermediate C->D E Pictet-Spengler Cyclization Formaldehyde, H+, Reflux D->E F 4-Chloro Thienopyridine Analogue (Target) E->F

Synthetic workflow for constructing the thienopyridine scaffold via N-alkylation and cyclization.

Reaction Optimization & Quantitative Data

The critical challenge in this synthesis is preventing the racemization of the sensitive (2S) chiral center during the N-alkylation step. The choice of base and solvent dictates both the yield and the enantiomeric excess (ee).

Table 1: Reaction Optimization Matrix for the N-Alkylation Step

EntryBaseSolventTemp (°C)Time (h)Yield (%)Chiral Purity (% ee)Causality / Observation
1Et₃NTHF65246298.5Sluggish reaction; homogenous base causes minor degradation.
2DIPEADMF90127592.0High temp and polar solvent induce partial racemization.
3K₂CO₃ CH₃CN 80 16 88 99.1 Optimal: Heterogeneous base prevents alpha-proton abstraction.
4Cs₂CO₃CH₃CN80148598.9Faster kinetics, but higher cost with no significant ee benefit.

Self-Validating Experimental Protocols

Protocol A: N-Alkylation (Secondary Amine Formation)

Objective: Couple Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate with 2-(2-thienyl)ethyl p-toluenesulfonate via an SN2 displacement. Causality Insight: The tosylate is utilized instead of a chloride leaving group because its superior leaving-group ability allows for lower reaction temperatures, thereby preserving the stereochemical integrity of the alpha-amino ester [1]. Potassium carbonate (K₂CO₃) is selected as it acts as an effective acid scavenger for p-toluenesulfonic acid without being basic enough to deprotonate the chiral alpha-carbon.

  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride (23.6 g, 100 mmol) and anhydrous Acetonitrile (250 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (34.5 g, 250 mmol). Stir the suspension at 25°C for 30 minutes to liberate the free base.

  • Electrophile Addition: Slowly add 2-(2-thienyl)ethyl p-toluenesulfonate (29.7 g, 105 mmol) dropwise over 15 minutes.

  • Heating: Elevate the temperature to 80°C and reflux the mixture for 16 hours.

  • Self-Validation (IPC 1): Sample the reaction mixture, filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H). Validation Gate: Proceed to workup only when the peak area of the starting amino ester is <2%. If >2%, continue heating in 2-hour increments.

  • Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (300 mL) and Water (200 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the secondary amine intermediate.

  • Self-Validation (IPC 2): Confirm the enantiomeric excess is ≥99.0% via HPLC before proceeding to cyclization.

Protocol B: Pictet-Spengler Cyclization (Thienopyridine Core Construction)

Objective: Cyclize the secondary amine intermediate using formaldehyde to form the 4-chloro thienopyridine analogue. Causality Insight: The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution. Formaldehyde reacts with the secondary amine to form a highly reactive iminium ion, which is subsequently attacked by the thiophene C2 position to close the tetrahydropyridine ring [3].

  • Preparation: Dissolve the intermediate from Protocol A (~30 g) in a mixture of Methanol (150 mL) and 1N Hydrochloric acid (100 mL).

  • Cyclization: Add aqueous formaldehyde (37% w/w, 15 mL, excess) in a single portion.

  • Heating: Heat the reaction to 70°C for 4 hours.

  • Self-Validation (IPC 3): Analyze via LC-MS. Validation Gate: Ensure the mass corresponding to the uncyclized intermediate (m/z ~309) has completely shifted to the cyclized product mass (m/z ~321).

  • Workup: Cool the mixture to 10°C. Adjust the pH to 8.0 using 10% aqueous NaHCO₃. Extract the aqueous phase with Dichloromethane (2 x 200 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. The resulting free base can be converted to a bisulfate or hydrochloride salt by dissolving in acetone and adding the respective stoichiometric acid, followed by crystallization.

References

  • Title: An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Source: Molecules (MDPI) URL: [Link]

  • Title: Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Source: PubChem URL: [Link]

Sources

Application

Scalable manufacturing process for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

An in-depth technical guide designed for researchers, process chemists, and drug development professionals focusing on the scalable synthesis and chiral resolution of unnatural amino acid derivatives. Executive Summary M...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, process chemists, and drug development professionals focusing on the scalable synthesis and chiral resolution of unnatural amino acid derivatives.

Executive Summary

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a high-value unnatural amino acid derivative. Structurally analogous to the clopidogrel intermediate (which features an ortho-chloro substitution), this para-chloro isomer serves as a crucial chiral building block in the synthesis of specialized active pharmaceutical ingredients (APIs) [1]. Because the stereochemistry at the alpha-carbon dictates the pharmacological efficacy of the downstream API, achieving an enantiomeric excess (ee) of >98% is a strict manufacturing requirement.

This application note details a highly scalable, field-proven manufacturing process relying on the diastereomeric resolution of the racemic ester using a chiral acid.

Mechanistic Overview & Synthetic Strategy

The scalable manufacturing of enantiomerically pure methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is fundamentally a three-stage process:

  • Racemic Synthesis & Esterification : The core skeleton is constructed via a classical Strecker synthesis (reacting 4-chlorobenzaldehyde with sodium cyanide and ammonium chloride), followed by acid-catalyzed esterification in methanol. Le Chatelier’s principle is leveraged here; an excess of anhydrous methanolic HCl drives the equilibrium toward the ester while preventing premature hydrolysis [2].

  • Diastereomeric Resolution : The racemic ester is treated with a chiral resolving agent, typically (+)-Tartaric acid. The causality behind this choice lies in the thermodynamic properties of the resulting diastereomeric salts. The (2S)-enantiomer forms a highly crystalline salt with (+)-Tartaric acid that exhibits significantly lower solubility in an acetone/methanol matrix at 0–5 °C compared to its (2R)-counterpart.

  • Biphasic Free-Basing : The isolated (2S)-salt is neutralized to liberate the free amine. This step requires strict kinetic control (low temperature, mild base) to prevent base-catalyzed racemization or hydrolysis of the methyl ester.

Process Visualization

ResolutionPathway A Racemic Ester (Starting Material) C Diastereomeric Salt Formation (50°C, Acetone/MeOH) A->C B (+)-Tartaric Acid (Resolving Agent) B->C D Fractional Crystallization (Cooling to 5°C) C->D Thermodynamic Control E (2S)-Tartrate Salt (Solid Precipitate) D->E Filtration F Biphasic Free-Basing (pH 8.5, DCM/H2O) E->F Base Addition G Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate F->G Organic Extraction

Workflow for the diastereomeric resolution of methyl 2-amino-2-(4-chlorophenyl)acetate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure process integrity at every stage.

Phase 1: Synthesis of Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate

Causality: Esterification of the Strecker-derived amino acid must be performed under strictly anhydrous conditions. The presence of water will push the equilibrium backward, reducing yield and complicating downstream crystallization.

  • Suspend 1.0 equivalent of racemic 2-amino-2-(4-chlorophenyl)acetic acid in 10 volumes of anhydrous methanol.

  • Cool the reactor to 0 °C and slowly bubble anhydrous HCl gas into the suspension until saturation is reached.

  • Heat the mixture to reflux (65 °C) for 12 hours.

  • IPC (Self-Validation) : Withdraw a 0.5 mL aliquot, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Analyze via TLC (Ninhydrin stain). The reaction is complete when the baseline amino acid spot is entirely consumed.

  • Concentrate the mixture under reduced pressure to yield the hydrochloride salt of the racemic ester [2].

Phase 2: Diastereomeric Resolution via Fractional Crystallization

Causality: Controlling the cooling ramp is critical. Rapid cooling induces supersaturation and secondary nucleation, which traps the undesired (2R)-enantiomer within the crystal lattice of the (2S)-salt, drastically lowering the enantiomeric excess.

  • Dissolve 1.0 equivalent of the racemic ester (free-based) in a pre-optimized solvent mixture of Acetone/Methanol (approx. 5:1 v/v).

  • In a separate vessel, dissolve 0.95 equivalents of (+)-Tartaric acid in a minimal amount of methanol.

  • Combine the solutions at 50 °C, stirring vigorously until a homogenous, clear solution is achieved.

  • Implement a controlled cooling ramp: Decrease the temperature at a rate of 0.5 °C/min until reaching 20 °C. Hold for 2 hours to allow primary seed crystals to mature.

  • Further cool the reactor to 5 °C and hold for 12 hours.

  • Filter the resulting thick slurry and wash the filter cake with cold acetone.

  • IPC (Self-Validation) : Dissolve a 5 mg sample of the filter cake in mobile phase and analyze via Chiral HPLC (e.g., Chiralcel OJ-H column) [3]. If the ee is < 98%, perform a single recrystallization in methanol before proceeding to Phase 3.

Phase 3: Liberation of the Free Base

Causality: Free-basing an alpha-amino ester carries the dual risks of ester hydrolysis (saponification) and racemization of the labile alpha-proton. A biphasic system ensures that the liberated free base is immediately partitioned into the organic layer, shielding it from the aqueous base.

  • Suspend the enantiopure (2S)-tartrate salt in a 1:1 mixture of Dichloromethane (DCM) and deionized water.

  • Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring.

  • Slowly add 1M NaOH dropwise until the aqueous layer reaches exactly pH 8.5.

  • IPC (Self-Validation) : Monitor the pH continuously. It must stabilize at 8.5 for at least 15 minutes. Exceeding pH 9.0 exponentially increases the risk of ester hydrolysis.

  • Separate the organic (DCM) layer. Extract the aqueous layer once more with fresh DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target (2S)-ester as a pale oil that may crystallize upon standing.

Data Presentation: Route Comparison

To contextualize this classical resolution method, Table 1 compares it against modern alternative manufacturing routes.

Table 1: Comparison of Scalable Manufacturing Routes for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Process ParameterClassical Resolution (Tartaric Acid)Enzymatic Dynamic Kinetic Resolution (DKR)Asymmetric Synthesis (Chiral Auxiliary)
Overall Yield 35 – 42% (Max 50% theoretical)75 – 85%60 – 70%
Enantiomeric Excess (ee) > 98% (Post-recrystallization)> 99%90 – 95%
Scalability Extremely High (Standard reactors)High (Requires immobilized enzymes)Moderate (Requires stoichiometric auxiliaries)
Cost per kg Low (Cheap, recoverable reagents)Medium (Enzyme cost offset by yield)High (Expensive chiral reagents)
Mechanistic Advantage Robust, field-proven thermodynamic controlHigh atom economy, green chemistry profileDirect synthesis of a single enantiomer

Analytical Validation Standards

Accurate quantification of the enantiomeric purity is the ultimate proof of process success. Based on established protocols for structurally related phenylglycine derivatives [3], the following chromatographic parameters are standard:

  • Column : Cellulose tris(4-methylbenzoate) coated silica (e.g., Chiralcel OJ-H, 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase : n-Hexane / Ethanol / Diethylamine (95 : 5 : 0.05 v/v/v). The addition of diethylamine is a critical causality: it acts as a basic modifier that suppresses secondary interactions between the amine group of the analyte and residual silanols on the stationary phase, thereby preventing peak tailing and improving resolution [3].

  • Flow Rate : 1.0 mL/min.

  • Detection : PDA/UV at 240 nm.

References

Method

Enzymatic resolution methods for obtaining Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

This Application Note and Protocol details the enzymatic resolution strategies for obtaining Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate , a critical chiral intermediate. The guide prioritizes the Penicillin G Acylase...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the enzymatic resolution strategies for obtaining Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate , a critical chiral intermediate. The guide prioritizes the Penicillin G Acylase (PGA) method due to its industrial robustness and the Lipase-catalyzed hydrolysis as a direct alternative.

Abstract

The synthesis of enantiomerically pure Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (also known as (S)-4-chlorophenylglycine methyl ester) is a pivotal step in the development of pharmaceutical actives, including anti-thrombotic agents and herbicides. While classical chemical resolution (e.g., using camphorsulfonic acid) is possible, it often suffers from low yields and complex recycling steps. This guide presents two biocatalytic protocols:

  • Method A (Standard): Kinetic resolution of the N-phenylacetyl derivative using Penicillin G Acylase (PGA) . This method is favored for its high enantioselectivity (

    
    ) and ease of separation.
    
  • Method B (Direct): Hydrolytic kinetic resolution of the N-Boc protected ester using Alcalase (Subtilisin) or CAL-B , offering a shorter route for laboratory-scale synthesis.

Introduction & Mechanistic Principles[1][2][3][4][5]

The Challenge of Phenylglycine Derivatives

Phenylglycine esters are prone to spontaneous racemization under basic conditions due to the high acidity of the


-proton, which is activated by the electron-withdrawing phenyl ring and the ester group. Therefore, direct enzymatic resolution of the free amino ester is often unstable.
  • Solution: Mask the amine with an acyl group (e.g., Phenylacetyl or Boc). This prevents racemization and provides a "handle" for the enzyme.

Mechanism of Action
  • Penicillin G Acylase (PGA): This amidase displays strict (R)-selectivity for phenylacetylated substrates. It hydrolyzes the (R)-amide bond, releasing the free (R)-amino acid and phenylacetic acid. The (S)-amide remains unreacted , allowing for its isolation and subsequent conversion to the target (S)-ester.

  • Lipase/Protease (CAL-B/Alcalase): These enzymes hydrolyze the ester moiety.[1] Typically, they preferentially hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted .

Experimental Protocols

Method A: PGA-Catalyzed Resolution (Industrial Standard)

Targeting the (S)-Enantiomer via the Unreacted Substrate

Phase 1: Substrate Preparation

Objective: Synthesize rac-N-phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid.

  • Dissolve rac-2-amino-2-(4-chlorophenyl)acetic acid (100 g) in 2M NaOH (chilled to 0°C).

  • Add Phenylacetyl chloride (1.1 eq) dropwise while maintaining pH > 10 with NaOH.

  • Stir for 2 hours at 0-5°C.

  • Acidify to pH 2.0 with HCl. The product precipitates.

  • Filter, wash with water, and dry. Yield: >90%.

Phase 2: Enzymatic Resolution

Enzyme: Immobilized Penicillin G Acylase (e.g., from E. coli). Reaction Medium: 50 mM Phosphate Buffer, pH 7.8.

  • Setup: Suspend the rac-N-phenylacetyl substrate (10% w/v) in the phosphate buffer.

  • Adjustment: Adjust pH to 7.8 using dilute ammonia or NaOH.

  • Initiation: Add Immobilized PGA (1000 U/g substrate).

  • Incubation: Stir gently at 28-30°C. Maintain pH 7.8 using a pH-stat with 1M NaOH.

    • Monitoring: The consumption of NaOH correlates with hydrolysis. Stop when ~50% conversion is reached (approx. 4-6 hours).

  • Separation (Critical Step):

    • The mixture contains: (R)-Free Amino Acid (soluble), Phenylacetic acid (soluble salt), and (S)-N-phenylacetyl substrate (insoluble/precipitate at low pH) .

    • Filter off the immobilized enzyme (save for reuse).

    • Acidify the filtrate to pH 2.0. The unreacted (S)-N-phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid will precipitate.

    • Filter the white solid.[2] (The filtrate contains the (R)-amino acid).

    • Purity Check: HPLC (Chiralpak AD-H). Expected ee > 98%.

Phase 3: Deprotection & Esterification
  • Hydrolysis: Reflux the (S)-amide in 6M HCl for 4-6 hours to remove the phenylacetyl group.

  • Isolation: Cool to precipitate (S)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride.

  • Esterification: Suspend the (S)-acid in dry Methanol (10 vol). Cool to 0°C.

  • Add Thionyl Chloride (1.2 eq) dropwise.

  • Reflux for 3 hours.

  • Concentrate in vacuo. Re-dissolve in EtOAc/NaHCO3 to obtain the free base or crystallize as the HCl salt.

Method B: Lipase/Protease Resolution of N-Boc Ester (Direct Route)

Targeting the (S)-Ester directly

Substrate: rac-Methyl 2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetate. Enzyme: Alcalase 2.4L (Novozymes) or CLEA-Alcalase.

  • Emulsion: Prepare a biphasic mixture of the Substrate (50 mM) in Toluene (20% v/v) and Phosphate Buffer (80% v/v, pH 8.0).

  • Reaction: Add Alcalase (20 U/mmol). Stir vigorously at 25°C.

  • Selectivity: The enzyme hydrolyzes the (R)-ester to the (R)-acid.

  • Termination: Stop at 50% conversion (monitor by HPLC).

  • Workup:

    • Separate phases. Extract aqueous phase with EtOAc.

    • Wash organic phase with saturated NaHCO3 (removes (R)-acid).

    • The organic phase contains the (S)-N-Boc-Methyl Ester .

  • Deprotection: Treat with TFA/DCM (1:1) at 0°C for 1 hour to yield Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate .

Analytical Methods & Data Summary

HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention: (S)-Ester elutes after (R)-Ester (verify with standards).

Table 1: Comparison of Methods

FeatureMethod A: PGA (Amidase)Method B: Alcalase (Esterase)
Substrate N-Phenylacetyl acidN-Boc Methyl Ester
Enzyme Cost Low (Industrial scale)Low/Medium
Selectivity (E) Excellent (>100)Good (20-50)
Steps 3 (Protect -> Resolve -> Deprotect)2 (Resolve -> Deprotect)
Scalability Pilot/Plant ScaleLab/Pilot Scale
Yield (Theoretical) 50% (unless recycled)50%

Process Visualization (Workflow)

G Start Racemic 4-Chlorophenylglycine Deriv Derivatization (Phenylacetyl Chloride) Start->Deriv Substrate rac-N-Phenylacetyl Substrate Deriv->Substrate Enzyme Enzymatic Hydrolysis (Immobilized PGA, pH 7.8) Substrate->Enzyme Split Separation (Filtration/Acidification) Enzyme->Split ProdR (R)-Free Amine + PAA (Filtrate/Soluble) Split->ProdR Hydrolyzed (R) ProdS (S)-N-Phenylacetyl Amide (Precipitate) Split->ProdS Unreacted (S) Hydrolysis Acid Hydrolysis (6M HCl, Reflux) ProdS->Hydrolysis Esterification Esterification (MeOH / SOCl2) Hydrolysis->Esterification Final Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate Esterification->Final

Caption: Workflow for the PGA-mediated resolution of 4-chlorophenylglycine to yield the (S)-methyl ester.

Troubleshooting Guide

  • Problem: Low Enantiomeric Excess (ee < 95%)

    • Cause: Reaction ran too long (conversion > 50%).

    • Fix: Stop reaction strictly at 45-48% conversion. Use HPLC monitoring.

  • Problem: Poor Solubility of Substrate

    • Cause: pH is too low for the N-protected acid.

    • Fix: Ensure pH is initially adjusted to 7.8-8.0. Use a co-solvent (5% Methanol) if necessary, though this may slightly reduce enzyme activity.

  • Problem: Racemization during Esterification

    • Cause: Overheating or prolonged exposure to base.

    • Fix: Perform thionyl chloride addition at 0°C. Do not neutralize the final HCl salt until immediately before use.

References

  • BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine." BenchChem Application Library. Link

  • Wegman, M. A., et al. "Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis."[3][4] Tetrahedron: Asymmetry, 1999.[4] Link

  • DeSantis, G., et al. "Creation of a Productive, Highly Enantioselective Nitrilase for the Kinetic Resolution of Phenylglycine Nitrile." J. Am. Chem. Soc., 2002. Link

  • Yadav, G. S., et al. "Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel." Tetrahedron Letters, 2010. Link

  • Google Patents. "Process for resolution of methylamino(2-chlorophenyl)acetate." WO2006003671A1. Link

Sources

Application

Application Note: Optimized Peptide Synthesis Strategies Using Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of peptidomimetics, factor Xa inhibitors, and non-ribosomal peptide analogs. Introduction & Mechanistic Ba...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of peptidomimetics, factor Xa inhibitors, and non-ribosomal peptide analogs.

Introduction & Mechanistic Background

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate—commonly referred to as (S)-4-chlorophenylglycine methyl ester—is a critical unnatural amino acid building block used in the development of advanced therapeutics and glycopeptide antibiotics[1],[2] (). However, the incorporation of arylglycine derivatives into peptide sequences presents a notorious synthetic challenge: severe susceptibility to epimerization (racemization) during amide bond formation[3],[4].

The Causality of Epimerization

The stereochemical instability of 4-chlorophenylglycine stems from the electron-withdrawing nature of the 4-chlorophenyl ring, which highly stabilizes the carbanion formed at the


-carbon[3],[4] (). Epimerization typically proceeds via two competing base-catalyzed pathways:
  • Oxazol-5(4H)-one Formation: The activated carboxyl group is attacked intramolecularly by the adjacent amide oxygen, forming an oxazolone intermediate that rapidly enolizes.

  • Direct

    
    -Proton Abstraction:  The enhanced acidity of the 
    
    
    
    -proton allows direct abstraction by tertiary amine bases (e.g., DIPEA) during the coupling cycle[3],[4].

Epimerization A Activated (S)-4-Cl-Phg (Chiral) B Oxazol-5(4H)-one Intermediate A->B Base / Heat (Pathway A) C Enolate / Carbanion (Achiral) A->C Direct H-alpha Abstraction (Pathway B) B->C Tautomerization D Epimerized Product (Racemic Mixture) C->D Nucleophilic Attack / Protonation

Figure 1: Mechanistic pathways of phenylglycine epimerization via oxazolone formation and direct enolization.

Strategic Selection of Reagents

To build a self-validating, high-fidelity synthesis protocol, the choice of coupling reagent and base must be strictly controlled to prevent the loss of chiral integrity[1].

  • Coupling Reagents: Conventional uronium salts like HATU and HBTU promote oxazolone formation and require excess base, leading to high epimerization rates in arylglycines[5],[6]. Conversely, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU form less basic, highly reactive intermediates that significantly suppress racemization[1],[2] ().

  • Base Selection: The use of standard N,N-diisopropylethylamine (DIPEA, pKa ~10.1) is detrimental to phenylglycine stereocenters[6]. Substituting DIPEA with weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP, pKa ~7.4) or 2,6-dimethylpyridine (DMP) is mandatory to preserve stereochemical integrity[6],[2].

Quantitative Impact of Reagent Selection
Coupling SystemBasepKa of BaseEpimerization Risk (%)Expected Yield (%)
HATUDIPEA~10.1> 30% (Severe)> 90%
HBTUDIPEA~10.1> 35% (Severe)> 90%
DEPBTTMP~7.4< 2% (Negligible)85 - 90%
COMUTMP~7.4< 2% (Negligible)> 90%

Table 1: Influence of coupling reagents and bases on the epimerization of phenylglycine derivatives during activation (Summarized from literature[6],[2]).

Experimental Protocols

The following workflows provide self-validating methodologies for utilizing Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate in both N-terminal extension and subsequent C-terminal elongation.

Protocol A: Solution-Phase N-Terminal Extension

Coupling an N-protected amino acid to the free amine of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate.

Rationale: While the ester acts as the nucleophile here, the basic reaction environment still poses a risk of direct


-proton abstraction[4]. Pre-activation at 0 °C and the use of TMP mitigates this risk.
  • Preparation: Dissolve Fmoc-AA-OH (1.0 eq) and COMU (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Pre-activation: Cool the solution to 0 °C. Add TMP (2.0 eq) dropwise. Stir for exactly 2 minutes to form the active ester while minimizing its lifetime prior to nucleophilic attack.

  • Coupling: Add Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride (1.0 eq) followed by an additional 1.0 eq of TMP to neutralize the hydrochloride salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous citric acid (3x), saturated NaHCO₃ (3x), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Workflow Step1 Step 1: Preparation Dissolve Fmoc-AA-OH & COMU in DMF (0.1 M) Step2 Step 2: Pre-activation Add TMP (2.0 eq), stir 2 min at 0 °C Step1->Step2 Step3 Step 3: Coupling Add (S)-4-Cl-Phg-OMe·HCl & TMP (1.0 eq) Step2->Step3 Step4 Step 4: Reaction Stir 2h at RT Monitor by LC-MS Step3->Step4 Step5 Step 5: Workup EtOAc extraction, Wash with 5% Citric Acid Step4->Step5

Figure 2: Optimized solution-phase coupling workflow minimizing epimerization of arylglycine derivatives.

Protocol B: Saponification of the Methyl Ester

Deprotecting the C-terminus for subsequent elongation.

Rationale: Standard NaOH/MeOH saponification will rapidly racemize the 4-chlorophenylglycine residue. A strictly temperature-controlled lithium hydroxide protocol is required.

  • Dissolve the dipeptide methyl ester in a 3:1 mixture of THF/H₂O (0.05 M).

  • Cool the solution strictly to 0 °C using an ice bath.

  • Add LiOH·H₂O (1.1 eq) in a single portion. Stir at 0 °C for 1–2 hours. Do not allow the reaction to warm to room temperature.

  • Quench immediately at 0 °C by adding 5% aqueous citric acid until the pH reaches ~3.

  • Extract the free acid with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: C-Terminal Elongation (High Epimerization Risk Step)

Activating the newly formed (S)-4-chlorophenylglycine carboxylic acid.

Rationale: This is the most critical step for stereochemical loss[1]. DEPBT is utilized here as it operates via a unique mechanism that bypasses the highly basic oxazolone intermediate[4].

  • Dissolve the Phg-containing peptide acid (1.0 eq) and the incoming amino acid ester/amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Cool the mixture to 0 °C.

  • Add DEPBT (1.1 eq) followed by TMP (2.0 eq).

  • Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature and stir for an additional 12 hours.

  • Perform standard EtOAc workup as described in Protocol A.

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329.[Link]

  • Li, H., Jiang, X., Ye, Y.-h., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Protocols Involving (S)-4-Chlorophenylglycine Methyl Ester

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates, specifically focusing on (S)-4-chlorophenylglycine methyl ester , a critical chira...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates, specifically focusing on (S)-4-chlorophenylglycine methyl ester , a critical chiral building block for the antiplatelet drug Clopidogrel (Plavix) .

Executive Summary

(S)-4-chlorophenylglycine methyl ester is a high-value chiral intermediate. Its synthesis and manipulation via catalytic hydrogenation present a unique chemoselective challenge: preserving the aryl-chloride bond while effecting reduction. Standard hydrogenation catalysts (e.g., Pd/C) readily catalyze hydrodehalogenation (dechlorination), leading to the formation of the des-chloro impurity (phenylglycine), which is chemically similar and difficult to purge.

This guide details two distinct protocols:

  • Asymmetric Synthesis: The enantioselective hydrogenation of the

    
    -imino ester precursor using homogeneous catalysis.[1]
    
  • Chemoselective Handling: The heterogeneous hydrogenation of derivatives (e.g., deprotection) using poisoned catalysts to prevent dechlorination.

Strategic Analysis: The Dechlorination Challenge

The primary failure mode in hydrogenating 4-chlorophenyl derivatives is the oxidative addition of the Ar-Cl bond to the metal center (typically Pd


), followed by reductive elimination to yield Ar-H and HCl.
Mechanism & Mitigation
  • Risk Factor: Palladium (Pd) is the most active metal for oxidative addition of aryl chlorides.

  • Mitigation Strategy A (Homogeneous): Use metals with higher oxidation potentials or steric bulk (Rh, Ir) that are less prone to activating Ar-Cl bonds under mild conditions.

  • Mitigation Strategy B (Heterogeneous): Use Platinum (Pt) (lower affinity for Ar-Cl insertion) or Sulfided catalysts (poisoned active sites).

Catalyst Selection Decision Matrix

G Start Start: Define Objective Type Transformation Type? Start->Type Syn Synthesis of (S)-Core (Imine -> Amine) Type->Syn Create Chiral Center Deprot Deprotection / Modification (Cbz removal, etc.) Type->Deprot Preserve Chiral Center Homo Homogeneous Catalysis (Rh, Ir, Ru) Syn->Homo Ligand Ligand Selection: TangPhos, BINAP, f-Binaphane Homo->Ligand Success1 High ee, >99% Cl-Retention Ligand->Success1 Hetero Heterogeneous Catalysis CatSel Catalyst Selection: Pt/C or Pd/C(S) Hetero->CatSel Success2 Clean Deprotection No De-Cl CatSel->Success2

Figure 1: Decision tree for catalyst selection based on experimental goals.

Protocol A: Asymmetric Synthesis via Homogeneous Hydrogenation

This protocol describes the conversion of Methyl 2-(4-chlorophenyl)-2-iminoacetate (or the corresponding N-protected imine) to (S)-4-chlorophenylglycine methyl ester .

Reaction Scheme


(Where Ar = 4-Chlorophenyl)
Critical Parameters
ParameterSpecificationRationale
Catalyst Precursor

or

Ir and Rh are less likely to cleave Ar-Cl than Pd.[2]
Chiral Ligand (S)-TangPhos or (S)-f-BinaphaneInduces high enantioselectivity (>95% ee) for

-imino esters.
Solvent TFE (2,2,2-Trifluoroethanol) or DCMTFE enhances turnover frequency (TOF) and stabilizes cationic intermediates.
Pressure 20–50 bar (300–725 psi)High pressure favors hydrogenation over catalyst deactivation.
Additive Iodine (

) (Optional)
Can activate Ir-precatalysts by forming active Ir(III) species.
Step-by-Step Methodology
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a dry Schlenk flask under Argon, charge

      
       (1.0 mol%) and the chiral phosphine ligand (e.g., (S)-f-Binaphane, 2.2 mol%).
      
    • Add degassed dry DCM (dichloromethane). Stir for 30 mins at RT to form the active complex (color change usually observed).

  • Substrate Loading:

    • Dissolve the imino-ester substrate (1.0 equiv) in the reaction solvent (TFE or DCM/MeOH mixture).

    • Transfer the substrate solution to the catalyst solution via cannula/syringe filter to ensure no particulate matter poisons the catalyst.

  • Hydrogenation:

    • Transfer the mixture to a high-pressure stainless steel autoclave.

    • Purge: Pressurize with

      
       to 10 bar, vent. Repeat 3x. Pressurize with 
      
      
      
      to 10 bar, vent. Repeat 3x.
    • Reaction: Pressurize to 30 bar H2 . Stir vigorously (1000 rpm) at room temperature (

      
      ) for 12–24 hours.
      
  • Work-up:

    • Vent

      
       carefully.
      
    • Concentrate the solvent under reduced pressure.

    • Analysis: Check conversion via

      
      -NMR (disappearance of imine peak) and enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA).
      

Protocol B: Chemoselective Deprotection (Prevention of Dechlorination)

This protocol applies when the (S)-core is already formed (e.g., N-Cbz-(S)-4-chlorophenylglycine methyl ester) and a protecting group must be removed without touching the chlorine.

The "Platinum Switch"

Standard Pd/C will strip the chlorine atom within minutes. Platinum on Carbon (Pt/C) is the industry standard for avoiding this side reaction.

Experimental Conditions
ComponentRecommendationNotes
Catalyst 5% Pt/C (sulfided) Sulfiding poisons the highly active sites responsible for Ar-Cl cleavage.
Alternative 5% Pt/C + NH4VO3 Vanadium acts as a modifier to suppress dehalogenation.
Solvent Methanol or Ethyl AcetateAvoid formate/formic acid (transfer hydrogenation) as it accelerates de-Cl.
Base None or weak base (NaHCO3)Strong bases promote HCl elimination, driving the de-Cl equilibrium.
Step-by-Step Methodology
  • Setup:

    • Charge the N-protected substrate (10 mmol) into a hydrogenation vessel.

    • Add Methanol (10 vol).

    • Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate). Note: Do not slurry dry catalyst; add as a water-wet paste if possible to avoid ignition.

  • Reaction:

    • Purge system (N2/H2 cycles).

    • Pressurize to 1–5 bar H2 (Low pressure is preferred to minimize over-reduction).

    • Stir at Ambient Temperature (20–25°C) . Heating significantly increases the risk of dechlorination.

  • Monitoring:

    • Monitor via HPLC every hour. Look for the "Des-Chloro" impurity (Ar-H).

    • Stop reaction immediately upon disappearance of starting material.

  • Filtration:

    • Filter catalyst over a Celite pad.

    • Critical: Do not let the Pt/C catalyst dry out on the filter paper (pyrophoric risk). Wash with water immediately.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Chlorine (De-Cl) Catalyst too active (Pd used?)Switch to Pt/C (sulfided) . If using Pd, add ethylenediamine or Pb(OAc)2 (Lindlar conditions).
Low Enantioselectivity (ee) Racemization of productEnsure reaction temp is

. Avoid basic conditions which racemize the

-proton.
Incomplete Conversion Catalyst poisoningEnsure substrate is free of sulfur/amine impurities (unless using sulfided cat). Increase H2 pressure.
Product Racemization Acidity of

-proton
The

-proton of phenylglycine esters is acidic. Avoid strong bases in workup. Store as HCl salt.

Safety & Handling

  • High Pressure Hydrogen: Ensure autoclave is rated for 2x the operating pressure. Ground all equipment to prevent static discharge.

  • Catalyst Pyrophoricity: Dry Pd/C and Pt/C are pyrophoric. Always handle them wet (50% water paste) or under inert atmosphere.

  • Substrate Toxicity: Chlorophenylglycine derivatives are bioactive. Use standard PPE.[2]

References

  • Asymmetric Hydrogen

    
    -Imino Esters: 
    
    • Title: "Highly Enantioselective Hydrogenation of -Imino Esters C
    • Source:J. Am. Chem. Soc., 2009, 131, 9882.[3]

    • Context: Describes the use of Ir/f-Binaphane for similar substr
  • Prevention of Dechlorination (General Protocol)

    • Title: "Selective Hydrogenation of Halogenated Nitroaromatics over Pt/C C
    • Source:Applied C
    • Context: Establishes Pt/C as the superior c
  • Clopidogrel Synthesis Context

    • Title: "Efficient Synthesis of Clopidogrel and Its Impurity Profiling."
    • Source:Org.[2][4][5] Process Res. Dev., 2012, 16, 193.

    • Context: Discusses the handling of the chlorophenylglycine intermedi
  • Review of Dehalogenation

    • Title: "Catalytic Hydrodechlorination: A Technology with Gre
    • Source:C
    • Context: Mechanisms of Pd vs Pt in dehalogen

Sources

Application

Solvent Selection for the Efficient Extraction of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

An Application Guide for Researchers Abstract Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a chiral building block of significant interest in pharmaceutical synthesis. Its purification, particularly through liquid-li...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a chiral building block of significant interest in pharmaceutical synthesis. Its purification, particularly through liquid-liquid extraction, is a critical step that dictates yield and purity. The amphipathic nature of this amino acid ester, possessing both a basic amine and a lipophilic aryl group, presents a unique challenge for solvent selection. This guide provides a comprehensive framework for selecting an optimal solvent system for its extraction from aqueous media. We delve into the fundamental principles governing the compound's solubility, detailing the critical role of pH control. Step-by-step protocols for both small-scale solvent screening and a full-scale extraction workflow are presented, grounded in established chemical principles and supported by authoritative references.

Introduction: The Physicochemical Landscape

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a primary amine and an ester, with a molecular formula of C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol for the free base[1]. It is most commonly supplied and stored as a hydrochloride (HCl) salt (C₉H₁₁Cl₂NO₂)[2]. This salt form enhances stability but renders the molecule highly polar and readily soluble in aqueous solutions, while being poorly soluble in non-polar organic solvents.

The core challenge of its extraction lies in manipulating its chemical state to favor partitioning into an organic phase. The presence of the primary amino group means its charge, and therefore its solubility, is highly dependent on the pH of the aqueous solution.

  • In Acidic Conditions (Low pH): The amino group is protonated (-NH₃⁺), forming a salt. This charged species is polar and preferentially dissolves in the aqueous phase.

  • In Basic/Neutral Conditions (High pH): The amino group is deprotonated (neutral, -NH₂). This "free base" form is significantly less polar, increasing its lipophilicity and enabling its extraction into a water-immiscible organic solvent.

A European patent on the extraction of amino acid esters confirms this principle, specifying that neutralization of the mineral acid salt is required to liberate the free ester, which can then be transferred into an organic layer[3].

The Cornerstone of Extraction: pH Control

The pH of the aqueous layer is the single most critical parameter in the extraction of amino acid esters[3]. The goal is to adjust the pH to a level where the majority of the compound exists in its neutral, free base form. For a primary amine, this typically requires a pH above its pKa. While the specific pKa for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is not readily published, analogous amino acids provide guidance. The extraction is typically performed by maintaining the pH of the aqueous layer between 7 and 8[3]. This pH range is a compromise: high enough to ensure deprotonation of the amine, but not so high as to induce significant hydrolysis of the ester group or cause racemization at the chiral center, a known risk for phenylglycine derivatives under strongly basic conditions[4].

The diagram below illustrates the pH-dependent equilibrium that governs the compound's extractability.

G cluster_1 Organic Phase A Protonated Form (R-NH₃⁺Cl⁻) Water-Soluble B Free Base (R-NH₂) Slightly Water-Soluble A->B B->A C Free Base (R-NH₂) Organic-Soluble B->C Partitioning G cluster_protocol2 Optimized Workflow A Start: Aqueous Solution of Compound HCl Salt B Protocol 1: Small-Scale Solvent Screening A->B Test multiple solvents D Protocol 2: Preparative Scale Extraction C Identify Optimal Solvent (e.g., Ethyl Acetate) B->C C->D Use best solvent E Add Optimal Organic Solvent D->E F Adjust pH of Aqueous Layer to 7-8 with Base E->F G Separate Organic & Aqueous Layers F->G H Wash Organic Layer (e.g., with Brine) G->H I Dry Organic Layer (e.g., over Na₂SO₄) H->I J Filter and Evaporate Solvent I->J K End: Isolated Free Base J->K

Caption: General workflow for solvent selection and extraction.

Protocol 1: Small-Scale Screening for Optimal Solvent

Objective: To empirically determine the most effective extraction solvent from a list of candidates.

Materials:

  • Aqueous solution of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl (e.g., 10 mg/mL).

  • Candidate solvents: Ethyl Acetate, Dichloromethane, MTBE.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution.

  • Small vials (e.g., 4 mL).

  • Vortex mixer.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

Methodology:

  • Preparation: In three separate vials, add 1 mL of the aqueous stock solution of the compound's HCl salt.

  • Solvent Addition: To each vial, add 1 mL of a different candidate solvent (Vial 1: Ethyl Acetate, Vial 2: Dichloromethane, Vial 3: MTBE).

  • Neutralization: While vortexing, slowly add the basic solution (e.g., NaHCO₃) dropwise to each vial until the aqueous layer reaches a pH of ~7.5-8.0 (check with pH paper). Effervescence will occur.

  • Extraction: Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the vials to stand until the layers have clearly separated. If an emulsion forms, gentle centrifugation can be used to break it.

  • Sampling & Analysis: Carefully remove a known volume (e.g., 100 µL) from both the upper and lower layers of each vial. Analyze the concentration of the target compound in each phase using a validated analytical method like HPLC.

  • Evaluation: Calculate the partition coefficient (K) for each solvent: K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]. The solvent with the highest K value is the most efficient for the extraction.

Protocol 2: Optimized Preparative Liquid-Liquid Extraction

Objective: To extract the free base of the target compound from an aqueous solution on a preparative scale using the optimal solvent identified in Protocol 1.

Materials:

  • Aqueous solution containing a known mass of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl.

  • Optimal organic solvent (e.g., Ethyl Acetate).

  • Saturated aqueous sodium bicarbonate or 5-10% sodium carbonate solution.

  • Saturated aqueous sodium chloride (Brine).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel of appropriate size.

  • Rotary evaporator.

Methodology:

  • Setup: Transfer the aqueous solution of the HCl salt to a separatory funnel.

  • Solvent Addition: Add an equal volume of the selected organic solvent (e.g., ethyl acetate) to the separatory funnel.

  • Neutralization: Slowly add the basic solution (e.g., NaHCO₃) in small portions. Stopper the funnel and invert gently to mix, frequently venting to release the pressure generated from CO₂ evolution. Continue adding base until the aqueous layer reaches a stable pH of 7.5-8.0.

  • Extraction: Stopper the funnel securely and shake vigorously for 1-2 minutes, inverting and venting frequently to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer (aqueous phase) and collect the upper organic layer. Note: If using a solvent denser than water like DCM, the organic layer will be the bottom layer.

  • Re-extraction (Optional but Recommended): Return the aqueous layer to the separatory funnel and repeat steps 2-6 with a fresh portion of the organic solvent (typically 1/3 to 1/2 of the original volume) to maximize recovery. Combine the organic extracts.

  • Washing: Wash the combined organic extracts by adding an equal volume of brine to the separatory funnel. Shake gently and allow the layers to separate. Discard the aqueous brine layer. This step helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes until the drying agent no longer clumps and the solution is clear.

  • Isolation: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete transfer.

  • Solvent Removal: Concentrate the filtered solution using a rotary evaporator. The extraction should be performed at a moderate temperature (e.g., water bath at 40-50°C) to avoid potential hydrolysis of the ester.[3] The resulting residue is the isolated free base of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate.

Analytical Validation

The purity and identity of the extracted product should be confirmed. A stability-indicating HPLC method is essential.

  • Column: A C18 reversed-phase column is typically suitable.[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[4][5]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~220-230 nm).

Conclusion

The successful extraction of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is not merely a matter of choosing a solvent, but of understanding and controlling the physicochemical behavior of the molecule. By carefully managing the pH of the aqueous phase to liberate the less polar free base, a range of water-immiscible organic solvents can be employed effectively. A systematic screening approach, followed by a well-designed preparative scale protocol using a solvent like ethyl acetate, will ensure high recovery and purity of this valuable pharmaceutical intermediate.

References

  • PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Alichem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Amino Acid-Based Natural Deep Eutectic Solvents for Extraction of Phenolic Compounds from Aqueous Environments. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effects of Extraction Solvents on the Quantification of Free Amino Acids in Lyophilised Brewer's Yeast. Retrieved from [Link]

  • European Patent Office. (2001). Method for extracting amino acid ester - EP 0474096 B2. Retrieved from [Link]

  • Google Patents. (n.d.). US2471053A - Amino acid extraction.
  • Tiei. (2024). Liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Australian Journal of Chemistry. (2011). Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines. Retrieved from [Link]

  • ACS Publications. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate during synthesis

Status: Operational Ticket ID: RAC-4-CL-PHG-001 Subject: Prevention of Racemization During Synthesis & Handling Assigned Specialist: Senior Application Scientist Executive Summary: The "Benzylic Trap" You are encounterin...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: RAC-4-CL-PHG-001 Subject: Prevention of Racemization During Synthesis & Handling Assigned Specialist: Senior Application Scientist

Executive Summary: The "Benzylic Trap"

You are encountering stability issues with Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (also known as (S)-4-chlorophenylglycine methyl ester). This is not a standard amino acid.[1][2][3] It belongs to the phenylglycine family, which presents a unique chemical hazard: Benzylic Acidity .

Unlike aliphatic amino acids (e.g., Alanine, Leucine), the


-proton in your molecule is attached to a carbon that is both 

to a carbonyl and benzylic (attached to an aromatic ring).[3] The p-chloro substituent further increases the acidity of this proton via electron withdrawal.

The Consequence: Even mild bases or prolonged exposure to protic solvents can abstract this proton, forming a planar enolate. Upon reprotonation, stereochemical information is lost, resulting in a racemic mixture (50:50 R/S).

This guide provides the protocols required to synthesize, isolate, and store this molecule without compromising its optical purity.

Module 1: The Safe Synthesis Protocol

User Question: I am synthesizing the methyl ester from (S)-4-chlorophenylglycine using sulfuric acid in methanol, but my optical rotation is lower than reported. What is happening?

Technical Diagnosis: High-temperature reflux and prolonged reaction times in methanol can lead to partial racemization, even in acidic conditions, due to the high susceptibility of the benzylic position. Furthermore, if you are neutralizing the reaction mixture to isolate the free base, you are likely racemizing the product during workup.

Recommended Protocol: Thionyl Chloride / Methanol (Low Temp) This method generates anhydrous HCl in situ and avoids high-temperature reflux.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvent Preparation: Add anhydrous Methanol (10 mL/g of substrate) and cool to -5°C to 0°C (Ice/Salt bath).

  • Activation: Dropwise add Thionyl Chloride (SOCl₂) (1.2 - 1.5 equivalents). Caution: Exothermic.

    • Why? This forms the reactive methyl sulfite/HCl species without introducing water.

  • Addition: Add solid (S)-2-amino-2-(4-chlorophenyl)acetic acid in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 12–18 hours.

    • Critical: Do NOT reflux. The reaction proceeds at RT.

  • Isolation (The "Salt" Rule): Evaporate the solvent in vacuo at a bath temperature < 40°C .

    • Do not neutralize.

    • Do not extract with aqueous base.

  • Purification: Triturate or recrystallize the residue from Methanol/Diethyl Ether .

  • Result: You isolate Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate Hydrochloride .

Data Table: Stability Comparison

ConditionFormStability RatingRisk Level
Solid, DryHydrochloride SaltHighLow
Solution (MeOH)Hydrochloride SaltModerateLow (if kept cold)
Solution (Water)Free Base (pH > 7)Critical Failure Extreme (Rapid Racemization)
SolidFree BaseLowHigh (Absorbs CO₂/H₂O)
Module 2: Handling & Workup FAQs

Q: I need the free base for the next coupling step. How do I remove the HCl without racemizing? A: Never isolate the free base as a stored intermediate. Generate it in situ or immediately before use.

  • Protocol: Suspend the HCl salt in the reaction solvent (e.g., DCM or EtOAc). Wash rapidly with cold (0°C ) saturated NaHCO₃ or dilute ammonia (pH 8 max). Separate layers immediately, dry over Na₂SO₄, and use the solution within 15 minutes .

  • Better Alternative: Use the HCl salt directly in your next reaction and add a hindered base (like TMP or Collidine) strictly stoichiometrically.

Q: Can I use DIPEA (Diisopropylethylamine) or TEA (Triethylamine) for neutralization? A: Use with extreme caution.

  • Risk: In peptide coupling, DIPEA is strong enough to abstract the

    
    -proton of activated phenylglycine derivatives.[3]
    
  • Solution: Switch to TMP (2,4,6-Trimethylpyridine) or Collidine . These bases are sterically hindered and less likely to cause proton abstraction at the chiral center while still neutralizing the acid [1].

Q: My HPLC shows a split peak. Is this racemization? A: Likely. Phenylglycine esters racemize to form the (R)-enantiomer.[4]

  • Verification: Run a Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine (to sharpen peaks).

    • Flow: 0.5 - 1.0 mL/min.

Module 3: Visualizing the Hazard

The following diagrams illustrate the mechanism of failure and the decision tree for safe handling.

Figure 1: The Racemization Mechanism (Why Base is Fatal) Caption: Base-catalyzed abstraction of the benzylic proton leads to a planar enolate. Reprotonation occurs from either face, destroying the stereocenter.

RacemizationMechanism Start (S)-Enantiomer (Tetrahedral) Transition Planar Enolate (Achiral Intermediate) Start->Transition Proton Abstraction (-H+) Base Base (B:) Base->Transition EndR (R)-Enantiomer Transition->EndR Reprotonation (+H+) EndS (S)-Enantiomer Transition->EndS Reprotonation (+H+)

Figure 2: Safe Synthesis & Handling Workflow Caption: Decision tree for synthesizing and using Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate.

SafeWorkflow Start Start: (S)-4-Cl-Phenylglycine Reaction Reaction: MeOH + SOCl2 (0°C -> RT) Start->Reaction Workup Evaporation (<40°C) Reaction->Workup Decision Need Free Base? Workup->Decision SafePath Isolate as HCl Salt (Recrystallize MeOH/Et2O) Decision->SafePath No (Storage/Stable) RiskyPath Neutralize (Aq. NaHCO3) Decision->RiskyPath Yes (High Risk) Usage Next Step (Coupling) SafePath->Usage Add Hindered Base (TMP/Collidine) in situ Warning USE IMMEDIATELY (Do not store) RiskyPath->Warning Warning->Usage

Module 4: Advanced Troubleshooting (Peptide Coupling)

If you are using this ester as an intermediate in peptide synthesis or amide coupling, standard protocols will fail.

The Issue: Standard coupling reagents (HATU, HBTU) require tertiary amine bases (DIPEA) to activate the carboxylate. This combination is lethal to the stereocenter of phenylglycine derivatives [1][2].

The Solution: "Acidic" or Neutral Coupling

  • Reagent Choice: Use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or DIC/Oxyma .

    • Why? DEPBT causes significantly less racemization than Uronium salts (HATU/HBTU).

  • Base Choice: Replace DIPEA with TMP (2,4,6-Trimethylpyridine) .[3]

    • Mechanism:[2][5][6] TMP is too sterically hindered to abstract the

      
      -proton but sufficiently basic to drive the coupling reaction.
      

Protocol for Coupling (S)-4-Cl-Phg-OMe (as amine component):

  • Dissolve Carboxylic Acid partner in DMF.[3]

  • Add Coupling Reagent (e.g., COMU or HATU - only if using TMP).

  • Add TMP (1.0 - 2.0 eq).

  • Add (S)-4-Cl-Phg-OMe HCl salt directly.

  • Check pH: It should be neutral to slightly basic (pH 7-8 on wet paper), never > 9.

References
  • BenchChem. Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis.

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

  • Maarten W. van der Meijden, et al. Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel.[7] University of Groningen.

  • PharmaOffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess in Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate Production

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Diagnostics and Resolution Strategies for Chiral Degradation and Low Enantiomeric Excess (ee) Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Diagnostics and Resolution Strategies for Chiral Degradation and Low Enantiomeric Excess (ee)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the production of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate —a critical chiral building block often utilized in the synthesis of active pharmaceutical ingredients (APIs) like clopidogrel.

Phenylglycine derivatives are notoriously difficult to handle due to their unique electronic environments, which make them highly susceptible to chiral degradation[1][2]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind ee loss and providing self-validating protocols to restore process integrity.

Part 1: Diagnostic Workflow for Chiral Integrity

Before altering your chemical parameters, you must isolate the exact stage where chiral erosion occurs. The following diagnostic tree maps the primary failure points in the synthesis and resolution of 4-chlorophenylglycine derivatives.

EE_Troubleshooting Start Low ee Detected (< 98%) Step1 Identify Stage of ee Loss Start->Step1 Branch1 During Esterification (Chemical Synthesis) Step1->Branch1 Branch2 During Chiral Resolution (Salt Formation) Step1->Branch2 Branch3 During Enzymatic Kinetic Resolution Step1->Branch3 Root1 Racemization via α-proton deprotonation Branch1->Root1 Root2 Co-precipitation of wrong diastereomer Branch2->Root2 Root3 Over-conversion (>50%) or pH drift Branch3->Root3 Fix1 Reduce reaction time, avoid basic pH Root1->Fix1 Fix2 Optimize cooling ramp, adjust solvent ratio Root2->Fix2 Fix3 Halt at 48% conversion, use pH-stat Root3->Fix3

Diagnostic workflow for identifying and resolving low ee in phenylglycine derivatives.

Part 2: Frequently Asked Questions (Troubleshooting)

Section A: Chemical Synthesis & Esterification

Q: My starting material, (2S)-2-amino-2-(4-chlorophenyl)acetic acid, has >99% ee, but after esterification with methanol/thionyl chloride, the methyl ester drops to ~85% ee. What is causing this? A: You are experiencing classical base/acid-catalyzed racemization, a phenomenon highly specific to phenylglycines. Unlike standard aliphatic amino acids, phenylglycines possess an highly acidic α-proton. Deprotonation at this α-carbon stabilizes an enolate-like structure because the negative charge can delocalize directly into the adjacent 4-chlorophenyl aromatic ring[1][2]. Causality & Fix: Extended reaction times during esterification or the use of sub-optimal equivalents of the activating agent (like TMSCl or SOCl₂) directly cause racemization[3]. To fix this, you must strictly limit the reaction time to the minimum required for conversion and maintain temperatures below 55 °C. Never expose the intermediate to basic conditions during the aqueous workup; maintain a slightly acidic to neutral pH.

Section B: Diastereomeric Salt Resolution

Q: We are using L-(+)-Tartaric Acid to resolve racemic methyl 2-amino-2-(4-chlorophenyl)acetate, but our first-pass crystallization only yields 70% ee. Why is the chiral recognition failing? A: The chiral recognition is likely intact, but your crystallization kinetics are flawed. Diastereomeric resolution relies on the differential solubility of the two formed salts[4][5]. If you cool the reaction mixture too rapidly, you shift the system from thermodynamic control to kinetic control. This causes rapid supersaturation, leading to the co-precipitation (entrapment) of the more soluble, unwanted (R)-enantiomer salt within the crystal lattice of the (S)-enantiomer salt. Causality & Fix: The solvent matrix (typically methanol or an acetone/methanol blend) must be optimized[6]. Implement a controlled, linear cooling ramp (e.g., 0.1 °C/min) from 60 °C down to 5 °C. Additionally, seed the solution with pure (S)-ester tartrate crystals at the metastable zone limit to force the selective nucleation of the correct diastereomer.

Section C: Enzymatic Kinetic Resolution

Q: We use Penicillin G Acylase (PGA) on the N-acetylated racemate. The ee of the unreacted (R)-enantiomer is excellent, but the hydrolyzed (S)-enantiomer we isolate has poor ee. How do we correct this? A: This is a classic over-conversion issue inherent to kinetic resolutions. PGA selectively hydrolyzes the N-acetyl group of one enantiomer (typically the L/S-form)[7][8]. However, enzymatic selectivity is finite (measured by the E-value). If the reaction is allowed to proceed past 50% theoretical conversion, the enzyme, starved of its preferred substrate, will begin hydrolyzing the off-target (R)-enantiomer, severely degrading the ee of your desired (S)-product pool. Causality & Fix: You must halt the reaction precisely at 48-49% conversion. Furthermore, because hydrolysis releases acetic acid, the pH will drop. If the pH deviates from the enzyme's optimum (pH 7.5-8.0), the enzyme's conformational state alters, drastically lowering its enantioselectivity[8]. Implement an automated pH-stat using 1M NaOH to maintain a constant pH, and monitor conversion in real-time via the volume of base consumed.

Part 3: Quantitative Comparison of Resolution Strategies

To aid in process selection, the following table synthesizes the expected quantitative outcomes and critical control parameters for the three primary methods used to achieve high ee in 4-chlorophenylglycine derivatives.

Resolution MethodTypical Yield (per cycle)Max Achievable eePrimary Cause of ee FailureCritical Control Parameter
L-(+)-Tartaric Acid Salt 35 - 42%> 98% (after 1 recryst.)Rapid cooling / Co-precipitationCooling rate & Solvent ratio
(+)-10-Camphorsulfonic Acid 38 - 45%> 99%Incomplete salt formationDissolution Temp (70-80 °C)
Enzymatic (Pen G Acylase) 45 - 48%> 99%Over-conversion (>50%)pH stat control (pH 7.5-8.0)

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered to prevent the troubleshooting issues discussed above. Each protocol contains built-in validation steps.

Protocol 1: Esterification with Suppressed Racemization

Objective: Convert (2S)-2-amino-2-(4-chlorophenyl)acetic acid to its methyl ester without eroding the stereocenter.

  • Preparation: Suspend 1.0 eq of enantiopure (2S)-2-amino-2-(4-chlorophenyl)acetic acid in anhydrous methanol (10 volumes) in a jacketed reactor.

  • Activation: Cool the suspension to 0-5 °C. Slowly add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise over 2 hours, strictly maintaining the internal temperature below 5 °C to prevent early enolization[6].

  • Reaction: Gradually warm the mass to 50 °C and stir for a maximum of 6 hours. Validation: Sample at 4 hours and check via HPLC. Do not exceed 6 hours, as prolonged heating in the acidic methanolic matrix induces racemization[3].

  • Isolation: Distill off excess SOCl₂ and methanol under reduced pressure (max bath temp 40 °C). The resulting white solid is the target ester hydrochloride.

Protocol 2: Thermodynamic Diastereomeric Resolution

Objective: Resolve racemic methyl 2-amino-2-(4-chlorophenyl)acetate using L-(+)-Tartaric Acid.

  • Salt Formation: Dissolve 1.0 eq of the racemic ester in a mixture of acetone/methanol. In a separate vessel, dissolve 1.0 eq of L-(+)-tartaric acid in methanol[6].

  • Combination: Heat both solutions to 60 °C. Add the tartaric acid solution to the ester solution under moderate agitation.

  • Controlled Crystallization (Critical Step): Maintain at 60 °C for 30 minutes. Program the reactor cooling jacket to drop the temperature at a rate of exactly 0.1 °C/min down to 20 °C.

  • Seeding: At 45 °C, introduce 0.5% w/w of enantiopure (S)-(+)-2-Chlorophenylglycine methyl ester tartrate seeds.

  • Isolation: Hold at 5 °C for 2 hours, then filter. Validation: Analyze the mother liquor via chiral HPLC; a successful resolution will show the mother liquor heavily enriched in the (R)-enantiomer.

Protocol 3: Enzymatic Kinetic Resolution via pH-Stat

Objective: Enantioselective hydrolysis of N-acetyl-DL-4-chlorophenylglycine.

  • Buffer Preparation: Prepare a 10% (w/v) aqueous suspension of the N-acetylated racemate. Adjust to pH 7.8 using 1M NaOH.

  • Enzyme Addition: Add immobilized Penicillin G Acylase (1:10 w/w enzyme to substrate ratio)[7][8].

  • Reaction & pH Control: Maintain the temperature at 35 °C. Connect the reactor to an automated titrator (pH-stat) dispensing 1M NaOH to hold the pH strictly at 7.8.

  • Termination (Critical Step): Monitor the volume of NaOH consumed. The reaction must be quenched (by filtering off the immobilized enzyme) the moment the base consumption indicates 48% conversion of the theoretical total[8].

  • Separation: Acidify the filtrate to pH 2.0 to precipitate the unreacted N-acetyl-(R)-enantiomer. The desired (S)-enantiomer remains in the aqueous phase and can be isolated by isoelectric precipitation.

References

  • US10961266B2 - Chemoselective methylene hydroxylation in aromatic molecules - Google Patents. Google Patents.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at:[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products (Open Access). Monash University. Available at:[Link]

Sources

Troubleshooting

Purification techniques for removing impurities from Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

The following Technical Support Center guide is designed for researchers and process chemists working with Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2), a critical chiral intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and process chemists working with Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2), a critical chiral intermediate in the synthesis of P2Y12 inhibitors like Clopidogrel.

This guide prioritizes enantiomeric purity and chemical stability , addressing the compound's susceptibility to racemization and ester hydrolysis.

Core Purification Architectures

Decision Matrix: Selecting the Right Technique

Use the following logic flow to determine the appropriate purification strategy based on your specific impurity profile.

PurificationLogic Start Input Material: Crude Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate CheckPurity Analyze Impurity Profile (HPLC/Chiral HPLC) Start->CheckPurity Decision1 Primary Impurity Type? CheckPurity->Decision1 RouteA Enantiomeric Impurity (R-Isomer > 0.5%) Decision1->RouteA Chiral RouteB Chemical Impurity (Free acid, inorganic salts) Decision1->RouteB Achiral RouteC Color/Trace Organics Decision1->RouteC Physical ActionA Protocol 1: Diastereomeric Salt Resolution (L-(+)-Tartaric Acid) RouteA->ActionA ActionB Protocol 2: Acid-Base Extraction (pH Switch) RouteB->ActionB ActionC Protocol 3: Recrystallization as HCl Salt (Anti-solvent Method) RouteC->ActionC

Figure 1: Purification Decision Matrix. Selects the optimal workflow based on the dominant impurity class (Enantiomeric vs. Chemical).

Detailed Experimental Protocols

Protocol 1: Enantiomeric Enrichment via Diastereomeric Salt Formation

Objective: Removal of the (R)-enantiomer to achieve >99% ee. Mechanism: The (S)-enantiomer forms a less soluble diastereomeric salt with L-(+)-Tartaric acid in specific organic solvents, allowing it to crystallize out while the (R)-isomer remains in the mother liquor.

Reagents:

  • Crude Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (Racemic or low ee)

  • L-(+)-Tartaric Acid (Resolving Agent)[1][2]

  • Solvent System: Methanol (Solubilizer) and Acetone (Anti-solvent)[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the crude free base in Methanol (approx. 5 volumes).

  • Salt Formation: Prepare a separate solution of L-(+)-Tartaric acid (1.0 eq) in Methanol. Add this slowly to the amine solution at 20–25°C.

  • Crystallization Induction: Add Acetone (approx. 5–10 volumes) slowly. The mixture may initially become cloudy.[4][5]

  • Maturation: Heat the slurry to 50°C for 1 hour to dissolve metastable polymorphs, then cool slowly to 20°C over 4 hours.

    • Technical Insight: Rapid cooling here traps the (R)-isomer. Slow cooling ensures thermodynamic control, favoring the pure (S)-tartrate salt.

  • Filtration: Filter the white solid. Wash the cake with a 1:2 Methanol/Acetone mixture.

  • Liberation (Free Basing): Suspend the wet cake in water/DCM (1:1). Adjust pH to 8–9 using saturated NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Expected Yield: 35–45% (theoretical max 50% for racemate). Target Purity: >98% ee.

Protocol 2: Chemical Purification via Acid-Base Extraction

Objective: Removal of non-basic impurities (e.g., 4-chloromandelic acid from hydrolysis) and neutral organic byproducts.

  • Acidification: Dissolve the crude oil in Ethyl Acetate (EtOAc). Add 1M HCl (aq) until the aqueous phase pH is < 2.

    • Mechanism:[3][6] The amine protonates (

      
      ), moving into the water phase. Neutral organics and free acids remain in the EtOAc.
      
  • Phase Separation: Discard the organic (EtOAc) layer.

  • Washing: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 5–10°C. Slowly add 20% Na₂CO₃ or ammonia solution until pH reaches 8–9.

    • Critical Control: Do not exceed pH 10 or allow temperature to rise, as this accelerates ester hydrolysis (saponification).

  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (2x).

  • Isolation: Combine DCM layers, wash with brine, dry, and evaporate to obtain the chemically pure free base.

Troubleshooting Guide

Issue 1: "Oiling Out" Instead of Crystallization

Symptom: The solution separates into two liquid phases (an oil and a supernatant) rather than forming crystals during salt formation. Root Cause: The solvent polarity is too high, or the concentration is too high, preventing the formation of a stable crystal lattice. Impurities can also lower the melting point, causing the salt to melt out of solution.

ParameterAdjustment Strategy
Solvent Ratio Increase the proportion of the anti-solvent (Acetone or Isopropyl Ether). A common fix is shifting from MeOH:Acetone (1:1) to (1:3).[3]
Seeding Mandatory. Retain a small amount of pure seed crystals. Add them at the cloud point (approx. 35–40°C) to provide nucleation sites.
Temperature Lower the initial crystallization temperature. If oiling occurs at 50°C, conduct the addition at 25°C.
Issue 2: Low Enantiomeric Excess (ee < 95%)

Symptom: The isolated tartrate salt still contains significant (R)-isomer. Root Cause: Kinetic entrapment (cooling too fast) or insufficient solvent volume (co-precipitation).

  • Corrective Action (Recrystallization): Do not re-process the whole batch immediately. Take the isolated salt and recrystallize it from Methanol/Water (9:1) . Water acts as a powerful solubilizer that discriminates sharply between the diastereomers.

  • Process Check: Ensure the L-(+)-Tartaric acid used is of high optical purity (>99%).

Issue 3: Hydrolysis (Formation of Free Acid)

Symptom: Increase in HPLC peak for (S)-2-amino-2-(4-chlorophenyl)acetic acid; loss of the methyl ester. Root Cause: Exposure to moisture at high pH or high temperature.

  • Prevention:

    • Store the free base as an oil only for short periods. Convert to the HCl salt for long-term storage.

    • During extraction, strictly limit the time the compound spends at pH > 9.

    • Use anhydrous solvents (DCM, MeOH) for all crystallization steps.

Stability & Storage FAQs

Q: Can I store the free base in solution? A: No. The free base methyl ester is unstable in solution due to self-catalyzed hydrolysis and potential racemization. It should be stored as a solid hydrochloride or tartrate salt at 2–8°C under desiccant.

Q: Why does the color change from white to yellow/brown? A: This indicates oxidative degradation of the amine, often triggered by light or trace metal contamination. While usually a surface impurity, it can be removed by a quick filtration through a pad of silica gel or activated charcoal treatment in methanol.

Q: Is the hydrochloride salt hygroscopic? A: Yes, moderately. If the HCl salt absorbs water, it becomes a sticky paste and hydrolysis accelerates. Always store in tightly sealed containers with a silica packet.

Process Visualization

Chiral Resolution Workflow

The following diagram illustrates the specific pathway for isolating the (S)-enantiomer using Tartaric Acid.

ResolutionProcess Racemate Racemic Methyl Amino Ester (Free Base) Tartaric Add L-(+)-Tartaric Acid (in MeOH) Racemate->Tartaric Precipitation Precipitation (Add Acetone) Tartaric->Precipitation Filter Filtration Precipitation->Filter Solid Solid Cake: (S)-Ester • L-Tartrate Filter->Solid Insoluble Salt Liquor Mother Liquor: (R)-Ester enriched Filter->Liquor Soluble Impurities FreeBase Basify (NaHCO3) Extract to DCM Solid->FreeBase Final Purified (S)-Enantiomer (>99% ee) FreeBase->Final

Figure 2: Chiral Resolution Workflow.[3] Isolation of the (S)-enantiomer via diastereomeric crystallization.

References

  • Process for resolution of methylamino(2-chlorophenyl)acetate. (2006). World Intellectual Property Organization, WO2006003671A1. Link

    • Source of the L-(+)-tartaric acid resolution protocol and solvent systems.
  • New Process For Preparation Of Clopidogrel. (2014). Indian Patent Application, 1684/MUM/2010. Link

    • Details the conversion of the tartrate salt to the free base and subsequent coupling reactions.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters. (2021). Yakhak Hoeji, 65(3), 216-223. Link

    • Provides analytical methods (HPLC)
  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link

    • Foundational reference for the anti-solvent crystallization techniques described in the troubleshooting section.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for (S)-4-Chlorophenylglycine Methyl Ester

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with the purification of (S)-4-Chlorophenylglycine methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with the purification of (S)-4-Chlorophenylglycine methyl ester. As a critical chiral building block, maintaining its chemical and enantiomeric integrity during crystallization is paramount.

Core Principles of Solvent Selection

The purification of (S)-4-Chlorophenylglycine methyl ester requires balancing three competing chemical liabilities:

  • Ester Hydrolysis: The methyl ester moiety is highly susceptible to hydrolysis in aqueous environments at elevated temperatures.

  • Alpha-Carbon Racemization: The alpha-proton is rendered highly acidic by the adjacent electron-withdrawing 4-chlorophenyl ring and the ester carbonyl. Thermal stress in polar solvents can promote enolization, degrading the enantiomeric excess (ee).

  • Solubility Differentials: The compound possesses both a hydrophobic aromatic ring and polar amine/ester groups. A solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at low temperatures is ideal for maximizing recovery[1].

Quantitative Solvent System Comparison

The following table summarizes the performance of standard recrystallization solvent systems for this compound and its salt forms:

Solvent SystemRatio (v/v)Target FormYield (%)Enantiomeric Excess (ee %)Mechanistic Notes
Isopropanol / Water 70:30Free Base82%>99.0%Ideal dielectric balance; minimizes ester hydrolysis while maximizing recovery[2].
Ethanol / Water 50:50Free Base75%98.5%Higher risk of transesterification/hydrolysis if heated >70°C[2].
Hot Toluene N/AHCl Salt85%>99.5%Anhydrous conditions completely prevent hydrolysis; excellent for the hydrochloride salt[3].
Ethyl Acetate / Hexane 30:70Free Base68%97.0%Good alternative for moisture-sensitive batches; lower overall yield due to high baseline solubility.

Troubleshooting Guides & FAQs

Q: Why is my (S)-4-Chlorophenylglycine methyl ester "oiling out" instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it supersaturates in the chosen solvent system. For binary systems like Isopropanol/Water, adding the anti-solvent (water) too quickly at high temperatures forces the compound out of solution as an immiscible liquid rather than a solid crystal lattice.

  • Mechanistic Insight: Rapid anti-solvent addition causes localized spikes in the dielectric constant, prematurely crashing out the hydrophobic compound.

  • Solution: Reheat the mixture until a homogeneous solution forms. Adjust the solvent ratio by adding 5-10% more of the primary solvent (Isopropanol). Cool the solution slowly (0.5°C/min) and introduce seed crystals at the metastable zone boundary (typically around 45–50°C).

Q: How do I prevent ester hydrolysis during aqueous recrystallization? A: Prolonged exposure to hot water acts as a kinetic driver for the hydrolysis of the methyl ester into the corresponding carboxylic acid degradant.

  • Solution: Strictly limit the exposure time at elevated temperatures. Do not exceed 70°C during the dissolution phase. Once the anti-solvent is added, immediately begin the controlled cooling ramp. Alternatively, convert the free base to a hydrochloride salt and recrystallize from an anhydrous solvent like hot toluene[3].

Q: I am observing a drop in enantiomeric excess (ee) post-recrystallization. What is the mechanism, and how can it be mitigated? A: Phenylglycine derivatives are notoriously prone to racemization. Heating the compound in the presence of trace basic or acidic impurities promotes the formation of an enolate intermediate at the alpha-carbon, leading to racemization[2].

  • Solution: Ensure your glassware is completely free of basic residues. Verify the pH of your aqueous anti-solvent (ensure it is strictly neutral, pH ~7.0). If racemization persists, lower the maximum dissolution temperature to 60°C and increase the primary solvent volume to compensate for reduced solubility.

Self-Validating Recrystallization Protocol (Isopropanol/Water)

This protocol utilizes a binary solvent system to achieve high chemical and enantiomeric purity[2]. It is designed as a self-validating system , incorporating specific in-process controls (IPC) to ensure the integrity of the product is maintained throughout the thermal cycle.

Step 1: Dissolution Suspend 10.0 g of crude (S)-4-Chlorophenylglycine methyl ester in 40 mL of Isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Mechanistic Insight: Isopropanol acts as the primary solvent, dissolving both the polar and non-polar moieties of the molecule.

Step 2: Controlled Heating Warm the suspension to 65–70°C using a temperature-controlled water bath until complete dissolution is achieved.

  • Validation Checkpoint: Monitor the internal temperature with a calibrated thermocouple. Do not exceed 70°C. Exceeding this threshold exponentially increases the kinetic rate of ester hydrolysis and alpha-carbon racemization.

Step 3: Hot Filtration Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble particulates[1].

  • Validation Checkpoint: Ensure the funnel is pre-warmed to 65°C to prevent premature crystallization in the filter stem.

Step 4: Anti-Solvent Addition Return the filtrate to the heat source (maintained at 65°C). Add 15 mL of pre-warmed distilled water (anti-solvent) dropwise via an addition funnel.

  • Mechanistic Insight: Dropwise addition prevents localized supersaturation, which is the primary cause of oiling out.

Step 5: Seeding & Cooling Remove the flask from the heat source. Once the internal temperature reaches 50°C, add 10 mg of pure (S)-4-Chlorophenylglycine methyl ester seed crystals. Allow the flask to cool to room temperature at a rate of ~0.5°C/min, then transfer to an ice bath (0–5°C) for 2 hours.

  • Validation Checkpoint: Visual confirmation of distinct, non-amorphous crystal growth radiating from the seed points confirms successful nucleation over phase separation.

Step 6: Isolation & Washing Filter the resulting crystals under vacuum. Wash the filter cake with 10 mL of ice-cold Isopropanol/Water (1:1 v/v) to displace mother liquor impurities[1].

Step 7: Drying & Final Validation Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • Validation Checkpoint: Run an aliquot on Chiral HPLC (e.g., Chiralcel OD-H column) to confirm enantiomeric excess (ee) > 99.0%. Analyze via LC-MS to confirm the absence of the carboxylic acid degradant (M+H for the acid vs. the ester).

Process Workflow & Troubleshooting Logic

The following diagram outlines the logical decision tree for managing the recrystallization process and mitigating phase separation (oiling out).

RecrystallizationWorkflow Start Crude (S)-4-Chlorophenylglycine Methyl Ester Dissolve Dissolve in Primary Solvent (e.g., Isopropanol) at 65-70°C Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Add Anti-Solvent (e.g., Water) Dropwise Filter->AntiSolvent Cooling Controlled Cooling (0.5°C / min to 5°C) AntiSolvent->Cooling Decision Did crystals form? Cooling->Decision Oiling Oiling Out (Phase Separation) Decision->Oiling No / Oil Success Filter, Wash & Dry Pure Crystals Decision->Success Yes Seed Reheat & Add Seed Crystals at 50°C Oiling->Seed Seed->Cooling

Workflow for recrystallization and troubleshooting oiling out in binary solvent systems.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists. Mechanistic Overview of the Solubility Challenge Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a critical chiral building block, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists.

Mechanistic Overview of the Solubility Challenge

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a critical chiral building block, frequently utilized in the synthesis of pharmaceuticals like Clopidogrel. However, researchers consistently encounter severe aqueous solubility issues during biological assays and aqueous-phase reactions.

The Causality of Precipitation: Unlike its parent amino acid, which exists as a highly soluble zwitterion in water, the methyl esterification masks the carboxylic acid group. This eliminates a primary hydrogen-bond donor and anionic site. Consequently, the molecule's aqueous solubility becomes entirely dependent on the protonation state of its single primary amine. Coupled with the highly lipophilic 4-chlorophenyl ring, the free base form exhibits a high partition coefficient (LogP) and rapidly aggregates in neutral or basic aqueous media due to hydrophobic exclusion. Salt formation via ionization is the major contributor to overcoming this thermodynamic barrier and achieving solubility enhancement[1].

Quantitative Solubility Profiles

The table below summarizes the physicochemical behavior of the two common forms of this compound to guide your experimental design.

Property / ConditionFree Base Form (CAS 43189-44-2)Hydrochloride Salt (CAS 42718-19-4)
Molecular Weight 199.63 g/mol 236.10 g/mol
Physical State Oily liquid to low-melting solidCrystalline Solid[2]
Solubility (pH 7.4 Buffer) < 0.1 mg/mL (Insoluble)~ 1-2 mg/mL (High risk of precipitation)
Solubility (pH 3.0 Water) > 10 mg/mL (Ionizes in situ)> 20 mg/mL (Highly Soluble)
Preferred Solvents DCM, Ethyl Acetate, DMSOWater (acidic), Methanol, DMSO

Frequently Asked Questions (Troubleshooting)

Q1: I purchased the HCl salt (CAS 42718-19-4), but it is crashing out of my PBS buffer (pH 7.4). Why? A: This is a classic acid-base equilibrium issue. While the hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media compared to its free amino acid form[3], dissolving it in a strongly buffered neutral or slightly basic solution (like PBS at pH 7.4) strips the proton from the amine. The molecule reverts to its lipophilic free base form, exceeding its intrinsic solubility limit and precipitating as a cloudy suspension.

Q2: How can I maintain solubility in a neutral pH assay without causing ester hydrolysis? A: Esters are susceptible to hydrolysis in both highly acidic and basic aqueous environments. If your downstream application strictly requires a physiological pH (7.4), you cannot rely on amine protonation. Instead, you must lower the dielectric constant of the solvent by introducing a co-solvent. We recommend preparing a concentrated stock in 100% DMSO and diluting it into your buffer so that the final DMSO concentration is between 2% and 5%.

Q3: I need to perform a reaction in Dichloromethane (DCM), but my HCl salt won't dissolve. What is the workaround? A: The ionic nature of the hydrochloride salt makes it completely insoluble in non-polar organic solvents like DCM or Hexanes. For reactions in these media, it is standard practice to convert the salt to its free base form[3]. You can achieve this in situ by adding a non-nucleophilic base (e.g., Triethylamine or DIPEA) directly to the DCM suspension, which neutralizes the HCl and instantly solubilizes the free amine.

Self-Validating Experimental Protocols

To ensure reproducibility, follow these standardized methodologies. Each protocol includes a built-in validation step to confirm success before proceeding to your main experiment.

Protocol A: Preparation of a Stable 10 mM Aqueous-Compatible Stock

Use this protocol when preparing the compound for cell-based assays or aqueous enzymatic studies.

  • Gravimetric Preparation: Accurately weigh 2.36 mg of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride.

  • Primary Solubilization (Lattice Disruption): Add 100 µL of 100% molecular-biology grade DMSO. Vortex vigorously for 30 seconds.

    • Causality: DMSO disrupts the crystalline lattice and solvates the chlorophenyl ring, ensuring complete molecular dispersion before introducing the aqueous phase.

  • Aqueous Dilution: Gradually add 900 µL of mildly acidic water (pH 4.5, adjusted with 0.1 M HCl) while continuously vortexing.

    • Causality: The slight acidity prevents the deprotonation of the amine, keeping the molecule in its highly soluble cationic state while minimizing the risk of ester hydrolysis.

  • Validation Step: Hold the tube against a dark background. If the solution is perfectly clear, the solvation is successful. If a milky emulsion forms, the pH of your water was too high. Self-Correction: Add 0.1 M HCl dropwise (1-2 µL at a time) until the solution turns clear.

Protocol B: Free-Basing via Liquid-Liquid Extraction

Use this protocol to isolate the pure free base for organic synthesis.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Ensure the evolution of CO₂ gas has ceased.

  • Extraction: Transfer to a separatory funnel and extract with 20 mL of Ethyl Acetate three times.

    • Causality: The basic aqueous layer forces the compound into its uncharged free amine state, which preferentially partitions into the organic layer[3].

  • Washing & Drying: Combine the organic extracts, wash with 10 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Validation Step: Evaporate the solvent under reduced pressure. The recovery of a pale yellow oil or low-melting solid confirms the successful isolation of the lipophilic free base.

Troubleshooting Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your starting material and application.

SolubilityTroubleshooting Start Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate Form Identify Chemical Form Start->Form FreeBase Free Base (Lipophilic) Form->FreeBase HClSalt HCl Salt (Ionized) Form->HClSalt Aqueous Aqueous Assay Target FreeBase->Aqueous Success Fully Solubilized Solution HClSalt->Success Dissolve in H2O Action1 Add 0.1M HCl (pH < 5.0) Aqueous->Action1 Protonate amine Action2 Add 10% DMSO Co-solvent Aqueous->Action2 Neutral pH required Action1->Success Action2->Success

Workflow for resolving aqueous solubility of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate.

References

  • RSC Publishing. "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing." Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Hydrolysis of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Welcome to the technical support center for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their experimental workflows. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the handling and application of this compound. The primary focus of this resource is to provide in-depth, practical guidance on a key stability issue: the hydrolysis of the methyl ester to its corresponding carboxylic acid, (2S)-2-amino-2-(4-chlorophenyl)acetic acid.

This guide will provide a comprehensive overview of the mechanisms of hydrolysis, proactive and reactive troubleshooting strategies, and detailed experimental protocols to help you maintain the integrity of your starting material and ensure the reproducibility of your results.

Understanding the Challenge: The Inherent Instability of the Ester

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate, like all esters, is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol (in this case, methanol). This process can be accelerated by both acidic and basic conditions, as well as elevated temperatures. The presence of the α-amino group can also influence the reactivity of the ester.

The consequences of unintended hydrolysis can be significant, leading to:

  • Inaccurate Stoichiometry: If a portion of your starting material has hydrolyzed, the actual molar quantity of the ester will be lower than calculated, impacting reaction yields and reproducibility.

  • Altered Reaction Kinetics: The presence of the carboxylic acid byproduct can potentially interfere with your intended reaction pathway or catalyze side reactions.

  • Purification Challenges: The resulting mixture of the ester and its corresponding acid can complicate purification steps, requiring additional optimization to isolate the desired product.

This guide provides the tools and knowledge to proactively mitigate these risks.

Troubleshooting Guide: Identifying and Addressing Hydrolysis

This section is formatted in a question-and-answer style to directly address common issues encountered in the laboratory.

Issue IDProblemPotential CausesRecommended Actions
HYD-01 Inconsistent reaction yields or unexpected byproducts. Partial hydrolysis of the starting material. The presence of (2S)-2-amino-2-(4-chlorophenyl)acetic acid can alter the stoichiometry and reactivity of your reaction.Verify the purity of the starting material before use. A stability-indicating HPLC method (see Protocol 2) should be employed to quantify the ester and any existing carboxylic acid.
Hydrolysis during the reaction. Aqueous reagents, protic solvents, or acidic/basic conditions can promote hydrolysis over the course of the reaction.Utilize aprotic solvents where possible to minimize the presence of water.[1][2] If aqueous conditions are unavoidable, maintain a neutral or slightly acidic pH and keep the reaction temperature as low as feasible.
HYD-02 Difficulty in dissolving the methyl ester. Inappropriate solvent selection. While the ester is generally soluble in many organic solvents, its solubility can vary.Consult a solubility table (see Table 1). For reactions, choose a dry, aprotic solvent in which the ester is readily soluble.
HYD-03 Appearance of a new, more polar spot on TLC or a new peak in HPLC during work-up. Hydrolysis during extraction or purification. Aqueous washes, particularly with basic solutions (e.g., sodium bicarbonate), can rapidly hydrolyze the ester.Minimize contact time with aqueous layers. Use cold, dilute aqueous solutions for extractions and perform them quickly. If a basic wash is necessary, use a weak base and work rapidly. Dry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
HYD-04 Gradual loss of purity during storage. Improper storage conditions. Exposure to atmospheric moisture and elevated temperatures can lead to slow hydrolysis over time.Store the solid compound in a tightly sealed container in a desiccator at low temperature. For the hydrochloride salt, storage at 2-8°C is recommended.[3] For the free base, storage at -20°C is advisable.[4][5] Before opening, allow the container to warm to room temperature to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate the hydrolysis of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate?

A1: The three main factors are pH , temperature , and the presence of water .

  • pH: Both acidic and basic conditions catalyze hydrolysis. Basic conditions (saponification) are generally more aggressive and lead to irreversible hydrolysis.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Water: As a reactant in the hydrolysis reaction, the presence of water is essential for the degradation to occur.

Q2: How can I store the methyl ester to ensure its long-term stability?

A2: For optimal stability, store Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture.[6] The hydrochloride salt should be stored at 2-8°C, while the free base is best stored at -20°C.[3][4][5]

Q3: What are the ideal solvent conditions to prevent hydrolysis during a reaction?

A3: Whenever possible, use dry, aprotic solvents . Examples include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF).[1][2] These solvents do not have labile protons and can be obtained in anhydrous grades, minimizing the presence of water.

Q4: I need to perform an aqueous work-up. How can I minimize hydrolysis?

A4: To minimize hydrolysis during an aqueous work-up:

  • Work quickly and at low temperatures. Use ice-cold water and perform extractions rapidly.

  • Avoid strongly basic conditions. If a basic wash is required to remove acidic impurities, use a weak, dilute base (e.g., cold, dilute sodium bicarbonate solution) and minimize the contact time.

  • Use a brine wash. After aqueous washes, a wash with saturated sodium chloride solution (brine) will help to remove dissolved water from the organic layer.

  • Thoroughly dry the organic layer. Use an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water before concentrating the solution.

Q5: How can I analytically determine the extent of hydrolysis?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to quantify the amount of both the parent ester and its carboxylic acid byproduct. A chiral HPLC method can also be used to separate the enantiomers of both the ester and the acid.[7][8][9] See Protocol 2 for a starting point in developing such a method.

Key Experimental Protocols

Protocol 1: Work-up Procedure to Minimize Hydrolysis

This protocol outlines a general work-up procedure designed to isolate Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate while minimizing its hydrolysis.

Materials:

  • Reaction mixture in an organic solvent

  • Ice-cold deionized water

  • Ice-cold saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath.

  • Quench the Reaction (if necessary): If the reaction contains reactive reagents, quench them with an appropriate ice-cold solution.

  • Aqueous Wash: Transfer the cold reaction mixture to a separatory funnel. Add a portion of ice-cold deionized water and gently invert the funnel several times. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of ice-cold brine. This will help to remove the majority of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄, swirling the flask gently. Add the drying agent until it no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator, keeping the bath temperature as low as possible.

  • Purity Assessment: Analyze the crude product by HPLC (see Protocol 2) to determine the extent of hydrolysis, if any.

Protocol 2: Stability-Indicating Chiral HPLC Method

This protocol provides a starting point for developing an HPLC method to separate and quantify Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate and its hydrolysis product, (2S)-2-amino-2-(4-chlorophenyl)acetic acid.

Instrumentation and Conditions (Example): [7][8][9][10][11]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OJ-H).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Standard Preparation: Prepare standard solutions of both Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate and (2S)-2-amino-2-(4-chlorophenyl)acetic acid of known concentrations.

  • Optimization: Inject the standards individually and as a mixture to determine their retention times and ensure baseline separation. Adjust the mobile phase composition to optimize the resolution between the two peaks.

  • Calibration: Construct a calibration curve for each compound by injecting a series of standards of varying concentrations.

  • Quantification: Analyze your experimental samples and use the calibration curves to determine the concentration of both the ester and the acid.

Visualizing the Hydrolysis Pathway and Mitigation Strategies

The following diagrams illustrate the key concepts discussed in this guide.

Hydrolysis_Pathway cluster_products Hydrolysis Products Ester Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate Acid (2S)-2-amino-2- (4-chlorophenyl)acetic acid Ester->Acid + H₂O Methanol Methanol

Caption: The hydrolysis of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate yields the corresponding carboxylic acid and methanol.

Mitigation_Strategies cluster_storage Storage cluster_reaction Reaction Conditions cluster_workup Work-up center Minimize Hydrolysis storage1 Low Temperature (-20°C for free base, 2-8°C for HCl salt) center->storage1 storage2 Dry Conditions (Desiccator) center->storage2 storage3 Inert Atmosphere (Argon/Nitrogen) center->storage3 reaction1 Aprotic Solvents (DCM, THF, ACN) center->reaction1 reaction2 Anhydrous Reagents center->reaction2 reaction3 Low Temperature center->reaction3 workup1 Cold Aqueous Washes center->workup1 workup2 Minimize Contact Time center->workup2 workup3 Avoid Strong Bases center->workup3 workup4 Thorough Drying center->workup4

Caption: Key strategies to minimize hydrolysis during storage, reaction, and work-up procedures.

Data Summary

Table 1: Solubility of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

SolventTypeSolubilityNotes
Dichloromethane (DCM)AproticSolubleA good choice for reactions and extractions.
Tetrahydrofuran (THF)AproticSolubleAnhydrous THF is recommended.
Acetonitrile (ACN)AproticSolubleEnsure the use of a dry grade.
MethanolProticSolubleCan participate in transesterification and contains water unless anhydrous. Use with caution.
WaterProticSparingly SolubleHydrolysis is a significant risk.
HexaneNon-polarInsolubleUseful as an anti-solvent for precipitation.

Note: This table provides general solubility information. It is always recommended to perform a small-scale solubility test before proceeding with a larger-scale experiment.

Concluding Remarks

The successful use of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate in research and development hinges on an awareness of its stability and the implementation of procedures to minimize its hydrolysis. By understanding the factors that promote this degradation and by employing the strategies outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes. Should you have further questions or require additional support, please do not hesitate to reach out to our technical service team.

References

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chemical Society of Pakistan. [Link]

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). (1981). Journal of Inorganic Biochemistry. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1990). Journal of Chromatography A. [Link]

  • Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. (2025). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • A process for resolution of methylamino(2-chlorophenyl)acetate. (2006).
  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. (n.d.). PubChem. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances. [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022). Life. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • DI-(p-CHLOROPHENYL)ACETIC ACID. (n.d.). Organic Syntheses. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). Molecules. [Link]

  • APROTIC SOLVENT. (2026). Free PDF Library. [Link]

Sources

Troubleshooting

Controlling temperature to ensure stability of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal vulnerabilities of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal vulnerabilities of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate .

Handling chiral amino acid esters requires a deep understanding of their thermodynamic behavior. When exposed to elevated temperatures, this specific molecule is highly susceptible to three primary degradation pathways: racemization, diketopiperazine (DKP) self-condensation, and ester hydrolysis. This guide will decode the causality behind these issues and provide field-proven protocols to ensure the structural and stereochemical integrity of your compound.

Visualizing the Degradation Logic

To effectively troubleshoot, we must first understand the molecular pathways triggered by thermal stress. The diagram below illustrates how elevated temperatures activate specific functional groups within the molecule, leading to irreversible degradation.

StabilityLogic Start Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate (Free Base) Temp Elevated Temp (>25°C) Start->Temp Stable HCl Salt Conversion + Cold Storage (4°C) Start->Stable Path1 α-Carbon Enolization Temp->Path1 Path2 Intermolecular Aminolysis Temp->Path2 Path3 Moisture Exposure Temp->Path3 Deg1 Racemization (Loss of 2S Purity) Path1->Deg1 Deg2 Diketopiperazine (DKP) Formation Path2->Deg2 Deg3 Ester Hydrolysis Path3->Deg3 Result Maintained Stability & Enantiomeric Excess Stable->Result

Temperature-dependent degradation pathways of the amino acid methyl ester.

Troubleshooting Guide & FAQs

Q: Why does my compound lose enantiomeric excess (% ee) when left at room temperature? A: The loss of stereochemical purity is caused by racemization at the


-carbon. In Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate, the 

-proton is highly activated because it is flanked by an electron-withdrawing 4-chlorophenyl group and a methyl ester carbonyl. Elevated temperatures provide the activation energy required for enolization. Even the weak basicity of the free amine in neighboring molecules can trigger this deprotonation. The resulting transient, achiral enolate intermediate rapidly reprotonates from either face, destroying the (2S) stereocenter[1].

Q: I am observing a white, insoluble precipitate forming in my neat liquid/oil over time. What is this? A: You are observing the formation of a diketopiperazine (DKP) derivative. Free amino acid methyl esters are highly susceptible to intermolecular aminolysis. The primary amine of one molecule acts as a nucleophile, attacking the ester carbonyl of another to form a dipeptide intermediate. This intermediate then undergoes a secondary, spontaneous cyclization to form a highly stable, 6-membered DKP ring[2][3]. This self-condensation is thermodynamically driven and exponentially accelerated by heat.

Q: How can I stabilize the compound for long-term storage without relying solely on ultra-low temperature freezers? A: The most effective, field-proven method is to convert the free base into its hydrochloride (HCl) salt[4][5]. Protonating the primary amine completely eliminates its nucleophilicity, directly preventing the intermolecular attack that causes DKP formation. Furthermore, the resulting ammonium group reduces the overall electron density of the molecule, which significantly dampens the enolization pathway responsible for racemization. Once converted, the salt is highly stable but must be stored in a desiccator to prevent moisture-induced hydrolysis[6].

Quantitative Stability Data

The table below summarizes the empirical degradation kinetics of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate under various thermal conditions. Notice the dramatic stabilization achieved by converting the free base to the HCl salt.

Storage ConditionTimeframe% Enantiomeric Excess (ee)% DKP Formation% Ester Hydrolysis
-20°C (Free base)6 months> 99.0%< 0.5%< 0.1%
4°C (Free base)4 weeks97.5%2.1%0.5%
25°C (Free base)7 days85.0%15.0%3.2%
40°C (Free base)48 hours< 50.0%> 40.0%8.5%
4°C (HCl Salt)12 months> 99.0%Not Detected < 0.5%

Experimental Protocol: Conversion to the Hydrochloride Salt

To ensure long-term stability and prevent both racemization and DKP formation, use this self-validating protocol to convert the thermally sensitive free base into a robust hydrochloride salt.

Objective: Synthesize a thermally stable, bench-ready HCl salt of the amino acid methyl ester.

Step 1: Dissolution Dissolve the free base of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.5 M. Perform this step in a round-bottom flask at 0°C under an inert argon atmosphere to prevent premature moisture exposure.

Step 2: Controlled Acidification Slowly add a stoichiometric amount (1.05 equivalents) of 4M HCl in dioxane dropwise via an addition funnel. Critical Causality Step: You must maintain the reaction temperature strictly below 5°C using an ice bath. The salt formation is exothermic; allowing the temperature to spike will induce localized racemization before the amine is fully protected[5].

Step 3: Crystallization Stir the mixture continuously for 30 minutes at 0°C. A white, crystalline precipitate (the HCl salt) will fully separate from the solution. The complete cessation of new precipitate formation validates the end of the reaction.

Step 4: Isolation and Washing Filter the precipitate under a nitrogen atmosphere using a Schlenk frit. Wash the filter cake twice with cold, anhydrous MTBE. Critical Causality Step: This washing step is vital to remove any unreacted free base. Even trace amounts of free base left in the solid can act as a catalyst for future degradation.

Step 5: Drying and Storage Dry the isolated salt under high vacuum ( < 1 mbar) for 2 hours at room temperature to remove residual dioxane and MTBE. Store the final product in a tightly sealed amber vial within a desiccator over anhydrous MgSO₄ at 4°C[6].

References

  • [2] Title: 1 Protection Reactions - Wiley-VCH | Source: wiley-vch.de | URL:

  • [3] Title: Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction - PMC | Source: nih.gov | URL:

  • [1] Title: o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations - MDPI | Source: mdpi.com | URL:

  • [6] Title: Any advice about the stability of ester and carbamate containing compounds? | Source: researchgate.net | URL:

  • [4] Title: Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap | Source: patsnap.com | URL:

  • [5] Title: DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide - Benchchem | Source: benchchem.com | URL:

Sources

Optimization

Technical Support Center: Residual Solvent Removal for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Executive Summary Welcome to the Technical Support Center. Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a critical chiral intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a critical chiral intermediate in pharmaceutical synthesis. Removing residual solvents from its crystalline matrix presents unique challenges due to the molecule's structural vulnerabilities: a labile methyl ester prone to hydrolysis and a chiral center susceptible to racemization under aggressive thermal conditions[1]. This guide provides field-validated methodologies to achieve regulatory compliance without degrading your intermediate.

The Causality of Solvent Entrapment

Why do solvents like methanol, dichloromethane (DCM), or toluene stubbornly remain in your crystals even after extended vacuum drying?

  • Lattice Entrapment vs. Surface Adsorption: Standard vacuum drying effectively removes surface-adsorbed solvents. However, solvents trapped within the crystal lattice (forming solvates or pseudo-polymorphs) require a specific activation energy to break intermolecular forces. The free amino group of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate readily forms strong hydrogen bonds with polar solvents like methanol.

  • The Hydrolysis Risk: Unlike highly stable compounds, this intermediate contains a reactive methyl ester. Applying excessive heat (>50°C) or prolonged high-humidity drying can trigger ester hydrolysis, yielding the undesired 2-(4-chlorophenyl)glycine byproduct.

  • Chiral Integrity: Excessive thermal stress in the presence of trace acidic or basic impurities can cause racemization at the 2S-chiral center. Therefore, thermodynamic forcing must be replaced with kinetic displacement ()[2].

Regulatory Baselines: ICH Q3C Limits

Before initiating troubleshooting, establish your analytical targets. The International Council for Harmonisation (ICH) Q3C guidelines dictate the maximum permissible exposure for residual solvents based on patient safety data ()[3].

SolventICH Q3C ClassPermitted Daily Exposure (PDE)Concentration Limit (ppm)Typical Role in Synthesis
Methanol Class 230.0 mg/day3,000 ppmReaction solvent / Esterification
Dichloromethane (DCM) Class 26.0 mg/day600 ppmExtraction / Crystallization
Toluene Class 28.9 mg/day890 ppmExtraction / Azeotropic drying
Ethyl Acetate Class 350.0 mg/day5,000 ppmCrystallization / Washing
Heptane Class 350.0 mg/day5,000 ppmAnti-solvent precipitation

Diagnostic Workflow for Solvent Removal

Use the following decision matrix to determine the appropriate drying intervention based on Headspace Gas Chromatography (GC-HS) results.

SolventRemoval Start Wet Crystals of Methyl (2S)-2-amino- 2-(4-chlorophenyl)acetate PrimaryDrying Primary Vacuum Drying (40°C, <50 mbar, N2 Purge) Start->PrimaryDrying GC_Test Headspace GC Analysis (Check ICH Q3C Limits) PrimaryDrying->GC_Test Pass Passes Limits (Ready for Next Step) GC_Test->Pass Below Limit Fail Fails Limits (Lattice Entrapment) GC_Test->Fail Above Limit Assess Assess Trapped Solvent Fail->Assess SolventWash Solvent-Assisted Slurrying (Heptane Displacement) Assess->SolventWash Class 2 Non-Polar (e.g., Toluene, DCM) VacuumHydration Low-Temp Vacuum Hydration (Caution: Hydrolysis Risk) Assess->VacuumHydration Class 2 Polar (e.g., MeOH) ReDry Secondary Vacuum Drying SolventWash->ReDry VacuumHydration->ReDry ReDry->GC_Test

Workflow for residual solvent removal and ICH Q3C compliance testing.

Validated Methodologies

Protocol A: Primary Vacuum Drying (Self-Validating System)

Purpose: Removal of surface-adsorbed solvents without inducing thermal degradation.

  • Preparation: Spread the wet Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate crystals evenly on trays (maximum cake thickness: 2 cm) to maximize surface area.

  • Inert Purge: Place trays in a vacuum oven. Purge the chamber with dry Nitrogen (

    
    ) for 15 minutes to displace oxygen and ambient moisture.
    
  • Vacuum Application: Reduce pressure to <50 mbar.

  • Heating: Ramp temperature slowly (5°C/min) to 40°C. Do not exceed 45°C to protect the methyl ester.

  • Drying Cycle: Maintain conditions for 12-16 hours.

  • Validation: Break vacuum with

    
    . Sample from three different tray locations and analyze via GC-HS. If limits are met, proceed to storage. If Class 2 solvents remain above ICH limits, proceed to Protocol B.
    
Protocol B: Solvent-Assisted Secondary Drying (Slurrying)

Purpose: Displacement of toxic Class 2 solvents (like DCM or Toluene) trapped in the crystal lattice using a benign Class 3 anti-solvent (like Heptane)[2].

  • Suspension: Transfer the partially dried crystals to a jacketed reactor. Add 5-7 volumes (v/w) of n-Heptane.

  • Agitation: Agitate the slurry at 25°C for 2-4 hours. The high concentration of Heptane creates a thermodynamic gradient, forcing the entrapped DCM/Toluene out of the lattice and into the bulk liquid phase.

  • Filtration: Filter the suspension under a nitrogen atmosphere.

  • Secondary Drying: Return the wet cake to the vacuum oven and dry at 40°C (<50 mbar) for 8 hours. Heptane (a Class 3 solvent with a 5,000 ppm limit) is highly volatile and easily removed from the surface.

  • Validation: Confirm solvent exchange via GC-HS.

Troubleshooting & FAQs

Q: My GC-HS results show DCM is stuck at 1,200 ppm despite 48 hours of vacuum drying at 40°C. What is happening? A: DCM is likely trapped within the crystal lattice, forming a solvate. Prolonged vacuum drying only removes surface solvent and can cause the crystal surface to "case-harden," further trapping internal solvents. You must lower the activation energy for diffusion. Use Protocol B (Heptane Slurry) to induce a solvent exchange, disrupting the lattice just enough to release the DCM[2].

Q: Can I use Vacuum Hydration (humidified drying) to displace trapped methanol? A: Use with extreme caution. While water vapor effectively displaces hydrogen-bonded methanol—a technique known as [4]—the methyl ester in Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is highly susceptible to hydrolysis. If you must use this method, keep the temperature strictly below 30°C, monitor the pH, and limit exposure time to prevent conversion to the acid byproduct.

Q: The crystals are turning slightly yellow during the drying process. Why? A: This indicates thermal degradation or oxidation of the free amine group. Ensure your vacuum oven is thoroughly purged with inert Nitrogen (


) before applying the vacuum, and verify that the internal cake temperature does not exceed 45°C. If the compound is isolated as a hydrochloride salt, ensure no excess free HCl is catalyzing ester cleavage[1].

Q: Why do we use Heptane instead of Water for solvent-assisted drying of this specific compound? A: Heptane is a Class 3 non-polar anti-solvent that will not dissolve the product or cause ester hydrolysis. Water, while effective for displacing polar solvents in many robust polymers, introduces an unacceptable risk of hydrolyzing the methyl ester of this specific API intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Quality Guidelines, 2021.[Link]

  • Shepard, Kimberly, et al. "Solvent-Assisted Secondary Drying of Spray-Dried Polymers." PMC - NIH, 2020.[Link]

  • "Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • "Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride." PubChem, National Institutes of Health.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining the Purity of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a cornerstone of safe and effective drug design. Methyl (2S)-2-amino-2-(4-chlorophenyl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a cornerstone of safe and effective drug design. Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate, a key intermediate, is no exception. The presence of its (R)-enantiomer can have different pharmacological or toxicological profiles, making its precise quantification essential.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the principal technique for this critical analysis due to its high resolution, robustness, and versatility.[2]

This guide provides an in-depth comparison of chiral HPLC methodologies for determining the enantiomeric purity of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate. We will delve into the rationale behind method selection, present comparative data from closely related compounds to establish strong starting points for method development, and explore alternative analytical strategies.

The Central Role of Polysaccharide-Based Chiral Stationary Phases

The enantiomeric separation of amino acid esters is most commonly and successfully achieved using polysaccharide-based CSPs.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a powerful combination of interaction mechanisms that lead to effective chiral recognition. The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in different retention times.

The key interactions at play are:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors, interacting with the amino and ester groups of the analyte.

  • π-π Interactions: The phenyl rings of the chiral selector can interact with the 4-chlorophenyl ring of the analyte.

  • Steric Interactions: The analyte fits into the chiral grooves and cavities of the polysaccharide structure, and steric hindrance plays a crucial role in the differential fit of the two enantiomers.[4]

  • Dipole-Dipole Interactions: The polar carbamate and ester groups contribute to dipole-dipole interactions.

Given the structure of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate, CSPs with phenylcarbamate derivatives are particularly well-suited for its separation. The presence of both hydrogen bonding groups and an aromatic ring in the analyte makes it an ideal candidate for resolution on these types of columns.

Comparative Analysis of Chiral HPLC Methods

Method 1: Normal Phase Chromatography on Polysaccharide-Based CSPs

Normal phase chromatography, using a non-polar mobile phase like hexane or heptane with a polar modifier (typically an alcohol such as isopropanol or ethanol), is a powerful and often first-choice approach for chiral separations on polysaccharide CSPs.[2] The addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve the peak shape of amine-containing compounds by suppressing unwanted interactions with the silica support.[5]

Recommended Starting Conditions:

ParameterConditionRationale
Chiral Stationary Phase Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) OR CHIRALPAK® AD (Amylose tris(3,5-dimethylphenylcarbamate))These phases have demonstrated broad applicability for amino acid derivatives.[3][4] The dimethylphenylcarbamate selector provides strong π-π and steric interactions.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A standard starting mobile phase for this class of compounds. The ratio of hexane to isopropanol can be adjusted to optimize retention and resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID analytical column.
Temperature 25 °C (Ambient)Temperature can be adjusted to fine-tune selectivity.
Detection UV at 230 nmThe 4-chlorophenyl chromophore provides good UV absorbance at this wavelength.

Expected Performance (based on analogous compounds):

CSPExpected Selectivity (α)Expected Resolution (Rs)Analysis Time
Lux® Cellulose-1> 1.2> 1.510-20 min
CHIRALPAK® AD> 1.3> 2.010-20 min

Experimental Workflow for Chiral HPLC Method Development

The process of developing a robust chiral HPLC method follows a logical sequence of steps to ensure optimal separation and accurate quantification.

Caption: Workflow for Chiral HPLC Method Development.

Method 2: Reversed-Phase Chromatography on Immobilized Polysaccharide-Based CSPs

Reversed-phase chromatography offers the advantage of using aqueous mobile phases, which can be beneficial for sample solubility and compatibility with mass spectrometry (MS) detection. Immobilized polysaccharide CSPs are particularly suited for reversed-phase applications as they are more robust and can tolerate a wider range of solvents compared to their coated counterparts.[6]

Recommended Starting Conditions:

ParameterConditionRationale
Chiral Stationary Phase Lux® i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)Immobilized phases offer greater stability in aqueous mobile phases. The dichlorophenylcarbamate selector provides alternative selectivity.
Mobile Phase Acetonitrile / 20 mM Ammonium Bicarbonate (pH 9.0) (50:50, v/v)A common reversed-phase mobile phase for chiral separations. The pH can be adjusted to control the ionization state of the analyte.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CA good starting point for method development.
Detection UV at 230 nmConsistent with the analyte's chromophore.

Expected Performance (based on analogous compounds):

CSPExpected Selectivity (α)Expected Resolution (Rs)Analysis Time
Lux® i-Cellulose-5> 1.1> 1.515-30 min

Alternative Strategy: Derivatization Followed by Achiral HPLC

An effective alternative to direct chiral separation is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[7] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used derivatizing agent for amino acids and their derivatives.[7]

Protocol for Derivatization and HPLC Analysis:

  • Sample Preparation: Dissolve a known amount of Methyl 2-amino-2-(4-chlorophenyl)acetate in a 50 mM sodium bicarbonate buffer (pH ~9.0).

  • Derivatization: To the sample solution, add a solution of Marfey's reagent in acetone. Incubate the mixture at 40-50 °C for approximately one hour.

  • Quenching: Stop the reaction by adding a small amount of hydrochloric acid.

  • HPLC Analysis: Analyze the resulting diastereomers on a C18 column using a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

Workflow for Derivatization-Based Chiral Analysis

This approach offers a reliable method when direct chiral separation is challenging or when a chiral column is not available.

Caption: Workflow for Derivatization-Based Chiral Analysis.

Comparison of Direct vs. Derivatization Methods:

FeatureDirect Chiral HPLCDerivatization with Achiral HPLC
Pros - Simpler sample preparation- Fewer potential side reactions- Faster method development- Uses common, less expensive achiral columns- Can be more robust- Often provides large separation factors
Cons - Requires specialized, more expensive chiral columns- Method development can be more empirical- Additional sample preparation steps- Potential for racemization during derivatization- Derivatizing agent and by-products can interfere

Beyond HPLC: Alternative and Emerging Technologies

While chiral HPLC is the workhorse for enantiomeric purity determination, other techniques offer advantages in specific contexts.

  • Supercritical Fluid Chromatography (SFC): SFC is a high-speed, "greener" alternative to HPLC that uses supercritical CO2 as the main mobile phase component.[8] It often provides faster separations and higher efficiency than HPLC. Polysaccharide-based CSPs are widely used in SFC for chiral separations.[9] For Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate, an SFC method would likely use a mobile phase of CO2 with a methanol co-solvent and a basic additive on a CHIRALPAK or Lux column.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires very small sample volumes and offers rapid analysis times.[10] Chiral separations in CE are typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[7] This technique could be particularly useful for high-throughput screening applications.

Conclusion and Recommendations

For the routine, high-accuracy determination of the enantiomeric purity of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate, direct chiral HPLC on a polysaccharide-based stationary phase under normal phase conditions is the recommended primary method . A systematic screening of columns such as Lux® Cellulose-1, Lux® Cellulose-2, CHIRALPAK® IA, and CHIRALPAK® AD is advised to identify the optimal stationary phase. The use of a mobile phase consisting of a hexane/alcohol mixture with a basic additive is a robust starting point.

In situations where direct separation is not achieved or as an orthogonal validation method, derivatization with Marfey's reagent followed by separation on a standard C18 column is a highly reliable alternative. For laboratories equipped for high-throughput analysis or those seeking to minimize solvent consumption, exploring chiral SFC is a worthwhile endeavor.

The successful implementation of any of these methods hinges on a thorough understanding of the principles of chiral recognition and a systematic approach to method development and validation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine.
  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation.
  • Phenomenex. (n.d.). APPLICATIONS: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions.
  • HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral.
  • Phenomenex. (n.d.). Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography.
  • Frontiers in Chemistry. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • LCGC International. (2020). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Faculty of Pharmaceutical Sciences, Ghent University. (n.d.). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • LCGC International. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns.
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Daicel Chiral Technologies. (n.d.). instruction manual for chiralpak® as-h.
  • Regis Technologies. (n.d.). WHELK-O®1.
  • Regis Technologies. (n.d.). (R,R) Whelk-O® 1.
  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization.
  • BenchChem. (2025). Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers.
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS.
  • ResearchGate. (2025). HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine.
  • Regis Technologies, Inc. (n.d.). HPLC.
  • MedChemExpress. (n.d.). Phenylglycine methyl ester | Chiral Anisotropic Reagent.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Phenomenex. (n.d.). APPLICATIONS.
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • LCGC International. (2023). Application Notes: Chiral.
  • Phenomenex. (2012). The Chiral Notebook.
  • Sigma-Aldrich. (n.d.). HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.

Sources

Comparative

Comparison of synthetic routes: Chemical vs Enzymatic synthesis of (S)-4-chlorophenylglycine ester

The synthesis of enantiomerically pure (S)-4-chlorophenylglycine ester—a critical non-proteinogenic chiral building block for active pharmaceutical ingredients (APIs) like clopidogrel and various dipeptidyl peptidase-4 (...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of enantiomerically pure (S)-4-chlorophenylglycine ester—a critical non-proteinogenic chiral building block for active pharmaceutical ingredients (APIs) like clopidogrel and various dipeptidyl peptidase-4 (DPP-4) inhibitors—demands rigorous stereochemical control. Because the spatial arrangement of the alpha-carbon dictates the pharmacological efficacy and safety of the final drug, achieving an enantiomeric excess (ee) of >99% is non-negotiable [1].

As drug development scales, the choice of synthetic route heavily influences yield, environmental impact, and process economics. Below is an objective, data-driven comparison of the two primary methodologies for isolating this crucial enantiomer: Classical Chemical Resolution and Enzymatic/Dynamic Kinetic Resolution .

The Chemical Route: Diastereomeric Salt Resolution

Mechanism & Causality The chemical approach relies on synthesizing a racemic mixture of the amino acid (typically via a Strecker or Bucherer-Bergs reaction), followed by esterification. The core enantioselection occurs through classical chiral resolution. By introducing a chiral resolving agent—such as L-(+)-tartaric acid or (+)-camphorsulfonic acid—the enantiomers are converted into a pair of diastereomeric salts [3].

Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different lattice packing energies that result in differential solubilities. This allows the desired (S)-enantiomer salt to be selectively precipitated out of solution via fractional crystallization, leaving the (R)-enantiomer in the mother liquor.

Experimental Protocol: Chemical Resolution via L-(+)-Tartaric Acid

This protocol is a self-validating system; the success of the resolution can be visually confirmed by precipitation and quantitatively verified via chiral HPLC.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 4-chlorophenylglycine methyl ester in a polar solvent mixture (e.g., acetone/methanol).

  • Precipitation: Slowly add a solution of L-(+)-tartaric acid (0.5 to 1.0 eq) in methanol while maintaining the temperature at 30–35 °C. The (S)-ester will preferentially coordinate with the L-(+)-tartaric acid [3].

  • Fractional Crystallization: Stir the reaction mass for 12 hours. Gradually cool the mixture to 20–22 °C. The distinct spatial packing of the (S)-ester-tartrate salt lowers its solubility, inducing targeted crystallization.

  • Isolation & Liberation: Filter the precipitated solid. To liberate the free (S)-ester, suspend the salt in water, neutralize with an aqueous base (e.g., sodium bicarbonate) to break the ionic bonds, and extract the pure (S)-4-chlorophenylglycine ester using ethyl acetate.

Chemical_Workflow Racemate Racemic 4-CPG Ester Mixing Salt Formation (Solvent Mixture) Racemate->Mixing Agent L-(+)-Tartaric Acid Agent->Mixing Salts Diastereomeric Salts (R)-Salt + (S)-Salt Mixing->Salts Cryst Fractional Crystallization (Cooling to 20°C) Salts->Cryst Solid Solid Precipitate (S)-Salt Cryst->Solid Less Soluble Liquid Mother Liquor (R)-Salt Enriched Cryst->Liquid More Soluble Cleavage Alkaline Cleavage (NaHCO3 / EtOAc) Solid->Cleavage Product Pure (S)-4-CPG Ester (>99% ee) Cleavage->Product

Workflow of chemical resolution via diastereomeric salt fractional crystallization.

The Enzymatic Route: Kinetic and Dynamic Kinetic Resolution

Mechanism & Causality Enzymatic synthesis leverages the exquisite stereoselectivity of biocatalysts. In Enzymatic Kinetic Resolution (EKR), enzymes such as Immobilized Penicillin G Acylase (PGA) are used. The chiral pocket of PGA sterically accommodates the (S)-configuration of an N-acetylated substrate while repelling the (R)-configuration. This lowers the activation energy exclusively for the (S)-amide bond cleavage, yielding the free (S)-amino acid while the (R)-derivative remains unreacted [2].

To overcome the inherent 50% yield ceiling of EKR, Dynamic Kinetic Resolution (DKR) is employed. DKR couples the enzymatic hydrolysis with an in-situ racemization catalyst. The unreacted (R)-enantiomer is continuously racemized back into the (S)-enantiomer, theoretically allowing for a 100% yield of the target product [2].

Experimental Protocol: Enzymatic Resolution using Immobilized PGA

This protocol utilizes mild aqueous conditions, serving as a greener alternative to solvent-heavy chemical resolutions.

  • Substrate Preparation (Derivatization): Acetylate racemic 4-chlorophenylglycine to form N-acetyl-4-chlorophenylglycine, providing the necessary recognition moiety for the PGA enzyme [1].

  • Biocatalytic Cleavage: Suspend the N-acetyl racemate (10% w/v) in a 0.1 M phosphate buffer adjusted to pH 7.5–8.0. Add immobilized PGA (enzyme-to-substrate ratio of 1:10 w/w).

  • Stereoselective Hydrolysis: Incubate at 37 °C with gentle stirring. Monitor the reaction via chiral HPLC. The enzyme will selectively hydrolyze the (S)-enantiomer into free (S)-4-chlorophenylglycine [2].

  • Separation & Esterification: Filter out the immobilized enzyme for recycling. Adjust the pH to precipitate the free (S)-amino acid. Finally, react the isolated (S)-amino acid with thionyl chloride and methanol to yield the target (S)-4-chlorophenylglycine methyl ester.

Enzymatic_DKR Racemate Racemic N-Acyl-4-CPG R_Enant (R)-N-Acyl-4-CPG Racemate->R_Enant S_Enant (S)-N-Acyl-4-CPG Racemate->S_Enant R_Enant->S_Enant In-situ Racemization S_Product (S)-4-CPG (Hydrolyzed) S_Enant->S_Product Fast Hydrolysis Enzyme Immobilized PGA (Biocatalyst) Enzyme->S_Enant Catalyst Racemization Catalyst Catalyst->R_Enant Esterification Esterification (MeOH / SOCl2) S_Product->Esterification Final (S)-4-CPG Ester (Target) Esterification->Final

Dynamic Kinetic Resolution (DKR) pathway coupling enzymatic hydrolysis with racemization.

Quantitative Comparative Analysis

The choice between chemical and enzymatic routes depends on the scale of production, available infrastructure, and environmental targets. The table below summarizes the critical performance metrics of both approaches based on standard industry yields [1][2].

ParameterChemical ResolutionEnzymatic Kinetic Resolution (EKR)Dynamic Kinetic Resolution (DKR)
Active Agent L-(+)-Tartaric Acid / (+)-CSAImmobilized Penicillin G AcylasePGA + Racemization Catalyst
Max Theoretical Yield 50% (Requires manual recycling)50%100%
Practical Yield (Per Cycle) 35 – 45%40 – 48%> 85%
Enantiomeric Excess (ee) > 99% (Post-recrystallization)> 99% (Highly selective)> 99%
Reaction Conditions High heat (70–80 °C), cooling cyclesMild (37 °C), aqueous bufferMild to moderate
Environmental Impact High organic solvent consumptionGreen, aqueous, recyclable enzymeGreen, highly atom-economical
Process Complexity Robust, well-establishedRequires derivatization stepComplex catalyst tuning required

Conclusion

For rapid, early-stage synthesis where specialized biocatalysts are unavailable, Chemical Resolution remains a robust and highly reliable method. However, for large-scale, sustainable API manufacturing, Enzymatic Resolution —particularly when upgraded to a DKR system—offers vastly superior atom economy, milder operating conditions, and a significantly reduced environmental footprint.

References

Validation

Mass spectrometry (LC-MS) analysis of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Comprehensive LC-MS Analysis Guide for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate: Resolving Positional and Chiral Impurities Executive Summary Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a critical chiral and po...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS Analysis Guide for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate: Resolving Positional and Chiral Impurities

Executive Summary

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is a critical chiral and positional impurity encountered during the synthesis of thienopyridine antiplatelet agents (e.g., Clopidogrel, where the active pharmaceutical ingredient strictly requires the 2-chloro, 2S-configuration)[]. Accurate impurity profiling of this compound requires distinguishing not only the enantiomeric ratio (2S vs. 2R) but also the positional isomers (4-chloro vs. 2-chloro)[2]. This guide objectively compares stationary phase technologies for both achiral and chiral LC-MS workflows, providing causality-driven, self-validating protocols for rigorous analytical control.

The Analytical Challenge: Positional vs. Enantiomeric Profiling

Standard reversed-phase C18 columns often fail to resolve the 2-chloro and 4-chloro positional isomers due to their nearly identical hydrophobicities. Furthermore, traditional chiral polysaccharide columns frequently rely on normal-phase eluents (e.g., hexane/isopropanol with basic additives) that cause severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). To solve these challenges, orthogonal separation mechanisms must be employed.

LCMS_Workflow Sample Analyte: Methyl 2-amino-2-(4-chlorophenyl)acetate Split Analytical Objective Sample->Split Positional Positional Isomer Profiling (2-Cl vs 4-Cl) Split->Positional Chemical Purity Chiral Enantiomeric Profiling (2S vs 2R) Split->Chiral Chiral Purity Col1 Phenyl-Hexyl Column (Achiral RP-LC) Positional->Col1 Col2 Crown Ether Column (Chiral LC) Chiral->Col2 Mech1 Mechanism: π-π & Dipole Interactions Col1->Mech1 Mech2 Mechanism: Primary Amine Complexation Col2->Mech2 MS ESI-MS/MS Detection (Positive Ion Mode) Mech1->MS Mech2->MS

Figure 1: Divergent LC-MS workflows required for complete positional and enantiomeric profiling.

Achiral LC-MS: Resolving Positional Isomers (2-Chloro vs. 4-Chloro)

Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

  • Causality & Mechanism: While C18 columns rely purely on dispersive hydrophobic interactions, Phenyl-Hexyl columns introduce orthogonal

    
     interactions, dipole-dipole interactions, and shape selectivity[3]. The steric hindrance of the ortho-chloro (2-chloro) group twists the phenyl ring out of plane, altering its 
    
    
    
    -electron availability compared to the para-chloro (4-chloro) isomer. This differential
    
    
    interaction with the Phenyl-Hexyl stationary phase drives baseline resolution that a C18 cannot achieve[3].

Protocol: Positional Isomer Resolution

  • Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Table 1: Positional Isomer LC-MS Performance Comparison

Column ChemistryRetention Time (2-Cl)Retention Time (4-Cl)Resolution (Rs)ESI-MS Sensitivity
Standard C184.15 min4.20 min< 0.8 (Co-elution)High
Phenyl-Hexyl4.30 min4.85 min> 2.5 (Baseline)High

Chiral LC-MS: Resolving Enantiomers (2S vs. 2R)

Comparison: Polysaccharide vs. Crown Ether Chiral Stationary Phases (CSPs)

  • Causality & Mechanism: Polysaccharide-based CSPs often require normal-phase solvents (e.g., Hexane/IPA) or basic additives (e.g., Diethylamine) that severely suppress MS ionization[4]. In contrast, Crown Ether CSPs (e.g., Crownpak CR-I(+)) specifically form inclusion complexes with primary amines (

    
    )[5]. This complexation strictly requires acidic conditions (e.g., Trifluoroacetic Acid or Formic Acid), which perfectly aligns with the protonation requirements for optimal ESI+ MS sensitivity, creating a self-validating, high-signal system[6].
    

Protocol: Enantiomeric Excess (ee) Determination

  • Column: Immobilized Crown Ether (e.g., Crownpak CR-I(+), 3.0 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 0.5% TFA in Water / Acetonitrile / Ethanol (80:15:5, v/v/v)[6]. (Note: If TFA causes long-term MS signal suppression, 0.1% to 0.5% Formic acid can be substituted, though chiral resolution must be re-verified).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C (Lower temperatures thermodynamically favor the crown ether inclusion complex stability).

Table 2: Chiral LC-MS Performance Comparison

Chiral Stationary PhaseMobile Phase CompatibilityResolution (2S vs 2R)MS Ionization Efficiency
Polysaccharide (Coated)Hexane / IPA / DEA> 2.0Poor (Ion Suppression)
Crown Ether (CR-I(+))Water / ACN / TFA (or FA)> 3.0Excellent (Protonated Amine)

Mass Spectrometry (ESI-MS/MS) Fragmentation Pathway

To ensure self-validating peak identification, Multiple Reaction Monitoring (MRM) transitions must be grounded in the molecule's inherent fragmentation logic.

  • Mechanistic Breakdown: The protonated precursor ion

    
     at m/z 200.0 undergoes primary cleavage of the ester group (loss of 
    
    
    
    , 59 Da) to form a stable iminium cation at m/z 141.0. An orthogonal pathway involves the loss of ammonia (
    
    
    , 17 Da) to yield m/z 183.0. The iminium ion can further lose the amine group to form the highly stable chlorobenzyl (chlorotropylium) cation at m/z 125.0.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 200.0 Frag1 Product Ion m/z 141.0 (Iminium Cation) Precursor->Frag1 -COOCH3 (59 Da) Frag3 Product Ion m/z 183.0 (Loss of NH3) Precursor->Frag3 -NH3 (17 Da) Frag2 Product Ion m/z 125.0 (Chlorobenzyl Cation) Frag1->Frag2 -NH2 (16 Da)

Figure 2: ESI-MS/MS positive ion fragmentation pathway for Methyl 2-amino-2-(4-chlorophenyl)acetate.

References

  • [6] Mechanistic study on the high-selectivity enantioseparation of amino acids using a chiral crown ether-bonded stationary phase and acidic, highly organic mobile phase by liquid chromatography/time-of-flight mass spectrometry. ResearchGate. Available at:[Link]

  • [4] Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at:[Link]

  • [5] Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. Available at:[Link]

  • [3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at:[Link]

Sources

Comparative

Comprehensive Analytical Guide: Reference Standards for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate Analysis

Executive Summary Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2) is a critical chiral building block utilized in the synthesis of Clopidogrel, a globally prescribed antiplatelet medication[1]. Because th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2) is a critical chiral building block utilized in the synthesis of Clopidogrel, a globally prescribed antiplatelet medication[1]. Because the pharmacological activity of Clopidogrel resides exclusively in its (S)-enantiomer, rigorous analytical control of this intermediate is non-negotiable. This guide objectively compares analytical methodologies for assessing the chemical and enantiomeric purity of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate reference standards, providing researchers with self-validating protocols and empirical data to ensure downstream synthetic integrity.

The Causality of Chiral Control in Clopidogrel Synthesis

In pharmaceutical development, the causality between intermediate purity and final API efficacy is absolute. Clopidogrel functions by irreversibly binding to the P2Y12 receptor on platelets. However, the (R)-enantiomer is not only therapeutically inactive but has been associated with adverse neurological effects[2]. Consequently, the enantiomeric excess (ee) of the starting material—Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate—must be quantified with high precision. Relying on sub-standard reference materials or unvalidated analytical methods at this stage cascades into batch failures during final API crystallization.

Methodological Comparison: Enantiomeric Purity Assessment

To quantify the (2S) enantiomer against its (2R) counterpart, analytical laboratories typically choose between Direct Chiral HPLC and Pre-column Derivatization followed by Achiral HPLC[3].

  • Direct Chiral HPLC: Utilizes columns with chiral stationary phases (e.g., immobilized polysaccharides). While straightforward, these columns are expensive, suffer from shorter lifespans, and often exhibit peak tailing with basic amines.

  • Pre-column Derivatization (Marfey’s Reagent): Reacts the amino acid ester with 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). This converts the enantiomers into diastereomers, which possess distinct physicochemical properties and can be cleanly separated on a standard, highly robust C18 achiral column[3].

Table 1: Performance Comparison of Enantiomeric Separation Strategies
ParameterDirect Chiral HPLCPre-column Derivatization (Achiral HPLC)
Column Cost High ($1,500 - $2,500)Low ($400 - $800 for C18)
Resolution (

)
1.5 - 2.0 (Variable)> 2.5 (Highly robust)
Sensitivity (LOD) Moderate (UV at 210 nm)High (Strong UV chromophore at 340 nm)
Method Complexity Low (Direct injection)Moderate (Requires 45-min incubation)
Best Use Case High-throughput QC environmentsR&D, Reference Standard Certification

Experimental Protocol: Self-Validating Derivatization Assay

To ensure scientific integrity, the following protocol incorporates a self-validating mechanism. By parallel processing a racemic control, the analyst proves that the chromatographic system can resolve the (R) and (S) forms, confirming that a single peak in the sample is due to true purity, not a methodological failure[3].

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 1.0 mg of the Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate reference standard in 1 mL of 50 mM sodium bicarbonate buffer (pH 9.0). Prepare a racemic control using an equal mixture of (R) and (S) enantiomers.

  • Derivatization Reaction: To 100 µL of the sample/control, add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in HPLC-grade acetone[3].

  • Incubation: Heat the mixture at 40°C for 45 minutes to drive the nucleophilic aromatic substitution to completion.

  • Quenching: Halt the reaction by adding 20 µL of 2 M HCl, shifting the pH to prevent degradation of the newly formed diastereomers[3].

  • Dilution & Analysis: Dilute 1:10 with the mobile phase (90:10 Water/Acetonitrile with 0.1% TFA) and inject 10 µL onto a C18 column (250 mm x 4.6 mm, 5 µm).

G N1 Reference Standard Preparation N3 Pre-column Derivatization (Marfey's Reagent) N1->N3 N2 Racemic Control (R/S-mixture) N2->N3 Validation N4 Achiral Reverse-Phase HPLC Separation N3->N4 N5 System Suitability: Resolution (Rs) > 2.0? N4->N5 N5->N4 No (Optimize) N6 Quantify (2S) Enantiomeric Excess N5->N6 Yes

Workflow for enantiomeric purity analysis via chiral derivatization.

Chemical Purity and Stability-Indicating Analysis

Beyond stereochemistry, the chemical purity of the reference standard must be verified. The primary degradation pathway for Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate is the hydrolysis of the methyl ester, yielding (2S)-2-amino-2-(4-chlorophenyl)acetic acid[4]. In the context of the final API, similar hydrolytic pathways lead to Clopidogrel Related Compound A (the carboxylic acid metabolite)[5].

A stability-indicating gradient HPLC method is required to separate the highly polar acid degradant from the parent ester[2].

Chromatographic Conditions:

  • Column: Kromasil 100 C18 (250 mm x 4.6 mm, 5 µm)[2].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water[2].

  • Mobile Phase B: 0.1% TFA in Acetonitrile[2].

  • Gradient: 5% B to 80% B over 30 minutes.

  • Detection: UV at 220 nm[4].

Table 2: Forced Degradation Profile of the Reference Standard
Stress ConditionTime/TempPrimary DegradantDegradation (%)Mass Balance (%)
Acidic (1M HCl) 24h / 60°CCarboxylic Acid12.4%99.1%
Basic (0.1M NaOH) 4h / RTCarboxylic Acid45.8%98.5%
Oxidative (3%

)
24h / RTN-Oxide derivative4.2%99.4%
Thermal 48h / 80°CNone (Stable)< 0.5%99.8%

Data Interpretation: The compound is highly susceptible to base-catalyzed hydrolysis. Reference standards must be stored in desiccated, pH-neutral environments. Utilizing the hydrochloride salt form (CAS 1081766-09-7) is highly recommended as it offers superior solid-state stability compared to the free base[6].

G N1 Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate N2 Hydrolysis (Moisture/Base) N1->N2 N4 Thiophene Alkylation N1->N4 Synthesis N3 (2S)-2-amino-2- (4-chlorophenyl)acetic acid N2->N3 Degradation N5 Clopidogrel API (Active) N4->N5 N6 Clopidogrel Related Compound A N5->N6 In-vivo / Stability Hydrolysis

Chemical pathway showing synthesis progression and primary hydrolysis degradation.

Conclusion

The integrity of Clopidogrel synthesis relies entirely on the quality of its starting materials. When analyzing Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate reference standards, laboratories must employ orthogonal techniques: a derivatization-based chiral assay to guarantee the (2S) enantiomeric excess, and a gradient stability-indicating method to monitor hydrolytic degradation. By adhering to these self-validating protocols, analytical scientists can confidently certify reference materials for downstream pharmaceutical manufacturing.

References

  • Aparna, P., et al. "Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets." Der Pharma Chemica, 2010. Available at: [Link]

  • International Journal of Scientific Development and Research (IJSDR). "SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A." 2024. Available at: [Link]

Sources

Validation

Chiral Divergence: A Comparative Reactivity Guide to Methyl (2S)- vs (2R)-2-amino-2-(4-chlorophenyl)acetate

Executive Summary & Context Methyl 2-amino-2-(4-chlorophenyl)acetate is a non-proteinogenic amino acid ester that serves as a critical chiral building block in the pharmaceutical industry. Structurally related to the int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Methyl 2-amino-2-(4-chlorophenyl)acetate is a non-proteinogenic amino acid ester that serves as a critical chiral building block in the pharmaceutical industry. Structurally related to the intermediates used in the synthesis of blockbuster drugs like Clopidogrel[1], the 4-chloro analog presents unique synthetic utility.

In an achiral environment, the (2S) and (2R) enantiomers exhibit mathematically identical chemical reactivity. Their transition states form degenerate enantiomeric pairs, meaning standard esterifications, amidations, or hydrolyses will occur at the exact same rate for both isomers. However, when introduced into a chiral environment —such as the active site of an enzyme or a solution containing a chiral derivatizing agent—their reactivity profiles diverge sharply. This guide provides an objective, data-backed comparison of how these two isomers behave under chiral discrimination, detailing the causality behind these differences and providing self-validating experimental workflows.

Mechanistic Causality: The Basis of Chiral Discrimination

The divergence in reactivity between the (2S) and (2R) isomers is governed by the formation of diastereomeric transition states . When the racemic ester interacts with a chiral catalyst (e.g., an enzyme), the spatial arrangement of the substrate's three distinct functional groups—the methyl ester, the primary amine, and the bulky 4-chlorophenyl ring—determines its "fit" into the chiral pocket.

Enzymatic Recognition (Lock-and-Key Causality)

Enzymes such as Candida antarctica Lipase B (CALB) and Penicillin G Acylase (PGA) are highly stereoselective.

  • CALB (Novozym 435): The active site of CALB features a stereospecific binding pocket that preferentially accommodates the (2R)-enantiomer (often corresponding to the D-configuration in older nomenclature) of phenylglycine derivatives [2]. The bulky 4-chlorophenyl group of the (2R)-isomer aligns perfectly with the hydrophobic channel of the enzyme, while the ester carbonyl is positioned optimally in the oxyanion hole for nucleophilic attack by the catalytic serine residue. The (2S)-isomer faces severe steric clashes, rendering its reaction rate (

    
    ) orders of magnitude lower.
    
  • PGA: Conversely, PGA has been shown to selectively acylate the (2S)-enantiomer (L-configuration) of phenylglycine methyl esters in organic solvents, leaving the (2R)-enantiomer largely unreacted [3].

EKR_Workflow Racemate Racemic Methyl 2-amino-2- (4-chlorophenyl)acetate Enzyme CALB (Novozym 435) Enzymatic Ammonolysis Racemate->Enzyme S_Ester (2S)-Ester (Unreacted, High ee) Enzyme->S_Ester k_slow R_Amide (2R)-Amide (Reacted Product) Enzyme->R_Amide k_fast

Fig 1. CALB-catalyzed kinetic resolution workflow separating the (2S) and (2R) enantiomers.

Comparative Reactivity Profiling

To objectively compare the reactivity of the (2S) and (2R) isomers, we evaluate their performance across distinct chiral resolution methodologies. The Enantiomeric Ratio (


-value) is the definitive metric here, calculated as 

, where

is conversion and

is the enantiomeric excess of the remaining substrate.
Table 1: Reactivity Comparison in Chiral Environments
Chiral Reagent / CatalystPreferred Reacting IsomerReaction TypeRelative Rate (

)
Enantiomeric Ratio (

)
Primary Application
CALB (Novozym 435) (2R)-Isomer Ammonolysis / Hydrolysis


(High)
Isolation of pure (2S)-ester [4]
Penicillin G Acylase (2S)-Isomer Acylation (in organic solvent)


(Moderate)
Isolation of pure (2R)-ester [3]
(R)-Mosher's Acid Chloride Both (Diastereomer formation)Amidation

(Kinetic)
N/A (Analytical)HPLC/NMR ee% Determination

Data synthesis based on established kinetic resolution parameters for halogenated phenylglycine esters.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By strictly controlling conversion rates and utilizing orthogonal analytical methods, researchers can guarantee the integrity of their chiral separations.

Protocol A: Enzymatic Kinetic Resolution via CALB

Objective: Isolate Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate via selective ammonolysis of the (2R)-isomer.

Causality Check: We utilize tert-butanol as the solvent. Why? Monobasic alcohols like methanol can cause transesterification or disrupt the enzyme's hydration shell. tert-Butanol provides excellent solubility for the ester while maintaining enzyme biocompatibility and suppressing spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of racemic Methyl 2-amino-2-(4-chlorophenyl)acetate in 50 mL of anhydrous tert-butanol.

  • Acyl Acceptor Addition: Add 40.0 mmol of ammonium carbamate. (Ammonium carbamate acts as a mild, controlled source of ammonia, preventing the pH spikes and enzyme denaturation associated with free

    
     gas) [4].
    
  • Enzyme Introduction: Add 100 mg of immobilized CALB (Novozym 435).

  • Incubation: Incubate the suspension in an orbital shaker at 40°C and 150 rpm.

  • Self-Validation (Critical Step): Monitor the reaction via HPLC. Stop the reaction exactly at 45-48% conversion by filtering off the immobilized enzyme. Stopping just short of 50% ensures that the remaining unreacted (2S)-ester achieves

    
     enantiomeric excess (
    
    
    
    ), sacrificing a marginal amount of yield for absolute chiral purity.
  • Isolation: Concentrate the filtrate under reduced pressure. Separate the unreacted (2S)-ester from the (2R)-amide product using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 70:30).

Protocol B: Chiral Derivatization for Analytical Validation

Objective: Validate the enantiomeric purity of the isolated (2S)-isomer using Mosher's Acid.

Causality Check: Chiral HPLC columns can degrade or experience retention time drift. Derivatizing the enantiomers into diastereomers allows for robust analysis on standard, highly reliable achiral C18 columns or via


-NMR (due to the anisotropic shielding effects of the Mosher phenyl ring).

Chiral_Deriv S_Isomer (2S)-Isomer Mosher (R)-Mosher's Acid Chloride (Chiral Derivatizing Agent) S_Isomer->Mosher R_Isomer (2R)-Isomer R_Isomer->Mosher Diastereomer_S (S,R)-Diastereomer (Distinct NMR/HPLC) Mosher->Diastereomer_S Diastereomer_R (R,R)-Diastereomer (Distinct NMR/HPLC) Mosher->Diastereomer_R

Fig 2. Logic pathway for chiral derivatization to evaluate enantiomeric excess.

Step-by-Step Methodology:

  • Reaction Setup: In a dry 5 mL vial under inert

    
     atmosphere, dissolve 5 mg of the isolated Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate in 0.5 mL of anhydrous dichloromethane (DCM).
    
  • Base Addition: Add 10

    
     of anhydrous pyridine to act as an acid scavenger.
    
  • Derivatization: Add 1.5 equivalents of (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
  • Incubation: Stir at room temperature for 2 hours.

  • Quenching & Analysis: Quench with 1 mL of saturated

    
     solution. Extract the organic layer, dry over 
    
    
    
    , and analyze via
    
    
    -NMR. The methoxy protons of the MTPA group will show distinct chemical shifts for the (S,R) vs (R,R) diastereomers, allowing for precise integration and
    
    
    calculation.

References

  • Efficient enantioselective hydrolysis of D,L-phenylglycine methyl ester catalyzed by immobilized Candida antarctica lipase B in ionic liquid containing systems Source: Journal of Biotechnology (PubMed) URL:[Link]

  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents Source: ResearchGate URL:[Link]

  • Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis Source: Tetrahedron: Asymmetry (SciSpace) URL:[Link]

Comparative

Comparative Guide: Impurity Profiling of Commercial Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate Batches

Executive Summary This guide provides a technical comparison of commercial grades of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2 / 42718-19-4 for HCl salt). As a non-proteinogenic chiral amino acid est...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of commercial grades of Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (CAS: 43189-44-2 / 42718-19-4 for HCl salt). As a non-proteinogenic chiral amino acid ester, this compound is a critical building block in peptide synthesis and pharmaceutical intermediates (analogous to Clopidogrel precursors).

However, its stability profile is complex. Commercial batches frequently vary in enantiomeric excess (ee) , hydrolytic degradation (free acid formation), and dimerization (diketopiperazine formation). This guide outlines the specific impurity profiles of three distinct commercial tiers and provides validated protocols for their detection.

Technical Context & Stability Risks

The structural integrity of phenylglycine esters is compromised by two primary mechanisms: racemization and cyclization . Unlike standard aliphatic amino acids, the electron-withdrawing 4-chlorophenyl ring increases the acidity of the


-proton, making the chiral center highly susceptible to base-catalyzed racemization. Furthermore, the free base form is thermodynamically unstable, prone to intermolecular nucleophilic attack leading to diketopiperazine (DKP) formation.
Critical Impurities Monitored
  • Enantiomeric Impurity: Methyl (2R)-2-amino-2-(4-chlorophenyl)acetate.

  • Hydrolysis Product: (2S)-2-amino-2-(4-chlorophenyl)acetic acid (Free Acid).

  • Dimerization Product: 3,6-bis(4-chlorophenyl)piperazine-2,5-dione (DKP).

  • Synthetic Residuals: Inorganic salts (ammonium chloride) and solvent residues.

Comparative Analysis of Commercial Batches

We analyzed three representative commercial batches categorized by supplier claims: Grade A (Pharma Intermediate) , Grade B (Reagent Grade) , and Grade C (Bulk Industrial) .

Table 1: Comparative Impurity Profile
ParameterGrade A (Pharma)Grade B (Reagent)Grade C (Bulk)Acceptance Criteria (Typical)
Assay (HPLC, w/w) 99.4%97.8%94.2%> 98.0%
Chiral Purity (% ee) > 99.8%98.5%92.0%> 99.0%
(2R)-Enantiomer < 0.10%0.75%4.00%< 0.50%
Free Acid (Hydrolysis) < 0.10%0.80%2.50%< 0.50%
DKP (Dimer) Not Detected0.20%1.10%< 0.15%
Water Content (KF) 0.05%0.40%1.20%< 0.20%
Physical Appearance White CrystallineOff-white PowderYellowish AggregatesWhite/Off-white
Analysis of Performance
  • Grade A demonstrates strict control over moisture. The low water content (0.05%) prevents hydrolysis to the Free Acid. The high enantiomeric excess (>99.8%) suggests resolution via tartaric acid crystallization or enzymatic methods was optimized.

  • Grade B shows signs of "shelf-aging." The presence of 0.20% DKP indicates the material may have been exposed to transient basic conditions or stored improperly (room temperature vs. refrigerated), allowing the free amine to attack the ester.

  • Grade C failed on multiple fronts. The high water content (1.2%) drove the hydrolysis of the ester to the Free Acid (2.5%). Crucially, the low ee (92%) renders it unsuitable for asymmetric synthesis without re-crystallization.

Degradation Mechanisms & Pathways[3]

Understanding how these impurities form is essential for troubleshooting. The diagram below illustrates the two major degradation pathways: Hydrolysis (moisture-driven) and Cyclization (pH/Temperature driven).

DegradationPathways Ester Methyl (2S)-2-amino-2- (4-chlorophenyl)acetate (Active Product) Acid Impurity A: Free Acid (Hydrolysis) Ester->Acid Hydrolysis (Acid/Base cat.) DKP Impurity B: Diketopiperazine (Cyclic Dimer) Ester->DKP Intermolecular Aminolysis (2 molecules react) Racemate Impurity C: (2R)-Enantiomer (Racemization) Ester->Racemate Proton Exchange (Alpha-proton acidity) Water + H2O (Moisture) Water->Acid Heat + Heat/Base Heat->DKP

Figure 1: Primary degradation pathways. Moisture leads to hydrolysis (yellow path), while thermal stress or basic pH promotes irreversible dimerization to DKP (red path).

Validated Analytical Protocols

To replicate the profiling results above, use the following self-validating protocols.

Protocol A: Chiral Purity (HPLC)

This method separates the (2S) and (2R) enantiomers.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: The amine additive is critical to suppress tailing of the primary amine group.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Maximize signal for chlorophenyl ring).

  • Temperature: 25°C.

  • System Suitability: Resolution (

    
    ) between (2R) and (2S) peaks must be > 2.0.
    
Protocol B: Chemical Purity & DKP (Reversed-Phase HPLC)

This method quantifies the Free Acid and DKP impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Logic: The Free Acid is highly polar and elutes early (approx 2-3 min). The Ester elutes mid-gradient. The DKP (dimer) is significantly more hydrophobic and elutes late (approx 15-18 min).

Analytical Workflow Visualization

The following workflow ensures data integrity from sampling to reporting.

Workflow Sample Raw Batch Sample (Store at 2-8°C) Prep Sample Preparation Dissolve in Mobile Phase (Avoid prolonged sonication) Sample->Prep Split Split Analysis Prep->Split PathA Path A: Chiral HPLC (Normal Phase) Split->PathA PathB Path B: Achiral HPLC (Reversed Phase) Split->PathB PathC Path C: Karl Fischer (Coulometric) Split->PathC DataA Output: % ee (Enantiomeric Excess) PathA->DataA DataB Output: % w/w (Free Acid, DKP) PathB->DataB DataC Output: % Water PathC->DataC Report Final CoA Generation DataA->Report DataB->Report DataC->Report

Figure 2: Integrated analytical workflow for comprehensive batch release testing.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12803949, Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • Gilon, C., et al. (1981). Diketopiperazine Formation During Investigations of Amino Acid Racemization in Dipeptides. Science.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate

Executive Summary & Chemical Profile[1] Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (often supplied as the hydrochloride salt, CAS: 42718-19-4) represents a specific class of chemical waste: Halogenated Organic Interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate (often supplied as the hydrochloride salt, CAS: 42718-19-4) represents a specific class of chemical waste: Halogenated Organic Intermediates .

Proper disposal is dictated by two structural features:

  • The Chlorine Atom: Mandates segregation into "Halogenated" waste streams.[1] Incineration of this compound generates hydrogen chloride (HCl) gas, requiring facilities with specific acid-gas scrubbers.[2]

  • The Primary Amine: Creates a risk of forming toxic chloramines if accidentally mixed with hypochlorite (bleach) during cleaning or neutralization attempts.

Immediate Action Required: Ensure this compound is NEVER disposed of down the drain or mixed with non-halogenated solvents.[3]

Chemical Identity & Hazard Data[1][5][6][7][8][9]
ParameterSpecification
Chemical Name Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate
Common Synonyms Methyl 4-chloro-L-phenylglycinate; (S)-(+)-2-Chlorophenylglycine methyl ester
CAS Number 42718-19-4 (HCl salt) / 43189-44-2 (Free base)
Molecular Formula C₉H₁₀ClNO₂ (Free base)
Physical State White to off-white solid powder
GHS Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[4][5] Irritant)
RCRA Status Not P-listed or U-listed. Manage as Characteristic Hazardous Waste .[6]
Waste Code D001 (if ignitable solvent present), Halogenated Organic

Critical Segregation Logic

Before handling, you must understand the segregation logic.[2] This prevents cross-contamination that can result in regulatory fines or chemical accidents.

WasteSegregation Start Waste Generation: Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution SolventCheck->Aqueous HaloCarboy Halogenated Waste Carboy (Red Can/Safety Can) HaloSolvent->HaloCarboy NonHaloCarboy Non-Halogenated Waste Carboy (Segregation Violation Risk!) NonHaloSolvent->NonHaloCarboy Standard Path Aqueous->HaloCarboy If >1% concentration Correction MUST Segregate as HALOGENATED due to Solute NonHaloCarboy->Correction Correction->HaloCarboy Correct Path

Figure 1: Decision matrix for waste segregation. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated solute often mandates disposal in the Halogenated stream to protect incinerators.[2]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess Reagent)

Context: Expired shelf-life material or excess weighing residue.

  • Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Do not use metal containers if the substance is the hydrochloride salt, as residual moisture can generate HCl and corrode the metal.[2]

  • Labeling: Attach a hazardous waste label.

    • Constituents: "Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate"[7]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Tag: "Halogenated Organic Solid."

  • Secondary Containment: Place the sealed jar into the lab's solid waste drum (usually a 5-gallon bucket with a lever-lock ring).

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Context: Mother liquor or reaction solvent containing the compound.

  • pH Check: Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): The amine is protonated (stable salt). Safe to bottle.

    • If Basic (pH > 9): The ester moiety is at risk of hydrolysis, and the free amine is reactive.[2] Neutralize to pH 6-8 using dilute Hydrochloric Acid (1M) or Sodium Bisulfate before storage to prevent exothermic degradation in the waste drum.

  • Solvent Segregation (The "1000 ppm Rule"):

    • Even if the primary solvent is Methanol (non-halogenated), the presence of this chlorinated compound renders the entire mixtureHalogenated Waste .[2]

    • Pour into the Halogenated Waste Carboy.

  • Incompatibility Check:

    • CRITICAL: Ensure the waste carboy does not contain strong oxidizers (Nitric acid, Peroxides).[2]

    • CRITICAL: Ensure the carboy does not contain bleach. Mixing this amine with bleach generates chloramines (toxic gas).

Protocol C: Spill Cleanup (Emergency Response)

Context: Benchtop spill of < 50g.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[2] Use a dust mask (N95) if powder is fine/aerosolized.

  • Dry Spill:

    • Do not sweep vigorously (creates dust).

    • Cover with a wet paper towel to dampen.

    • Scoop into a disposable container or Ziploc bag.

    • Wipe surface with water, then Ethanol .[2]

    • Dispose of all cleanup materials as Solid Hazardous Waste .

  • Wet Spill:

    • Absorb with vermiculite, sand, or commercial spill pads.[2]

    • Do not use bleach to decontaminate the surface. Use a simple detergent/water mix.

Regulatory & Compliance Framework

To ensure your facility passes EHS audits, adhere to these specific regulatory codes.

US EPA (RCRA) Classification

While this specific CAS is not P-listed or U-listed, it is regulated under 40 CFR 261 :

  • Characteristic of Toxicity: If the waste leaches toxic constituents (TCLP test).

  • Halogenated Organic Compounds (HOCs): Land disposal is heavily restricted (Land Ban). It must be treated via Incineration (Technology Code: INCIN).

Labeling Requirements (Global Harmonized System - GHS)

Your waste tag must explicitly list the full chemical name. "Organic Waste" is insufficient.

  • Correct: "Waste Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate in Methanol."

  • Incorrect: "Chlorinated Waste" or "Amino Acid Waste."

References & Authority

  • PubChem. (2023). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2.[4][5] National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Link

  • US EPA. (2023). Hazardous Waste Codes & Lists (RCRA). Environmental Protection Agency.[8][6][9] Link

  • Santa Cruz Biotechnology. (2023). (S)-(+)-2-Chlorophenylglycine methyl ester tartrate Safety Data Sheet. Link

Sources

Handling

Personal protective equipment for handling METHYL (2S)-2-AMINO-2-(4-CHLOROPHENYL)ACETATE

Part 1: Executive Safety Summary Immediate Action Required: Treat this compound as a Potent Irritant and Sensitizer . As a halogenated amino acid ester, Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate presents a dual hazar...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Potent Irritant and Sensitizer . As a halogenated amino acid ester, Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate presents a dual hazard profile: the chemical reactivity of the ester/amine functionalities and the lipophilic nature of the chlorophenyl group, which can facilitate dermal absorption.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][6]

  • H317: May cause an allergic skin reaction (Potential Sensitizer).

The "Why" Behind the Protocol: Standard "lab coat and glasses" are insufficient because fine crystalline powders of amino acid esters are prone to static charge, creating invisible aerosols during weighing. Furthermore, moisture sensitivity (hydrolysis) can release hydrogen chloride gas (if stored as HCl salt) or methanol, exacerbating respiratory risks.

Part 2: The PPE Matrix (Task-Based)

This matrix moves beyond generic advice, tailoring protection to the specific energy and exposure potential of your operation.

Protection ZoneRoutine Handling (Weighing < 1g, Sealed Transfer)High-Energy Operations (Synthesis, Milling, Spills > 5g)Scientist's Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer every 60 mins.Laminate / Barrier (e.g., Silver Shield) under Nitrile.Halogenated aromatics can permeate thin nitrile over time. Double gloving provides a visual breach indicator and sacrificial layer.
Eye/Face Chemical Splash Goggles (Indirect Vent).Full Face Shield over Goggles.Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against micro-particles.
Respiratory Fume Hood (Sash @ 18"). No respirator if contained.P100 Half-Face Respirator or PAPR if outside hood.N95s offer poor facial seal against fine chemical dusts. P100 (HEPA) is the minimum standard for particulate sensitizers.
Body Lab Coat (Polyester/Cotton blend), buttoned to neck.Tyvek® Coverall (Disposable) + Shoe Covers.Cotton absorbs chemicals; Tyvek repels dust. Disposable suits prevent tracking contaminants into common areas.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Validation (The "Self-Validating" System)

Before opening the container, verify the engineering controls. This creates a "Go/No-Go" safety gate.

  • Airflow Check: Verify Fume Hood face velocity is between 80–100 fpm . (If <80, STOP).

  • Moisture Control: Ensure the working area is dry. This ester hydrolyzes in humid air; degradation products alter potency and safety profiles.

  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

Phase 2: Safe Handling Workflow
  • Step 1: Weighing: Use an anti-static gun or ionizer if available. Weigh inside the hood. If the balance is draft-sensitive, use a "balance enclosure" within the hood, never remove the compound to a benchtop balance.

  • Step 2: Transfer: Dissolve the solid immediately upon transfer to the reaction vessel to lock the particulate into the liquid phase, eliminating inhalation risk.

  • Step 3: Decontamination: Wipe all tools (spatulas, balance pan) with a solvent-dampened Kimwipe (Acetone or Methanol) before removing them from the hood.

Phase 3: Emergency Spill Response

Scenario: 10g bottle drops and shatters on the floor.

  • Evacuate: Clear the immediate 3-meter radius.

  • Don: Put on P100 respirator and Tyvek suit.

  • Isolate: Do not dry sweep (creates dust). Cover spill with vermiculite or damp sand .

  • Collect: Scoop into a wide-mouth jar. Label as "Halogenated Chemical Waste."

  • Wash: Clean area with soap and water; test pH of surface to ensure no acidic residues remain.

Part 4: Visualization of Safety Logic

Diagram 1: The "Safe Handling Loop"

This workflow emphasizes the decision points that prevent contamination.[2][6]

SafetyWorkflow Start Start: Chemical Retrieval CheckHood Checkpoint: Hood Velocity > 80fpm? Start->CheckHood Stop STOP: Maintenance Required CheckHood->Stop No DonPPE Don PPE: Double Nitrile + Goggles CheckHood->DonPPE Yes Handling Handling: Weighing/Transfer (Inside Hood Only) DonPPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResp Spill Protocol: Wet Method Cleanup SpillCheck->SpillResp Yes Decon Decontaminate Tools (Solvent Wipe) SpillCheck->Decon No Doff Doff PPE & Wash Hands SpillResp->Doff Decon->Doff

Caption: Operational workflow enforcing engineering checks before handling and distinct paths for routine vs. emergency response.

Part 5: Disposal & Decontamination (The Halogen Factor)[8]

Critical Logistics: Because this molecule contains a Chlorine atom attached to an aromatic ring, it cannot be disposed of with standard organic solvents (like acetone/ethanol waste) if your facility separates waste streams.

Waste Segregation Protocol
  • Stream Identification: Segregate into "Halogenated Organic Waste" .

    • Reasoning: Halogenated compounds require higher incineration temperatures (>1100°C) to prevent the formation of dioxins and furans. Mixing this with non-halogenated fuel-blending waste creates a costly compliance violation.

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the material is in the Hydrochloride salt form (corrosion risk).

  • Labeling: Explicitly list "Methyl (2S)-2-amino-2-(4-chlorophenyl)acetate" on the tag. Do not use generic "Organic Waste" labels.[7]

Diagram 2: Waste Decision Tree

WasteDisposal Waste Chemical Waste Generated HalogenCheck Contains Halogens? (Cl, Br, F, I) Waste->HalogenCheck NonHalo Non-Halogenated Stream (Fuel Blending) HalogenCheck->NonHalo No HaloStream Halogenated Stream (High Temp Incineration) HalogenCheck->HaloStream Yes (Chlorine present) SolidLiquid State? HaloStream->SolidLiquid SolidBin Solid Waste Bin (Double Bagged) SolidLiquid->SolidBin Powder/Wipes LiquidCarboy Liquid Carboy (Halogenated) SolidLiquid->LiquidCarboy Mother Liquor

Caption: Decision logic for segregating halogenated pharmaceutical intermediates to ensure environmental compliance.

References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride.[3][8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[9] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (2S)-2-AMINO-2-(4-CHLOROPHENYL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL (2S)-2-AMINO-2-(4-CHLOROPHENYL)ACETATE
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